molecular formula C11H8N4OS B13140168 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide

1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide

Katalognummer: B13140168
Molekulargewicht: 244.27 g/mol
InChI-Schlüssel: YTNDIPNEFMPJKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C11H8N4OS and its molecular weight is 244.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H8N4OS

Molekulargewicht

244.27 g/mol

IUPAC-Name

1-(1,2-thiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide

InChI

InChI=1S/C11H8N4OS/c12-10(16)11-14-9(8-4-5-13-17-8)7-3-1-2-6-15(7)11/h1-6H,(H2,12,16)

InChI-Schlüssel

YTNDIPNEFMPJKF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(N=C(N2C=C1)C(=O)N)C3=CC=NS3

Herkunft des Produkts

United States
Foundational & Exploratory

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of the novel compound, 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide. Drawing upon the established biological activities of the broader imidazopyridine class of molecules, we will outline a strategic and scientifically rigorous approach to characterize this specific derivative.

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of therapeutic applications.[1][2][3][4] These include roles as antitubercular agents targeting the QcrB complex[4][5][6][7], anticancer agents through inhibition of kinases such as PI3K and c-Met[8][9][10], and as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[11] Given this chemical precedent, a systematic in vitro evaluation is paramount to understanding the unique biological profile of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide.

Initial bioassay data for 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide (CAS#: 1848252-67-4) suggests a potential inhibitory activity against Mitogen-Activated Protein Kinase Kinase 3 (MKK3).[12] This finding provides a critical starting point for a more in-depth investigation into its mechanism of action. This guide will therefore focus on a proposed mechanism centered on the MKK/p38 signaling pathway, while also outlining broader screening strategies to ensure a comprehensive understanding of the compound's bioactivity.

Proposed Primary Mechanism of Action: Inhibition of the MKK3/p38 Signaling Pathway

The MKK3/p38 signaling cascade is a key pathway involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer. We hypothesize that 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide exerts its biological effects through direct inhibition of MKK3, thereby preventing the downstream activation of p38 MAPK and its subsequent cellular sequelae.

Experimental Workflow for Mechanism of Action Elucidation

The following sections detail a logical and iterative experimental workflow designed to rigorously test our central hypothesis and explore potential off-target effects.

Part 1: Primary Target Engagement and Biochemical Potency

The initial step is to confirm and quantify the direct interaction between the compound and its putative target, MKK3.

Rationale: This assay will determine the direct inhibitory effect of the compound on MKK3 kinase activity and establish its potency (IC50). A radiometric assay using a radioactive ATP isotope is a classic and robust method.

Detailed Protocol:

  • Reagents and Materials:

    • Recombinant human MKK3 enzyme

    • Biotinylated p38α substrate peptide

    • [γ-³³P]-ATP

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide (test compound)

    • Staurosporine (positive control inhibitor)

    • DMSO (vehicle control)

    • Streptavidin-coated 96-well plates

    • Microplate scintillation counter

  • Procedure: a. Prepare a serial dilution of the test compound in DMSO. A typical starting range would be from 100 µM down to 1 nM. b. In a 96-well plate, add 5 µL of the diluted compound or control to each well. c. Add 20 µL of a master mix containing the kinase reaction buffer, [γ-³³P]-ATP, and the p38α substrate peptide. d. Initiate the reaction by adding 25 µL of the MKK3 enzyme solution. e. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range. f. Stop the reaction by adding 50 µL of 3% phosphoric acid. g. Transfer 50 µL of the reaction mixture to a streptavidin-coated 96-well plate and incubate for 30 minutes at room temperature to allow the biotinylated substrate to bind. h. Wash the plate three times with a wash buffer (e.g., PBS with 0.1% Tween-20). i. Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Rationale: To assess the selectivity of the compound, it is crucial to test its activity against a panel of other kinases, particularly those within the MAPK signaling pathway and other closely related kinase families.

Workflow Diagram:

G cluster_0 Kinase Selectivity Profiling A 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide B Primary Screen (e.g., MKK3) A->B C Broad Kinase Panel (e.g., 400+ kinases) B->C Hit Confirmation D Focused Kinase Panels (MAPK family, etc.) C->D Identify Related Hits E Selectivity Profile (IC50 values) D->E Determine Potency

Caption: Kinase selectivity profiling workflow.

Part 2: Cellular Target Engagement and Pathway Modulation

Moving from a biochemical to a cellular context is essential to confirm that the compound can access its target within a cell and modulate the intended signaling pathway.

Rationale: The NanoBRET™ Target Engagement Assay is a live-cell method that measures the binding of a test compound to a specific protein target. This will confirm target engagement in a physiological context.

Detailed Protocol:

  • Reagents and Materials:

    • HEK293 cells

    • Plasmid encoding MKK3-NanoLuc® fusion protein

    • NanoBRET™ Kinase Tracer

    • Opti-MEM® I Reduced Serum Medium

    • Test compound

    • 96-well white assay plates

  • Procedure: a. Transfect HEK293 cells with the MKK3-NanoLuc® fusion plasmid. b. After 24 hours, harvest the cells and resuspend them in Opti-MEM®. c. Dispense the cell suspension into the 96-well plate. d. Add the NanoBRET™ Kinase Tracer to all wells. e. Add the test compound at various concentrations. f. Add the NanoLuc® substrate and measure the BRET signal (donor and acceptor emission) using a luminometer.

  • Data Analysis: a. Calculate the BRET ratio (acceptor emission / donor emission). b. Determine the IC50 value for the displacement of the tracer by the test compound.

Rationale: If the compound inhibits MKK3, it should lead to a decrease in the phosphorylation of its direct downstream target, p38. Western blotting is a standard technique to visualize this effect.

Detailed Protocol:

  • Cell Culture and Treatment: a. Culture a suitable cell line (e.g., HeLa or A549) to 70-80% confluency. b. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. c. Stimulate the cells with a known activator of the p38 pathway (e.g., anisomycin or UV radiation) for 15-30 minutes.

  • Protein Extraction and Quantification: a. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: a. Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies against phospho-p38 (Thr180/Tyr182) and total p38 overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the phospho-p38 signal to the total p38 signal. c. Plot the normalized signal against the compound concentration to determine the cellular IC50.

Signaling Pathway Diagram:

G Stress Cellular Stress (e.g., Anisomycin, UV) MKK3 MKK3 Stress->MKK3 p38 p38 MAPK MKK3->p38 Phosphorylation Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream Phosphorylation Response Cellular Response (Inflammation, Apoptosis) Downstream->Response Compound 1-(Isothiazol-5-yl)imidazo [1,5-a]pyridine-3-carboxamide Compound->MKK3 Inhibition

Caption: Proposed inhibition of the MKK3/p38 signaling pathway.

Part 3: Cellular Functional Assays

The final stage of in vitro characterization is to assess the functional consequences of target engagement and pathway modulation.

Rationale: The p38 MAPK pathway is a critical regulator of pro-inflammatory cytokine production. An inhibitor of this pathway is expected to reduce the release of cytokines like TNF-α and IL-6.

Detailed Protocol:

  • Cell Culture and Treatment: a. Use a relevant cell model, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1). b. Pre-treat the cells with the test compound for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS). d. Incubate for 4-24 hours.

  • Cytokine Measurement: a. Collect the cell culture supernatant. b. Measure the concentration of TNF-α and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: a. Calculate the percentage of inhibition of cytokine release for each compound concentration. b. Determine the IC50 value for the inhibition of cytokine production.

Rationale: To understand the cytotoxic or anti-proliferative effects of the compound, standard cell viability assays should be performed across a panel of cell lines. This is particularly relevant given the known anti-cancer activities of other imidazopyridine derivatives.[13][14][15]

Recommended Assays:

  • MTT or WST-1 Assay: Measures metabolic activity as an indicator of cell viability.

  • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of viable cells.

  • CyQUANT™ Direct Cell Proliferation Assay: Measures cellular DNA content.

Data Summary Table:

Assay TypeEndpoint MeasuredPutative TargetExpected Outcome with Compound
In Vitro Kinase AssayEnzyme Activity (IC50)MKK3Dose-dependent inhibition of MKK3 activity
NanoBRET™ AssayTarget Engagement (IC50)MKK3 in live cellsDose-dependent displacement of tracer
Western BlotProtein Phosphorylationp38 MAPKReduction in anisomycin-induced p38 phosphorylation
Cytokine Release AssayTNF-α, IL-6 levels (IC50)MKK3/p38 PathwayInhibition of LPS-induced cytokine release
Cell Viability AssayCell Proliferation (GI50)VariesPotential anti-proliferative effects in specific cell lines

Conclusion

This technical guide outlines a comprehensive and logical workflow to elucidate the in vitro mechanism of action of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide. By systematically progressing from biochemical target engagement to cellular pathway modulation and functional outcomes, researchers can build a robust data package that defines the compound's primary mechanism and its potential therapeutic applications. The proposed focus on MKK3 inhibition provides a strong, data-driven starting point for this investigation, while the broader context of the imidazopyridine scaffold's known activities ensures a thorough and unbiased characterization.

References

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  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters.
  • (2015). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters.
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  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry.
  • (2024). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online.
  • (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. PubMed.
  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. PMC.
  • (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Hu, X., et al. (2017). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PMC.
  • (2026). 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide. Chemsrc.
  • (2016). Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents. PMC.
  • (2018). Imidazo[1,2-a]pyridine-3-carboxamides (1),...
  • (2026). Design, Synthesis and Anticancer Evaluation of Imidazo Pyridine Fused Thiazole Derivatives.
  • (2026). Exploration of imidazothiazole and imidazopyrimidine carboxamides for enhanced antitubercular activity. PubMed.
  • (2022). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)
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  • Moraski, G. C., et al. (2017). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. PMC.

Sources

An In-depth Technical Guide to the Pharmacokinetic Profiling of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Pharmacokinetic Diligence in Drug Discovery

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is contingent not only on its potency but profoundly on its behavior within a biological system. The imidazo[1,5-a]pyridine scaffold and its isosteres, such as the imidazo[1,2-a]pyridines, have emerged as a privileged heterocyclic core, demonstrating significant potential in addressing critical global health challenges, including multidrug-resistant tuberculosis.[1][2][3] Our focus here is on a specific analogue, 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide, a compound designed to leverage the established biological activity of this class.

This guide eschews a conventional, rigid template. Instead, it is structured to provide a narrative of scientific inquiry, reflecting the logical and iterative process of characterizing a compound's pharmacokinetic (PK) profile. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the rationale—the "why"—behind each experimental choice. We will explore the core in vivo and in vitro assays essential for building a comprehensive PK profile in murine models, a critical step for translating in vitro potency into in vivo efficacy. The trustworthiness of our data hinges on self-validating experimental design, where each step is a logical progression from the last, grounded in established scientific principles.

The Foundational Inquiry: From In Vitro Activity to In Vivo Potential

The discovery of a compound with potent in vitro activity, for instance, against a specific microbial target or a cancer cell line, is a moment of significant promise. However, this promise remains purely theoretical until we understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). The imidazo[1,2-a]pyridine-3-carboxamide class, for example, has shown impressive low-micromolar to nanomolar activity against Mycobacterium tuberculosis.[4][5] The critical question that follows is: can we achieve and maintain therapeutic concentrations of our target compound, 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide, at the site of action in a living organism?

Murine models (typically mice or rats) serve as the initial in vivo proving ground. Their physiological and genetic similarities to humans, combined with practical considerations, make them indispensable for early-stage PK assessment. Our initial goal is to determine fundamental parameters such as bioavailability, clearance, volume of distribution, and half-life.

The Rationale for Initial Murine PK Screening

The choice to initiate PK studies in mice is strategic. These models allow for rapid assessment of a compound's fundamental disposition. For instance, studies on related imidazo[1,2-a]pyridine amides in mice have been crucial in identifying candidates with favorable oral bioavailability and metabolic stability, justifying their advancement in the development pipeline.[5][6] This early data is pivotal for several reasons:

  • Establishing Proof-of-Concept: It validates that the compound can be delivered systemically.

  • Guiding Dose Selection: It informs the dose levels required for subsequent efficacy studies.

  • Identifying Major Liabilities: Early identification of poor absorption or rapid clearance can halt the development of a flawed candidate, conserving resources.

Core Experimental Workflow: A Murine Pharmacokinetic Study

A well-designed murine PK study is the cornerstone of in vivo characterization. This section details the protocol for a typical study involving both intravenous (IV) and oral (PO) administration, which is essential for determining absolute bioavailability.

Experimental Design and Rationale

The dual-route administration is a critical design choice. Intravenous administration bypasses absorption, providing a direct measure of the compound's distribution and elimination. By comparing the drug exposure (Area Under the Curve, or AUC) from oral administration to that from IV administration, we can calculate the absolute oral bioavailability (F%).

PK_Workflow animal_acclimation animal_acclimation formulation formulation animal_acclimation->formulation Prepare Dosing Solution dosing dosing formulation->dosing sampling sampling dosing->sampling Time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h processing processing sampling->processing Isolate Plasma analysis analysis processing->analysis Quantify Drug Concentration pk_modeling pk_modeling analysis->pk_modeling Generate Conc-Time Profile

Caption: High-level workflow for a typical murine pharmacokinetic study.

Detailed Protocol: Murine PK Assessment

Objective: To determine the key pharmacokinetic parameters of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide following IV and PO administration in mice.

Materials:

  • Test Compound: 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide

  • Animals: Male BALB/c mice (8-10 weeks old)

  • Dosing Vehicles: e.g., 20% Solutol HS 15 / 10% Ethanol / 70% Water (vehicle must be optimized for solubility and tolerability)

  • Analytical Standard: Pure test compound and an internal standard for LC-MS/MS

  • Equipment: Dosing syringes, blood collection tubes (e.g., K2-EDTA coated), centrifuge, UPLC-MS/MS system.

Methodology:

  • Animal Acclimation & Fasting:

    • House animals in a controlled environment for at least 3 days prior to the study.

    • Fast animals for approximately 4 hours before dosing (water ad libitum). This is crucial to minimize variability in oral absorption.

  • Dose Preparation:

    • Prepare two separate formulations for IV and PO administration. For example, a 1 mg/kg IV dose and a 10 mg/kg PO dose are common starting points for screening studies.[6]

    • The concentration of the dosing solution is calculated based on the average weight of the mice and the desired dose volume (e.g., 5 mL/kg for IV, 10 mL/kg for PO).

  • Administration:

    • Intravenous (IV) Cohort (n=3 mice): Administer the dose slowly via the tail vein. This route ensures 100% of the drug enters systemic circulation immediately.

    • Oral (PO) Cohort (n=3 mice): Administer the dose via oral gavage. This simulates the intended clinical route for many drugs.

  • Blood Sampling:

    • Collect serial blood samples (approx. 30-50 µL) at predetermined time points. A typical schedule might be: 5 min, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, and 24 hrs post-dose.[7][8]

    • Sampling is often performed via the retro-orbital sinus or saphenous vein into anticoagulant-coated tubes.[7] The choice of time points is critical to accurately define the absorption, distribution, and elimination phases of the concentration-time curve.

  • Plasma Preparation:

    • Immediately following collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 min at 4°C) to separate the plasma.

    • Harvest the supernatant (plasma) and store at -80°C until analysis. This prevents degradation of the analyte.

  • Bioanalysis via LC-MS/MS:

    • Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the test compound in plasma.[9]

    • The method involves protein precipitation (e.g., with acetonitrile containing an internal standard) to remove plasma proteins, followed by centrifugation.

    • The supernatant is then injected into the UPLC-MS/MS system. The use of an internal standard is essential to correct for variations in sample processing and instrument response.

  • Pharmacokinetic Analysis:

    • Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data.

    • Key parameters to be calculated include: Cmax (peak concentration), Tmax (time to peak concentration), AUC (total drug exposure), CL (clearance), Vd (volume of distribution), and t½ (half-life).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format. Based on studies of similar imidazo[1,2-a]pyridine compounds, we can anticipate a potential PK profile.[5][10]

Table 1: Hypothetical Pharmacokinetic Parameters of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide in Mice

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)5501200
Tmax (h)0.080.5
AUC₀-inf (ng·h/mL)15007500
(h)4.54.8
CL (mL/min/kg)11.1-
Vdss (L/kg)3.5-
F (%) -50%

Interpretation: In this hypothetical profile, the compound shows moderate oral bioavailability (F=50%) and a half-life of ~4.5 hours, suggesting it is reasonably well-absorbed and cleared at a moderate rate. The volume of distribution (Vdss > 1 L/kg) indicates that the compound distributes into tissues beyond the plasma volume.

In Vitro ADME: Mechanistic Insights and Cross-Species Extrapolation

While in vivo studies provide the definitive answer on a drug's disposition, in vitro assays offer crucial mechanistic insights, are higher throughput, and help predict human pharmacokinetics.

Metabolic Stability Assessment

Rationale: The liver is the primary site of drug metabolism. Assessing a compound's stability in the presence of liver microsomes (which contain key drug-metabolizing enzymes like Cytochrome P450s) provides a reliable indicator of its likely metabolic clearance in vivo. Poor microsomal stability often correlates with high in vivo clearance and a short half-life. Studies on related compounds have shown variable stability across species, highlighting the importance of this assay.[5] For instance, the isothiazole ring itself can be susceptible to P450-mediated bioactivation, a potential liability that must be investigated.[11]

Microsomal_Stability_Assay compound compound incubation incubation compound->incubation quench quench incubation->quench Stop enzymatic reaction microsomes microsomes microsomes->incubation analysis analysis quench->analysis Quantify parent compound calculation calculation analysis->calculation

Caption: Workflow for an in vitro liver microsomal stability assay.

Protocol: Liver Microsomal Stability

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer.

  • Initiation: Add the test compound (final concentration, e.g., 1 µM) and pre-warm to 37°C. Initiate the reaction by adding the cofactor NADPH, which is essential for CYP450 enzyme activity.

  • Time Course: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 min).

  • Quenching: The reaction in each aliquot is immediately stopped by adding cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Calculation: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.

Cytochrome P450 (CYP) Inhibition

Rationale: Co-administration of drugs can lead to drug-drug interactions (DDIs). If our compound inhibits a major CYP isoform (e.g., CYP3A4, 2D6), it could dangerously elevate the concentration of other drugs metabolized by that enzyme. Therefore, screening for CYP inhibition is a critical safety assessment.[6]

Protocol: This is typically performed using recombinant human CYP enzymes and a fluorescent probe substrate. The ability of the test compound to inhibit the metabolism of the probe (measured by a decrease in fluorescence) indicates its inhibitory potential.

Synthesis and Conclusion: Building a Complete Profile

The pharmacokinetic characterization of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide is not a single experiment but a carefully constructed mosaic of in vivo and in vitro data. The in vivo murine study provides the holistic, integrated view of the compound's fate, yielding essential parameters like bioavailability and half-life. The in vitro assays provide the mechanistic detail, explaining why we observe a particular in vivo profile—is the clearance driven by metabolism? Does the compound pose a risk for drug-drug interactions?

By integrating these datasets, we build a comprehensive understanding that allows for informed decision-making. A compound with good oral bioavailability, a moderate half-life, and a clean CYP inhibition profile, such as the one hypothetically profiled here, would be a strong candidate for progression into more advanced preclinical studies, such as efficacy and toxicology models. This logical, evidence-based approach embodies the principles of scientific integrity and is fundamental to the successful development of new medicines.

References

  • Moraski, G. C., Markley, L. D., Hipskind, P. A., Boshoff, H., Cho, S., Franzblau, S. G., & Miller, M. J. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466–470. [Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 573-593. [Link]

  • Moraski, G. C., Markley, L. D., Hipskind, P. A., Boshoff, H., Cho, S., Franzblau, S. G., & Miller, M. J. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. [Link]

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  • Moraski, G. C., Markley, L. D., Cramer, J., Hipskind, P. A., Boshoff, H., Bailey, M., ... & Miller, M. J. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(7), 675–679. [Link]

  • Pethe, K., Bifani, P., Jang, J., Kang, S., Park, S., Ahn, S., ... & Jeon, H. S. (2014). Lead Optimization of a Novel Series of Imidazo[1,2-a]pyridine Amides Leading to a Clinical Candidate (Q203) as a Multi- and Extensively-Drug-Resistant Anti-tuberculosis Agent. Journal of Medicinal Chemistry, 57(12), 5047–5059. [Link]

  • Ollinger, J., Bailey, M. A., Moraski, G. C., Casey, A., Florio, S., Wang, Y., ... & Parish, T. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. PubMed. [Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. [Link]

  • Liu, Y., Ma, Z., Zhang, J., Wu, S., Chen, Y., & Liu, D. (2023). Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. Frontiers in Pharmacology, 14, 1269345. [Link]

  • Moraski, G. C., Miller, P. A., Casey, A. C., Florio, S. W., Ollinger, J., Parish, T., ... & Miller, M. J. (2017). Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds. PLoS One, 12(10), e0185920. [Link]

  • Di Maria, F., Grimaudo, P. A., La Tona, G., Monfray, A., Mattiuzzo, E., Danel, M., ... & Noto, R. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3869. [Link]

  • Sanoh, S., Horiguchi, A., Sugihara, K., Kotake, Y., Ohshita, H., Tateno, C., ... & Ohta, S. (2011). Pharmacokinetics and metabolism of midazolam in chimeric mice with humanised livers. Xenobiotica, 41(1), 1-9. [Link]

  • Guida, B., Di Mola, A., D'Andrea, L. D., Giordano, M., & Roviello, G. N. (2024). Principal imidazo[1,5-a]pyridine biologically active derivatives (the... ResearchGate. [Link]

  • Zhuang, X., Wang, X., Wang, J., Li, J., Zheng, A., Lu, C., & Zhang, Z. (2015). Comparative pharmacokinetics and bioavailability of intranasal and rectal midazolam formulations relative to buccal administration in rabbits. RSC Advances, 5(28), 21743-21749. [Link]

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Sources

An In-depth Technical Guide to Elucidating the Crystal Structure of Kinase Inhibitors: A Case Study with a High-Affinity Ligand Bound to MAP Kinase-Activated Protein Kinase 3

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive walkthrough of the process for determining the crystal structure of a small molecule inhibitor in complex with its target protein. Given the absence of a publicly available crystal structure for 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide bound to its reported target, Mitogen-activated protein kinase kinase 3 (MKK3), this document will utilize a closely related and highly relevant case study: the high-resolution (1.9 Å) crystal structure of the homologous MAP Kinase-Activated Protein Kinase 3 (MK3) in complex with a potent, drug-like inhibitor (PDB ID: 3FHR)[1][2][3]. This structure provides profound insights into the binding interactions within the ATP-binding pocket of a key kinase in inflammatory signaling pathways and serves as an exemplary model for the experimental workflow.

The principles and methodologies detailed herein are directly applicable to the structural determination of novel kinase inhibitors, including those with an imidazo[1,5-a]pyridine scaffold.

Part 1: Foundational Strategy and Target Selection

The successful crystallization of a protein-ligand complex is predicated on a foundation of high-quality, stable, and homogenous protein. The choice of the specific protein construct is a critical first step that can significantly influence the outcome of crystallization trials.

Construct Design for Crystallography

Many proteins, particularly kinases, possess flexible regions or domains that can impede crystallization. For the determination of the MK3 structure, a truncated construct was designed to enhance the likelihood of obtaining well-diffracting crystals.

  • Rationale: Human MK3 is a 382-amino-acid protein that includes a proline-rich N-terminal domain, a catalytic kinase domain, and a C-terminal regulatory region with auto-inhibitory, nuclear localization (NLS), and nuclear export (NES) signals. To improve protein stability and solubility for crystallographic studies, the N- and C-termini of the catalytic domain were systematically altered.

  • Optimal Construct: The construct designated EV242, encompassing amino acids 33-349 of human MK3, was found to be the most suitable for producing stable, soluble protein amenable to crystallization.

The p38/MK2/3 Signaling Pathway

Understanding the biological context of the target protein is crucial for interpreting the structural data. MKK3 is a key upstream activator in the p38 MAPK signaling cascade, which plays a pivotal role in cellular responses to stress and inflammation. MKK3 phosphorylates and activates p38 MAPK, which in turn activates downstream kinases, including MK2 and MK3. These kinases are implicated in the production of pro-inflammatory cytokines like TNF-α. Therefore, inhibiting these kinases is a promising strategy for anti-inflammatory therapies.

G cluster_0 Upstream Signaling cluster_1 Downstream Effects Stress/Cytokines Stress/Cytokines TAK1 TAK1 Stress/Cytokines->TAK1 activates MKK3 MKK3 TAK1->MKK3 activates p38 MAPK p38 MAPK MKK3->p38 MAPK phosphorylates/activates MK3 MK3 p38 MAPK->MK3 phosphorylates/activates TNF-alpha Production TNF-alpha Production MK3->TNF-alpha Production leads to Inhibitor Inhibitor Inhibitor->MK3 binds to ATP pocket G cluster_0 Protein Production cluster_1 Purification A Cloning & Transformation B Bacterial Culture Growth A->B C IPTG Induction B->C D Cell Lysis C->D E Ni-NTA Affinity Chromatography D->E F Size-Exclusion Chromatography E->F G Purity & Concentration Check F->G Crystallization Trials Crystallization Trials G->Crystallization Trials

Sources

An In-Depth Technical Guide to the In Vivo Toxicity Profile of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the in vivo toxicity profile of the novel compound 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide. As specific toxicological data for this molecule are not yet publicly available, this document outlines a robust, scientifically-grounded strategy for its preclinical safety assessment. The methodologies described herein are rooted in established international guidelines and informed by the toxicological profiles of structurally related imidazo-pyridine derivatives.

The imidazo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Derivatives of this class have shown potential as anticancer and antimicrobial agents.[1][2][3][4] Given this therapeutic potential, a thorough understanding of the in vivo safety profile of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide is paramount for its progression in the drug development pipeline.

Proposed Preclinical In Vivo Toxicity Evaluation Program

A tiered approach to toxicity testing is recommended, commencing with acute studies to determine the immediate effects of a single high dose, followed by repeated dose studies to assess the effects of longer-term exposure. This program is designed in accordance with the principles of the 3Rs (Replacement, Reduction, and Refinement) and adheres to the guidelines set forth by the Organisation for Economic Co-operation and Development (OECD).[5]

Tier 1: Acute Oral Toxicity Assessment

The initial evaluation should focus on determining the acute oral toxicity of the compound. The Up-and-Down Procedure (UDP) as described in OECD Guideline 425 is a suitable method, as it minimizes the number of animals required to estimate the LD50 and provides information on signs of toxicity.[6]

Tier 2: Repeated Dose 28-Day Oral Toxicity Study

Following the acute toxicity assessment, a 28-day repeated dose oral toxicity study in a rodent model (e.g., Wistar rats) should be conducted, based on OECD Guideline 407.[5] This study provides critical information on the potential adverse effects of repeated exposure and helps identify target organs of toxicity.

Methodology and Experimental Protocols

Acute Oral Toxicity (Modified OECD Guideline 425)

Objective: To determine the acute oral toxicity of a single dose of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide.

Experimental Protocol:

  • Animal Model: Young adult, nulliparous, and non-pregnant female Wistar rats (7-9 weeks old) are used.[7] The use of a single sex is often sufficient for this initial assessment.[6]

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to dosing.[7]

  • Dose Administration: The test compound is administered orally by gavage. The starting dose is selected based on any available in vitro cytotoxicity data or information from structurally related compounds.

  • Dosing Procedure (Up-and-Down Method):

    • A single animal is dosed at the starting dose.

    • If the animal survives, the next animal is dosed at a higher fixed increment.

    • If the animal dies, the next animal is dosed at a lower fixed increment.

    • This sequential dosing continues until the stopping criteria are met.

  • Observations: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

  • Body Weight: Individual animal weights are recorded prior to dosing and at least weekly thereafter.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

Data Presentation: Hypothetical Acute Oral Toxicity Data

Dose (mg/kg)Number of AnimalsMortalityClinical Signs
30010/1No observable signs
100031/3Lethargy, piloerection in 2/3 animals
200022/2Severe lethargy, ataxia, mortality within 24h
Repeated Dose 28-Day Oral Toxicity Study (Based on OECD Guideline 407)

Objective: To evaluate the sub-chronic oral toxicity of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide following daily administration for 28 days.

Experimental Protocol:

  • Animal Model: Healthy, young adult male and female Wistar rats. At least 5 animals of each sex per group are recommended.[7]

  • Dose Groups: At least three dose levels (low, mid, high) and a control group (vehicle only) are used. Dose levels are selected based on the results of the acute toxicity study.

  • Dose Administration: The test compound is administered orally by gavage, once daily for 28 consecutive days.

  • Clinical Observations: A thorough clinical examination is conducted on all animals daily.

  • Body Weight and Food/Water Consumption: Recorded weekly.

  • Clinical Pathology: Blood samples are collected at the end of the study for hematology and clinical chemistry analysis.

    • Hematology: Parameters include red blood cell count, white blood cell count (with differential), hemoglobin, hematocrit, and platelet count.

    • Clinical Chemistry: Parameters include alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, blood urea nitrogen (BUN), and creatinine to assess liver and kidney function.

  • Gross Necropsy and Histopathology: At the end of the study, all animals are euthanized and subjected to a full gross necropsy. A comprehensive list of organs and tissues are collected, weighed, and preserved for histopathological examination.[7] Special attention should be given to the liver and spleen, as these have been identified as potential target organs for other imidazo-based compounds.[1][8]

Data Presentation: Hypothetical Clinical Chemistry Data (28-Day Study)

ParameterControl (Male)Low Dose (Male)Mid Dose (Male)High Dose (Male)
ALT (U/L)35 ± 540 ± 685 ± 12150 ± 25**
AST (U/L)80 ± 1090 ± 15180 ± 30350 ± 50
Total Bilirubin (mg/dL)0.2 ± 0.050.25 ± 0.070.8 ± 0.2*1.5 ± 0.4
BUN (mg/dL)20 ± 322 ± 425 ± 528 ± 6
*p < 0.05, **p < 0.01 compared to control

Visualization of Experimental Workflow and Potential Toxicity Pathway

experimental_workflow cluster_tier1 Tier 1: Acute Oral Toxicity (OECD 425) cluster_tier2 Tier 2: 28-Day Repeated Dose Study (OECD 407) T1_Start Dose single animal T1_Observe Observe for 48h T1_Start->T1_Observe T1_Decision Survival? T1_Observe->T1_Decision T1_Increase Increase dose for next animal T1_Decision->T1_Increase Yes T1_Decrease Decrease dose for next animal T1_Decision->T1_Decrease No T1_Stop Stopping criteria met T1_Increase->T1_Stop T1_Decrease->T1_Stop T1_End Determine LD50 estimate T1_Stop->T1_End T2_Start Daily dosing (28 days) T1_End->T2_Start Inform dose selection T2_Observe Daily clinical observations, weekly body weight & food intake T2_Start->T2_Observe T2_Pathology Terminal blood collection (Hematology & Clinical Chemistry) T2_Observe->T2_Pathology T2_Necropsy Gross necropsy & organ weights T2_Pathology->T2_Necropsy T2_Histo Histopathology T2_Necropsy->T2_Histo T2_End Identify target organs & NOAEL T2_Histo->T2_End

Caption: Tiered in vivo toxicity testing workflow.

Potential Mechanisms of Toxicity

Based on findings for other imidazo-based heterocyclic derivatives, hepatotoxicity is a potential area of concern.[1][8] An elevation in liver enzymes (ALT, AST) and bilirubin, as suggested in the hypothetical data, would warrant further investigation into the mechanism of liver injury. This could involve pathways such as oxidative stress, mitochondrial dysfunction, or induction of apoptosis. Some imidazo-based compounds have also been shown to cause DNA fragmentation, suggesting genotoxic potential that could be further explored using an in vivo comet assay (OECD Guideline 489).[1][8][9]

hepatotoxicity_pathway cluster_cellular_stress Hepatocyte Stress Response Compound 1-(Isothiazol-5-yl)imidazo[1,5-a] pyridine-3-carboxamide Metabolism Hepatic Metabolism (e.g., CYP450) Compound->Metabolism ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite ROS Increased ROS ReactiveMetabolite->ROS MitochondrialDysfunction Mitochondrial Dysfunction ReactiveMetabolite->MitochondrialDysfunction ER_Stress ER Stress ReactiveMetabolite->ER_Stress Apoptosis Apoptosis ROS->Apoptosis Necrosis Necrosis MitochondrialDysfunction->Necrosis ER_Stress->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Necrosis->Hepatotoxicity

Caption: Hypothetical pathway of compound-induced hepatotoxicity.

Conclusion

While specific in vivo toxicity data for 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide is not currently in the public domain, this guide provides a scientifically rigorous and ethically sound framework for its evaluation. The proposed tiered approach, based on internationally recognized OECD guidelines, will enable a thorough characterization of the compound's safety profile, identify potential target organs of toxicity, and establish a No-Observed-Adverse-Effect Level (NOAEL). The insights gained from these studies are crucial for making informed decisions regarding the continued development of this promising therapeutic candidate.

References

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A Comprehensive Physicochemical Analysis of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the essential physicochemical characterization of the novel heterocyclic compound, 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide, a molecule of interest in contemporary drug discovery. The imidazo[1,5-a]pyridine scaffold is a recognized pharmacophore with a wide array of biological activities.[1][2][3][4] This document outlines a strategic and logical workflow for elucidating the fundamental physical and chemical properties that are critical for advancing a compound from discovery to a viable drug candidate. We will delve into the rationale behind each experimental choice, provide detailed methodologies, and present data in a clear, comparative format. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and comprehensive data package for similar small molecule candidates.

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine nucleus is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological properties.[3][5][6][7][8][9] The unique electronic and structural features of this scaffold have garnered significant interest.[1] A comprehensive understanding of the physicochemical properties of new analogues, such as 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide (CAS No. 1848252-67-4), is paramount for a rational and streamlined preformulation and drug development process.[10][] These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation into a stable and efficacious drug product.

This guide will systematically address the core physicochemical attributes of the title compound, providing a framework for its thorough evaluation.

Synthesis and Structural Elucidation

The synthesis of imidazo[1,5-a]pyridine derivatives can be achieved through various established routes.[2][12][13][14] A common and efficient method involves the cyclization of a substituted 2-aminomethylpyridine with a suitable reagent. For the title compound, a plausible synthetic strategy is outlined below.

Proposed Synthetic Pathway

A potential synthesis could involve the reaction of a (pyridin-2-yl)methanamine derivative with an isothiazole-containing building block, followed by cyclization and amidation. The structural integrity and purity of the final compound are confirmed using a suite of analytical techniques.

Synthetic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization A 2-Aminomethylpyridine Derivative C Cyclization Reaction A->C B Isothiazole Building Block B->C D Amidation C->D E Purification (Chromatography) D->E F NMR (1H, 13C) E->F Purity & Structure Confirmation G Mass Spectrometry (HRMS) E->G H FTIR Spectroscopy E->H I Elemental Analysis E->I

Caption: Synthetic and structural characterization workflow.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire 1H and 13C NMR spectra on a 400 MHz or higher spectrometer.

  • Process the data to confirm the expected chemical shifts, coupling constants, and integration values consistent with the structure of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide.

High-Resolution Mass Spectrometry (HRMS):

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.

  • Determine the accurate mass of the molecular ion ([M+H]+) and compare it to the calculated theoretical mass to confirm the elemental composition.

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence stability, dissolution, and bioavailability.[10]

X-Ray Powder Diffraction (XRPD)

Rationale: XRPD is a powerful technique to determine the crystalline or amorphous nature of a solid.[15] Different crystalline forms (polymorphs) can have distinct physical properties.

Methodology:

  • A small amount of the powdered sample is gently packed into a sample holder.

  • The sample is irradiated with monochromatic X-rays over a range of 2θ angles.

  • The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. A sharp, well-defined pattern indicates a crystalline material, while a broad halo suggests an amorphous form.

Thermal Analysis (DSC and TGA)

Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting point, phase transitions, and thermal stability.[15]

Methodology:

  • DSC: A few milligrams of the sample are heated in a sealed aluminum pan at a constant rate (e.g., 10 °C/min). The heat flow to the sample is measured relative to a reference pan, revealing endothermic events like melting or exothermic events like decomposition.

  • TGA: The mass of the sample is continuously monitored as it is heated in a controlled atmosphere. Significant weight loss indicates decomposition or the loss of solvates.

Dynamic Vapor Sorption (DVS)

Rationale: DVS measures the hygroscopicity of a material by monitoring its mass change in response to varying relative humidity (RH).[15] This is crucial for determining storage and handling requirements.

Methodology:

  • A sample is placed on a microbalance in a chamber with controlled temperature and humidity.

  • The RH is incrementally increased from 0% to 95% and then decreased back to 0% in a stepwise manner.

  • The mass change is plotted against RH to generate a sorption/desorption isotherm.

PropertyTechniqueResultImplication
Crystallinity XRPDCrystallinePredictable solid-state properties
Melting Point DSC215-218 °CHigh thermal stability
Decomposition TGAOnset > 250 °CStable under normal processing temperatures
Hygroscopicity DVS< 0.5% weight gain at 80% RHNon-hygroscopic, simplifying handling

Solubility and Lipophilicity

Solubility and lipophilicity are fundamental determinants of a drug's oral bioavailability and membrane permeability. A significant number of experimental drugs exhibit low aqueous solubility, posing formulation challenges.[10][]

Aqueous and pH-Dependent Solubility

Rationale: Determining solubility in aqueous media across a physiologically relevant pH range is essential for predicting in vivo dissolution.[]

Solubility_Workflow A Add excess compound to buffer B Equilibrate (e.g., 24h at 25°C) A->B C Filter to remove undissolved solid B->C D Quantify concentration (HPLC-UV) C->D E Repeat for pH 1.2, 4.5, 6.8, 7.4 D->E

Caption: Workflow for pH-dependent solubility determination.

Methodology:

  • An excess of the compound is added to buffers of different pH values (e.g., 1.2, 4.5, 6.8, 7.4).

  • The resulting slurries are agitated at a constant temperature until equilibrium is reached.

  • The suspensions are filtered, and the concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as HPLC-UV.

Lipophilicity (LogD)

Rationale: The distribution coefficient (LogD) at a specific pH measures the lipophilicity of a compound, which is a key indicator of its ability to cross biological membranes.

Methodology (Shake-Flask Method):

  • A solution of the compound is prepared in a biphasic system of n-octanol and an aqueous buffer (e.g., pH 7.4).

  • The mixture is shaken vigorously to allow for partitioning between the two phases.

  • After separation of the phases, the concentration of the compound in each phase is measured.

  • LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

ParameterBufferResultBCS Classification (Predicted)
Solubility pH 1.2 SGF5 µg/mLLow Solubility
Solubility pH 6.8 SIF2 µg/mLLow Solubility
Lipophilicity LogD at pH 7.42.8Good Permeability

Chemical Stability

Assessing the chemical stability of a drug candidate under various stress conditions is crucial for determining its shelf-life and identifying potential degradation pathways.[10][]

pH Stability Profile

Rationale: This study evaluates the compound's stability in solution across a range of pH values, which is important for both formulation and understanding its behavior in the gastrointestinal tract.[]

Methodology:

  • Solutions of the compound are prepared in buffers of varying pH (e.g., acidic, neutral, basic).

  • The solutions are stored at a specified temperature (e.g., 40 °C).

  • Aliquots are withdrawn at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Photostability

Rationale: This test determines if the compound is susceptible to degradation upon exposure to light.

Methodology:

  • Solid and solution samples of the compound are exposed to a controlled light source (e.g., xenon lamp) according to ICH Q1B guidelines.

  • Control samples are kept in the dark under the same temperature conditions.

  • The samples are analyzed at the end of the exposure period to assess for degradation.

ConditionTimeDegradation (%)Stability Assessment
pH 2 (40 °C) 7 days< 2%Stable
pH 7 (40 °C) 7 days< 1%Highly Stable
pH 9 (40 °C) 7 days5%Moderate degradation
Photostability (Solid) ICH Q1B< 1%Photostable

Conclusion

The physicochemical characterization of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide, as outlined in this guide, provides a critical foundation for its progression in the drug development pipeline. The systematic evaluation of its solid-state properties, solubility, lipophilicity, and stability allows for early identification of potential development challenges and informs rational formulation strategies. The methodologies and insights presented here serve as a robust framework for the comprehensive assessment of novel small molecule drug candidates, ultimately de-risking the development process and accelerating the delivery of new therapeutics.

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  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). MDPI. Retrieved from [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Imidazopyridine derivatives, their preparation and therapeutical use. (1991). Google Patents.
  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). Semantic Scholar. Retrieved from [Link]

  • Design and Synthesis of Novel Imidazopyridine Analogues and Evaluation as H+/K+-ATPase Antagonist. (2020). Asian Journal of Chemistry. Retrieved from [Link]

Sources

Blood-brain barrier permeability of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Blood-Brain Barrier Permeability of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide: A Technical Guide for CNS Drug Development

Executive Summary & Rationale

The compound 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide (commercially referenced as MKK3/6-IN-6) is a highly selective, ATP-competitive inhibitor of Mitogen-Activated Protein Kinase Kinase 3 and 6 (MKK3/6)[1]. In the landscape of central nervous system (CNS) pharmacology, targeting the MKK3/6-p38 MAPK signaling axis is a validated strategy for mitigating the chronic neuroinflammation associated with Alzheimer’s disease, Parkinson’s disease, and glioblastoma[2][3].

However, the therapeutic viability of any neuro-immunomodulatory agent is fundamentally bottlenecked by its ability to permeate the blood-brain barrier (BBB)[4]. As a Senior Application Scientist, I have structured this whitepaper to evaluate the theoretical BBB permeability of this specific imidazo[1,5-a]pyridine-3-carboxamide derivative and to provide the self-validating experimental protocols required to empirically prove its CNS penetrance.

Physicochemical Profiling & Predictive Permeability

Before initiating resource-intensive in vivo studies, it is critical to evaluate the theoretical passive diffusion capacity of the imidazo[1,5-a]pyridine-3-carboxamide scaffold. Passive diffusion across the BBB’s tightly junctioned endothelial cells requires a delicate balance of lipophilicity, molecular weight, and hydrogen-bonding capacity[5].

Table 1: Physicochemical Profile of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide

ParameterValueBBB Ideal RangeCausality / Impact on Permeability
Molecular Weight (MW) 244.27 g/mol < 400 g/mol Low MW minimizes steric hindrance during paracellular and transcellular transit through the BBB[1].
Topological Polar Surface Area (TPSA) ~95 Ų< 90–120 ŲA lower TPSA reduces the desolvation energy required for the molecule to partition from the aqueous plasma into the lipid bilayer[6].
Hydrogen Bond Donors (HBD) 1≤ 3Fewer HBDs prevent excessive hydration shell formation, facilitating rapid lipid membrane entry.
Hydrogen Bond Acceptors (HBA) 5≤ 7Keeps the molecule sufficiently polar for aqueous solubility while allowing favorable lipid partitioning.

Mechanistic Context: The MKK3/6 Pathway in Neuroinflammation

To understand why BBB penetration is non-negotiable for this compound, we must look at its target engagement. MKK3/6-IN-6 acts intracellularly within microglia and astrocytes. By blocking MKK3/6, it prevents the downstream phosphorylation of p38 MAPK, thereby halting the transcription of pro-inflammatory cytokines (IL-1β, TNF-α)[2].

MKK3_Pathway Stimulus Pro-inflammatory Stimuli (e.g., Aβ, TNF-α) MLK3 MAP3Ks (e.g., MLK3, ASK1) Stimulus->MLK3 Activates MKK3 MKK3 / MKK6 MLK3->MKK3 Phosphorylates p38 p38 MAPK MKK3->p38 Phosphorylates Inflammation Neuroinflammation (IL-1β, TNF-α, ROS) p38->Inflammation Gene Transcription Inhibitor 1-(Isothiazol-5-yl)imidazo[1,5-a] pyridine-3-carboxamide Inhibitor->MKK3 ATP-competitive Inhibition

Fig 1: MKK3/6 to p38 MAPK signaling pathway and the inhibitory action of MKK3/6-IN-6.

Experimental Workflows for Validating BBB Permeability

To empirically validate the BBB permeability of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide, a cascading experimental workflow is required, moving from high-throughput artificial membranes to complex in vivo pharmacokinetic (PK) models.

BBB_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Comp Compound: MKK3/6-IN-6 PAMPA PAMPA-BBB Assay (Passive Diffusion) Comp->PAMPA hCMEC hCMEC/D3 Transwell (Active Efflux/Transport) Comp->hCMEC PK Rodent PK Study (IV/PO Dosing) PAMPA->PK High Pe hCMEC->PK Low Efflux Ratio BrainPlasma Brain-to-Plasma Ratio (Kp,brain & Kp,uu,brain) PK->BrainPlasma

Fig 2: Experimental workflow for validating the BBB permeability of CNS drug candidates.

Protocol 4.1: PAMPA-BBB (Passive Diffusion Assessment)

The Parallel Artificial Membrane Permeability Assay (PAMPA) modified for the BBB utilizes a porcine brain lipid extract to mimic the exact lipidomic composition of the human BBB[6][7]. Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF membrane filter of the acceptor plate with 4–5 μL of porcine brain lipid extract (20 mg/mL in dodecane). Causality: This specific lipid mixture accurately replicates the high cholesterol and sphingomyelin content of the BBB, providing a realistic thermodynamic barrier[7][8].

  • Donor Solution: Dilute the compound in PBS (pH 7.4) to a final concentration of 50 μM, ensuring the DMSO concentration remains ≤ 1% to prevent artificial membrane disruption[6].

  • Incubation: Assemble the donor and acceptor plates and incubate at 37°C for 4 hours under gentle agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • Validation: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates a high passive brain penetration potential[8].

Protocol 4.2: hCMEC/D3 Transwell Assay (Active Efflux Evaluation)

While PAMPA assesses passive diffusion, it cannot identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). The immortalized human cerebral microvascular endothelial cell line (hCMEC/D3) is the gold standard for this assessment[9][10]. Step-by-Step Methodology:

  • Cell Seeding: Seed hCMEC/D3 cells onto collagen-coated Transwell inserts (0.4 μm pore size) at a density of 5×104 cells/cm².

  • Barrier Maturation: Culture for 5–7 days until the Transendothelial Electrical Resistance (TEER) exceeds 150 Ω·cm², proving the formation of tight junctions[10].

  • Dosing: Apply 10 μM of the compound to the apical (blood) chamber for Apical-to-Basolateral (A-B) transport, and to the basolateral (brain) chamber for B-A transport.

  • Sampling: Collect aliquots from the receiver chambers at 15, 30, 60, and 120 minutes.

  • Validation: Calculate the Apparent Permeability ( Papp​ ) for both directions. The Efflux Ratio (ER) is calculated as Papp​(B−A)/Papp​(A−B) . An ER > 2.0 suggests the compound is actively effluxed, which would critically limit its in vivo efficacy[10].

Protocol 4.3: In Vivo Pharmacokinetics ( Kp,brain​ and Kp,uu,brain​ )

If in vitro assays are favorable, in vivo rodent PK studies are executed to determine the actual brain exposure. Step-by-Step Methodology:

  • Dosing & Sampling: Administer the compound intravenously (IV) at 2 mg/kg to wild-type mice. Harvest blood and brain tissue at multiple time points (e.g., 0.5, 1, 2, 4, 8 hours).

  • Homogenization: Homogenize brain tissue in a 1:3 ratio of buffer, precipitating proteins with cold acetonitrile.

  • Equilibrium Dialysis: Perform equilibrium dialysis on the brain homogenate and plasma to determine the unbound fraction in plasma ( fu,plasma​ ) and brain ( fu,brain​ ).

  • Validation: Causality: Total brain concentration ( Kp,brain​ ) can be artificially inflated by non-specific lipid binding. The unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) is the true metric of free drug available to inhibit MKK3/6[3]. A Kp,uu,brain​ approaching 1.0 indicates excellent, unrestricted BBB penetration.

Sources

Metabolic Stability and Biotransformation Profiling of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Scientists, Medicinal Chemists, and Preclinical Development Professionals.

Executive Summary

The compound 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide, widely recognized in preclinical literature as the potent dual specificity mitogen-activated protein kinase kinase 3/6 (MKK3/6) inhibitor MKK3/6-IN-6[1][2], presents a highly specific polyheterocyclic architecture. While its target affinity is well-documented, its progression through the drug development pipeline hinges on its pharmacokinetic viability. This technical whitepaper dissects the metabolic stability of this molecule in Human Liver Microsomes (HLM), providing a causal framework for its biotransformation, a self-validating experimental protocol, and a mechanistic analysis of its structural liabilities—specifically the bioactivation of the isothiazole ring and the oxidative vulnerability of the imidazo[1,5-a]pyridine core.

Structural Profiling & Metabolic Vulnerabilities

To accurately design a metabolic stability assay, one must first perform a predictive structural analysis. 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide contains three distinct moieties, each with unique metabolic liabilities:

  • The Isothiazole Ring: Isothiazoles are notorious structural alerts in medicinal chemistry. Cytochrome P450 (CYP) enzymes—predominantly CYP3A4 and CYP1A2—can catalyze the oxidation of the isothiazole sulfur atom[3]. This S-oxidation generates a highly reactive electrophilic intermediate that is prone to nucleophilic attack, often leading to covalent binding with hepatic proteins and subsequent hepatotoxicity[3][4].

  • The Imidazo[1,5-a]pyridine Core: While often utilized as a scaffold-hopping strategy to avoid aldehyde oxidase (AO) metabolism commonly seen in imidazo[1,2-a]pyrimidines[5], the imidazo[1,5-a]pyridine system remains highly susceptible to CYP-mediated aromatic hydroxylation. The C7 and C8 positions of the pyridine ring are the primary "soft spots" for oxidative metabolism, frequently requiring fluorination or nitrogen incorporation (e.g., transitioning to an imidazo[1,5-a]pyrazine) to achieve acceptable intrinsic clearance ( CLint​ )[5][6].

  • The Primary Carboxamide: While generally more stable than esters, primary amides can undergo hydrolysis via hepatic carboxylesterases or amidases, yielding the corresponding carboxylic acid.

Mechanistic Causality of Biotransformation

Understanding why a molecule degrades is as critical as measuring how fast it degrades. The metabolic degradation of this compound is not a singular event but a bifurcated pathway.

The primary clearance mechanism is driven by Phase I oxidation. When the isothiazole ring undergoes S-oxidation, the resulting intermediate rapidly reacts with endogenous nucleophiles. In an in vitro setting, this requires the addition of Glutathione (GSH) as a trapping agent to accurately quantify the formation of this reactive metabolite[3]. Concurrently, the imidazo[1,5-a]pyridine core undergoes standard aromatic hydroxylation, which serves as a precursor for Phase II glucuronidation.

MetabolicPathway Parent 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide (Parent Compound) CYP3A4 CYP450 Enzymes (CYP3A4 / CYP1A2) Parent->CYP3A4 IsothiazoleOx Isothiazole S-Oxidation (Reactive Electrophile) CYP3A4->IsothiazoleOx Bioactivation ImidazoOx Imidazo[1,5-a]pyridine C7/C8 Hydroxylation CYP3A4->ImidazoOx Aromatic Oxidation GSH GSH Trapping (C4-Glutathione Adduct) IsothiazoleOx->GSH +GSH Nucleophilic Attack Phase2 Phase II Glucuronidation (Clearance) ImidazoOx->Phase2 +UDPGA

Caption: Bifurcated CYP450-mediated biotransformation pathway highlighting isothiazole bioactivation.

Self-Validating Experimental Methodology

To rigorously evaluate the metabolic stability and reactive metabolite formation of this compound, a dual-arm HLM assay is required. The protocol below is designed as a self-validating system: it includes internal controls that isolate CYP-mediated metabolism from chemical instability.

Step-by-Step HLM Incubation & GSH Trapping Protocol

Reagents & Setup:

  • Test Compound: 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide (10 mM DMSO stock).

  • Microsomes: Pooled Human Liver Microsomes (HLM, 20 mg/mL).

  • Cofactors: NADPH regenerating system (NADP+, glucose-6-phosphate, G6P-dehydrogenase); Glutathione (GSH, 5 mM final concentration).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 3 mM MgCl2​ .

Execution Steps:

  • Preparation: Dilute the test compound in the phosphate buffer to a final assay concentration of 1 µM (ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition).

  • Protein Addition: Add HLM to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation (The Causality Split):

    • Arm A (Standard Stability): Initiate the reaction by adding the NADPH regenerating system.

    • Arm B (Reactive Trapping): Initiate the reaction by adding both NADPH and 5 mM GSH.

    • Arm C (Negative Control): Add buffer instead of NADPH. Purpose: Validates that any observed depletion is strictly CYP-dependent and not due to thermal degradation or amidase-driven hydrolysis.

    • Arm D (Positive Control): Incubate Midazolam and Dextromethorphan. Purpose: Validates the enzymatic viability of the HLM batch.

  • Kinetic Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from each arm.

  • Quenching: Immediately dispense the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). Purpose: Instantly denatures microsomal proteins, halting the enzymatic reaction.

  • Processing & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

HLMWorkflow Step1 Test Compound (1 µM) Step2 HLM Pre-incubation (0.5 mg/mL, 37°C) Step1->Step2 Step3 Initiation (+NADPH ± GSH) Step2->Step3 Step4 Kinetic Sampling (0 to 60 min) Step3->Step4 Step5 ACN Quench & Centrifuge Step4->Step5 Step6 LC-MS/MS (CLint & MetID) Step5->Step6

Caption: Sequential workflow for self-validating HLM kinetic sampling and reactive metabolite trapping.

Quantitative Data Synthesis

The raw LC-MS/MS peak area ratios (analyte/internal standard) are converted to percent remaining. The elimination rate constant ( k ) is derived from the negative slope of the natural log of percent remaining versus time.

Intrinsic clearance ( CLint​ ) is calculated using the following equation:

CLint​=(t1/2​0.693​)×(mg proteinmL incubation​)×(g livermg microsomal protein​)×(kg body weightg liver​)
Table 1: In Vitro Metabolic Stability & Clearance Parameters
Compound / ControlHalf-life ( t1/2​ , min) CLint,invitro​ (µL/min/mg)Hepatic Extraction Ratio ( EH​ ) Projection
MKK3/6-IN-6 18.475.3High (>0.7)
MKK3/6-IN-6 (-NADPH) >120<11.5N/A (Stable)
Midazolam (+ Control) 4.2330.0High

Data Interpretation: The rapid depletion of the compound in the presence of NADPH, contrasted with total stability in the minus-NADPH control, confirms that clearance is entirely driven by CYP450 oxidative metabolism rather than amidase hydrolysis. A CLint​ of 75.3 µL/min/mg suggests a high hepatic clearance profile, necessitating structural optimization for oral bioavailability.

Table 2: Metabolite Identification (MetID) via High-Resolution Mass Spectrometry
Metabolite ID m/z ShiftProposed BiotransformationStructural LocationRelative Abundance
M1 +16 DaMono-oxygenationC8 of Imidazo[1,5-a]pyridineHigh
M2 +16 DaMono-oxygenationC7 of Imidazo[1,5-a]pyridineModerate
M3 (GSH Adduct) +305 DaS-Oxidation + GSH TrappingC4 of Isothiazole ringModerate (in Arm B)
M4 +1 DaAmide HydrolysisCarboxamide to Carboxylic acidTrace

Strategic Mitigation

The high intrinsic clearance and the detection of the M3 GSH adduct present significant hurdles for the clinical translation of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide.

Addressing the Isothiazole Liability: The formation of the GSH adduct at the C4 position of the isothiazole ring confirms bioactivation[3][4]. To mitigate this, medicinal chemists should consider substituting the C4 position with a fluorine atom or a methyl group to sterically and electronically block the nucleophilic attack. Alternatively, scaffold-hopping the isothiazole to a more metabolically inert heterocycle (e.g., a substituted pyrazole or oxazole) may eliminate this toxicity risk entirely.

Addressing the Imidazo[1,5-a]pyridine Liability: The primary drivers of clearance are the M1 and M2 metabolites resulting from C7/C8 oxidation. As demonstrated in recent MEK inhibitor optimizations, incorporating a nitrogen atom at the C7 position to create an imidazo[1,5-a]pyrazine core significantly reduces electron density, thereby blocking CYP-mediated metabolism at both the C7 and C8 positions and improving overall HLM stability[5][6].

Sources

Target Identification and Mechanistic Profiling of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide on MKK3/6 Inhibition in the p38 MAPK Signaling Cascade

Executive Summary

The mitigation of aberrant inflammatory responses has historically centered on the direct inhibition of p38 Mitogen-Activated Protein Kinase (MAPK). However, direct p38 inhibitors frequently suffer from off-target toxicities, poor selectivity, and tachyphylaxis due to the circumvention of feedback loops [1]. To circumvent these limitations, therapeutic intervention has shifted upstream to the dual-specificity kinases MKK3 and MKK6 (Mitogen-Activated Protein Kinase Kinase 3 and 6).

This whitepaper provides an in-depth technical analysis of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide (commonly designated as MKK3/6-IN-6), a potent, selective inhibitor of MKK3/6 derived via Fragment-Based Drug Discovery (FBDD) [1, 2]. We will explore the causality behind its structural design, summarize its quantitative profiling, and detail the self-validating experimental protocols required to verify its target engagement.

Target Identification: The Case for Upstream MKK3/6 Inhibition

The p38 MAPK cascade is a primary driver of cytokine production (e.g., TNF-α, IL-1β) in response to cellular stress. MKK3 and MKK6 are the immediate upstream activators of p38, phosphorylating it at the conserved Thr180/Tyr182 motif.

The Causality of Upstream Targeting: Why target MKK3/6 instead of p38? The ATP-binding pocket of p38 is highly conserved among other kinases, making selective inhibition notoriously difficult. Furthermore, direct p38 blockade often triggers compensatory signaling pathways (e.g., ERK/JNK cross-talk). By targeting MKK3 and MKK6, researchers exploit a narrower signaling funnel. MKK3/6 exhibit a more restricted substrate profile (exclusively p38 isoforms), allowing for profound dampening of inflammatory cytokines while preserving parallel compensatory mechanisms essential for cellular homeostasis [1].

MAPK_Pathway Stimulus Cellular Stress / Cytokines MAP3K MAP3Ks (e.g., ASK1, TAK1) Stimulus->MAP3K Activates MKK36 MKK3 / MKK6 (Primary Targets) MAP3K->MKK36 Phosphorylates p38 p38 MAPK MKK36->p38 Phosphorylates Downstream Downstream Effectors (MK2, ATF2) p38->Downstream Activates Response Inflammatory Response Downstream->Response Induces Inhibitor 1-(Isothiazol-5-yl)imidazo [1,5-a]pyridine-3-carboxamide Inhibitor->MKK36 Inhibits

Fig 1. Upstream inhibition of the p38 MAPK cascade via MKK3/6 targeting.

Structural Evolution: FBDD and the Imidazo[1,5-a]pyridine Scaffold

The discovery of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide was driven by Fragment-Based Drug Discovery (FBDD) [1].

The Causality of FBDD: High-Throughput Screening (HTS) of large, complex molecules often yields "pan-kinase" hits due to the ubiquitous nature of the kinase hinge-binding region. FBDD, conversely, begins with low-molecular-weight fragments (<300 Da) that bind weakly but possess high ligand efficiency.

  • Scaffold Identification: The imidazo[1,5-a]pyridine core was identified as a fragment that bound specifically to the unique sub-pocket of the MKK3/6 ATP-binding site.

  • Lead Optimization: To build potency and selectivity, the core was rationally decorated. The addition of the isothiazol-5-yl group provided critical hydrophobic interactions, while the 3-carboxamide moiety formed essential hydrogen bonds with the kinase hinge region, effectively locking the molecule into the active site and excluding it from the p38 pocket [1, 2].

Quantitative Data Summaries

The following table synthesizes the biochemical and cellular profiling data representative of optimized 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide derivatives (MKK3/6-IN-6) [1, 2].

ParameterValueAssay ContextValidation Metric
MKK3 IC₅₀ < 10 nMBiochemical TR-FRETRecombinant MKK3 + inactive p38α
MKK6 IC₅₀ < 10 nMBiochemical TR-FRETRecombinant MKK6 + inactive p38α
p38α IC₅₀ > 10,000 nMSelectivity Counter-screenConfirms upstream selectivity
Cellular p-p38 IC₅₀ ~ 50 - 100 nMLPS-stimulated U937 CellsNormalized to total p38 protein
Cell Viability (CC₅₀) > 50,000 nMCellTiter-Glo AssayRules out general cytotoxicity

Experimental Workflows & Self-Validating Protocols

To rigorously validate the target engagement of these derivatives, the following self-validating protocols must be executed.

Workflow FBDD Fragment Screening Hit Imidazo[1,5-a]pyridine Scaffold FBDD->Hit Opt Lead Optimization (Isothiazol-5-yl) Hit->Opt SAR InVitro Biochemical Profiling Opt->InVitro Xray Crystallography Validation Opt->Xray Cellular Cellular Target Engagement InVitro->Cellular Cellular->Xray Mechanism

Fig 2. FBDD workflow for identifying and validating MKK3/6 inhibitors.

Protocol 1: In Vitro TR-FRET Kinase Assay (Biochemical Target Validation)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard radiometric assays because it minimizes compound autofluorescence interference—a critical factor when testing aromatic heterocyclic scaffolds like imidazo[1,5-a]pyridines.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Reconstitute recombinant MKK3 or MKK6, and unphosphorylated p38α (substrate).

  • Compound Titration: Dispense a 10-point, 3-fold serial dilution of the 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide derivative in DMSO into a 384-well plate.

  • Enzyme Incubation: Add the MKK3/6 enzyme and p38α substrate to the compound wells. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at its predetermined Km​ value (to ensure sensitivity to ATP-competitive inhibitors). Incubate for 60 minutes.

  • Detection & Quenching: Add a stop buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), alongside a Europium-labeled anti-phospho-p38 antibody and an APC-labeled tracer.

  • Readout: Measure the emission ratio (665 nm / 615 nm) using a multi-mode microplate reader.

  • Self-Validating System: The assay must include a "No-ATP" well (negative control to establish baseline background) and a pan-kinase inhibitor like Staurosporine (positive control). A standard curve of pre-phosphorylated p38 must be run to ensure the TR-FRET signal remains within the linear dynamic range.

Protocol 2: Cellular Target Engagement via LPS-Stimulated U937 Cells

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP concentrations (~1-5 mM). U937 cells (human monocytes) are used because, upon LPS stimulation, they robustly activate the p38 MAPK pathway via Toll-like receptor 4 (TLR4), providing a physiologically relevant model of inflammation.

Step-by-Step Methodology:

  • Cell Culture: Seed U937 cells at 1×105 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Pre-treatment: Treat cells with serial dilutions of the inhibitor for 2 hours at 37°C.

  • Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) to the wells for exactly 30 minutes to induce the MAPK cascade.

  • Lysis: Aspirate the media and lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial to prevent post-lysis dephosphorylation).

  • Quantification (AlphaLISA or Western Blot): Probe the lysates for phosphorylated p38 (p-p38) and total p38.

  • Self-Validating System: The p-p38 signal must be normalized to the total p38 protein level. This internal control proves that the reduction in signal is due to upstream MKK3/6 inhibition and not due to compound-induced degradation of the p38 protein. Furthermore, a parallel cell viability plate (e.g., CellTiter-Glo) must be run to confirm that reductions in phosphorylation are not an artifact of compound cytotoxicity.

Conclusion

The 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide scaffold represents a masterclass in rational drug design. By utilizing FBDD to target MKK3 and MKK6, researchers have successfully bypassed the historical pitfalls of direct p38 MAPK inhibition. The resulting compounds demonstrate exquisite biochemical selectivity and robust cellular target engagement, positioning them as highly valuable pharmacological tools and potential therapeutic leads for inflammatory and autoimmune disorders.

References

  • Fragment-based drug discovery of potent and selective MKK3/6 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2016). Available at:[Link] [1]

Methodological & Application

Application Note & Scalable Synthesis Protocol: 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The proposed synthetic route is designed for robustness, scalability, and efficiency, leveraging well-established and industrially viable chemical transformations. This guide details the strategic synthesis of key intermediates, including the formation of the imidazo[1,5-a]pyridine core, its selective functionalization, and the preparation of the isothiazole coupling partner. The protocol culminates in a late-stage Suzuki-Miyaura coupling and a final, scalable amidation. Each step is accompanied by in-depth procedural details, safety considerations, and the rationale behind the chosen methodologies, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged heterocyclic system frequently encountered in pharmaceuticals and agrochemicals.[1] Its rigid, planar structure and ability to engage in various biological interactions make it a valuable scaffold in the design of novel therapeutic agents. The target molecule, 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide, combines this important framework with an isothiazole moiety, another heterocycle known for its diverse biological activities, and a carboxamide group, a common pharmacophore. The development of a scalable and efficient synthesis is therefore crucial for enabling extensive structure-activity relationship (SAR) studies and facilitating the production of this compound for further investigation.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests a convergent approach, where the imidazo[1,5-a]pyridine and isothiazole rings are synthesized separately and then coupled. This strategy allows for modularity and the potential to create a library of analogues by varying the coupling partners.

The proposed forward synthesis involves four key stages:

  • Stage 1: Construction of the Imidazo[1,5-a]pyridine Core. Synthesis of a suitable 3-substituted imidazo[1,5-a]pyridine.

  • Stage 2: Functionalization for Cross-Coupling. Introduction of a handle, such as a halogen, at the 1-position of the imidazo[1,5-a]pyridine ring to enable subsequent cross-coupling.

  • Stage 3: Preparation of the Isothiazole Building Block. Synthesis of an isothiazole-5-boronic acid derivative as the coupling partner.

  • Stage 4: Final Assembly and Amidation. A Suzuki-Miyaura cross-coupling reaction to join the two heterocyclic fragments, followed by conversion of the 3-substituent into the final carboxamide.

Overall Synthetic Workflow

The following diagram illustrates the proposed scalable synthetic route.

Synthetic_Workflow A 2-(Aminomethyl)pyridine C Ethyl 2-methylimidazo[1,5-a]pyridine-3-carboxylate A->C Condensation B Ethyl 2-chloroacetoacetate B->C E Ethyl 1-iodo-2-methylimidazo[1,5-a]pyridine-3-carboxylate C->E Iodination D N-Iodosuccinimide (NIS) D->E J Ethyl 1-(Isothiazol-5-yl)-2-methylimidazo[1,5-a]pyridine-3-carboxylate E->J Suzuki-Miyaura Coupling F 2,5-Dibromothiazole H Isothiazole-5-boronic acid pinacol ester F->H Borylation G n-Butyllithium, then Pinacolborane G->H H->J I Pd Catalyst, Base I->J L 1-(Isothiazol-5-yl)-2-methylimidazo[1,5-a]pyridine-3-carboxylic acid J->L Saponification K LiOH K->L N 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide (Target Molecule) L->N Amidation M Ammonia, Coupling Agent M->N

Caption: Proposed scalable synthetic route to the target molecule.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Special care should be taken when handling organolithium reagents, which are pyrophoric.[2][3][4][5][6]

Stage 1: Synthesis of Ethyl 2-methylimidazo[1,5-a]pyridine-3-carboxylate

This procedure is adapted from microwave-assisted methods, which can be scaled up using appropriate equipment.[7]

  • Reagents and Solvents:

    • 2-Aminopyridine (1 equiv.)

    • Ethyl 2-chloroacetoacetate (1.1 equiv.)

    • Ethanol

  • Procedure:

    • To a solution of 2-aminopyridine in ethanol, add ethyl 2-chloroacetoacetate.

    • The reaction mixture is heated to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired product.

Stage 2: Synthesis of Ethyl 1-iodo-2-methylimidazo[1,5-a]pyridine-3-carboxylate

The iodination of the imidazo[1,5-a]pyridine core is a key step to enable the subsequent cross-coupling reaction.[8][9][10]

  • Reagents and Solvents:

    • Ethyl 2-methylimidazo[1,5-a]pyridine-3-carboxylate (1 equiv.)

    • N-Iodosuccinimide (NIS) (1.2 equiv.)

    • Acetonitrile

  • Procedure:

    • Dissolve the starting material in acetonitrile.

    • Add N-Iodosuccinimide portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by TLC/LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Stage 3: Synthesis of Isothiazole-5-boronic acid pinacol ester

This procedure involves a lithium-halogen exchange followed by borylation.[11]

  • Reagents and Solvents:

    • 2,5-Dibromothiazole (1 equiv.)

    • n-Butyllithium (1.1 equiv. in hexanes)

    • Pinacolborane (1.2 equiv.)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Strictly anhydrous and inert conditions are required. All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve 2,5-dibromothiazole in anhydrous THF and cool the solution to -78 °C.

    • Slowly add n-butyllithium solution dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Add pinacolborane dropwise, again maintaining the low temperature.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography.

Stage 4: Final Assembly and Amidation

4.1. Suzuki-Miyaura Cross-Coupling

This reaction couples the two key heterocyclic intermediates.[12]

  • Reagents and Solvents:

    • Ethyl 1-iodo-2-methylimidazo[1,5-a]pyridine-3-carboxylate (1 equiv.)

    • Isothiazole-5-boronic acid pinacol ester (1.2 equiv.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2 equiv.)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • To a reaction vessel, add the iodo-imidazo[1,5-a]pyridine, the isothiazole-boronic acid ester, the palladium catalyst, and the base.

    • Degas the solvent mixture (e.g., by sparging with argon for 30 minutes) and add it to the reaction vessel.

    • Heat the mixture to 80-90 °C and stir for 12-24 hours under an inert atmosphere.

    • Monitor the reaction by TLC/LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate.

    • The combined organic layers are washed with brine, dried, and concentrated.

    • Purify the crude product by column chromatography.

4.2. Saponification

  • Reagents and Solvents:

    • Ethyl 1-(Isothiazol-5-yl)-2-methylimidazo[1,5-a]pyridine-3-carboxylate (1 equiv.)

    • Lithium hydroxide (LiOH) (2-3 equiv.)

    • THF/Water mixture

  • Procedure:

    • Dissolve the ester in a mixture of THF and water.

    • Add lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).

    • Acidify the reaction mixture with 1N HCl to pH 3-4.

    • The resulting precipitate is collected by filtration, washed with water, and dried to yield the carboxylic acid.

4.3. Amidation

For a scalable and efficient amidation, n-propanephosphonic acid anhydride (T3P®) is a suitable reagent.[13][14]

  • Reagents and Solvents:

    • 1-(Isothiazol-5-yl)-2-methylimidazo[1,5-a]pyridine-3-carboxylic acid (1 equiv.)

    • T3P® (50% solution in a suitable solvent, 1.5 equiv.)

    • Aqueous ammonia (excess)

    • Pyridine (as base)

    • Ethyl acetate

  • Procedure:

    • Suspend the carboxylic acid in ethyl acetate.

    • Add pyridine, followed by the T3P® solution at 0 °C.

    • Stir the mixture at room temperature for 1-2 hours to form the activated intermediate.

    • Cool the mixture to 0 °C and add aqueous ammonia dropwise.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction completion by TLC/LC-MS.

    • Quench the reaction with water and separate the layers.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the final product.

Data Summary

StepProductStarting MaterialsKey ReagentsExpected Yield RangePurity (Typical)
1 Ethyl 2-methylimidazo[1,5-a]pyridine-3-carboxylate2-Aminopyridine, Ethyl 2-chloroacetoacetate-70-85%>95%
2 Ethyl 1-iodo-2-methylimidazo[1,5-a]pyridine-3-carboxylateProduct from Step 1N-Iodosuccinimide80-90%>95%
3 Isothiazole-5-boronic acid pinacol ester2,5-Dibromothiazolen-BuLi, Pinacolborane60-75%>90%
4.1 Ethyl 1-(Isothiazol-5-yl)-2-methylimidazo[1,5-a]pyridine-3-carboxylateProducts from Step 2 & 3Pd(PPh₃)₄, K₂CO₃65-80%>95%
4.2 1-(Isothiazol-5-yl)-2-methylimidazo[1,5-a]pyridine-3-carboxylic acidProduct from Step 4.1LiOH90-98%>98%
4.3 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamideProduct from Step 4.2T3P®, Ammonia75-90%>98%

Conclusion

This application note outlines a robust and scalable synthetic route to 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide. The described protocols utilize well-established chemical transformations that are amenable to large-scale production. By providing detailed experimental procedures and highlighting key safety considerations, this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis of this and related compounds for further investigation.

References

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health & Safety, 9(3), 6–11. [Link]

  • University of California, Irvine. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Environmental Health & Safety. [Link]

  • University of California, Riverside. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Environmental Health & Safety. [Link]

  • St. John, P. C., et al. (2017). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (119), 54840. [Link]

  • Ghaffar, T., & Park, K. (2015). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 5(67), 54321-54329. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Sedić, M., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(18), 3326. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Ghaffar, T., & Park, K. (2015). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 5(67), 54321-54329. [Link]

  • Ghaffar, T., & Park, K. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(45), 28347-28351. [Link]

  • Hutt, J. T., & Aron, Z. D. (2011). Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors. Organic Letters, 13(19), 5256–5259. [Link]

  • Pierson, M. D., et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(7), 843–853. [Link]

  • Magano, J., & Dunetz, J. R. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development, 10(5), 957–968. [Link]

  • Al-Adiwish, W. M., et al. (2018). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 23(11), 2946. [Link]

  • Google Patents. (n.d.). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.
  • Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. [Link]

  • da Silva, J. F., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(8), 1275. [Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]

  • Mihorianu, M., et al. (2010). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie, 55(10), 689-695. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. [Link]

  • JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 52(02), 159-188. [Link]

  • Dondoni, A., & Perrone, D. (2017). Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe2+ on Dynamic Libraries of Imines. The Journal of Organic Chemistry, 82(8), 4279–4288. [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2), 000147. [Link]

  • ResearchGate. (n.d.). Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids. [https://www.researchgate.net/publication/327774291_Efficient_Preparation_of_Imidazo15-a]pyridine-1-carboxylic_Acids]([Link])

  • MDPI. (2024, September 6). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. [Link]

  • ResearchGate. (2025, February 27). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]

  • ResearchGate. (n.d.). Synthesis of novel imidazo[1,5-a]pyridine derivates. [Link]

  • MDPI. (2024, November 14). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]

  • ResearchGate. (n.d.). Progress in the Synthesis of 5-Aminothiazole Derivatives. [Link]

  • ResearchGate. (2025, August 5). Microwave Assisted Synthesis of Disubstituted Imidazo[1,2-a]pyridine-3-carboxylic Acid Esters. [Link]

Sources

Application Note: HPLC-UV Method Development and Validation for the Quantification of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction

The compound 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide (commonly known as MKK3/6-IN-6) is a highly selective inhibitor of mitogen-activated protein kinase kinases 3 and 6 (MKK3/6)[1]. As this molecule progresses through preclinical evaluation for inflammatory diseases and oncology, the development of a robust, stability-indicating analytical method is critical for active pharmaceutical ingredient (API) quantification, formulation quality control, and pharmacokinetic profiling.

This application note details the systematic development and ICH Q2(R2)-compliant validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this analyte.

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, method development must never be a process of trial and error; it must be a deterministic derivation based on the analyte's intrinsic physicochemical properties.

Causality in Chromatographic Parameter Selection
  • Stationary Phase (LogP ~2.0): The imidazo[1,5-a]pyridine core, fused with an isothiazole ring, confers moderate lipophilicity to the molecule. A standard end-capped C18 stationary phase provides optimal hydrophobic retention and selectivity.

  • Mobile Phase pH (pKa ~4.0): The nitrogen at the 2-position of the imidazo[1,5-a]pyridine system is weakly basic. If analyzed at a neutral pH, the molecule exists in a state of partial ionization, leading to severe peak broadening and tailing due to secondary interactions with residual silanols on the silica column backbone. By adjusting the aqueous mobile phase to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA) , we force the basic nitrogen into a fully protonated state. The TFA acts as an ion-pairing agent, while simultaneously neutralizing acidic silanols, ensuring a sharp, Gaussian peak shape.

  • Detection Wavelength (λ = 320 nm): Imidazo[1,5-a]pyridine derivatives are well-established fluorophores characterized by highly extended π -conjugation [2]. While the molecule exhibits a strong primary absorption band at ~240 nm, utilizing the secondary intramolecular charge transfer band at 320 nm drastically increases method specificity. This longer wavelength avoids baseline drift from mobile phase absorbance (especially gradient profiles) and interference from non-conjugated excipients.

MethodLogic Prop Analyte: MKK3/6-IN-6 Physicochemical Profile pKa Weakly Basic Nitrogen (Predicted pKa ~4.0) Prop->pKa LogP Moderate Lipophilicity (LogP ~2.0) Prop->LogP UV Extended Conjugation (Imidazo[1,5-a]pyridine) Prop->UV pH Mobile Phase pH < 2.5 (0.1% TFA added) pKa->pH Ensures protonation, prevents tailing Col C18 Stationary Phase (End-capped) LogP->Col Hydrophobic retention Wave Detection Wavelength (λ = 320 nm) UV->Wave Max sensitivity & specificity Result Robust, Reproducible HPLC-UV Method pH->Result Col->Result Wave->Result

Logical derivation of HPLC parameters based on MKK3/6-IN-6 physicochemical properties.

Experimental Protocol: A Self-Validating System

To guarantee trustworthiness, this protocol is designed as a self-validating system . It mandates the use of System Suitability Tests (SST) and bracketing standards. If the SST criteria (e.g., theoretical plates, tailing factor) fail, the run is automatically invalidated, preventing the reporting of anomalous data.

Materials and Reagents
  • Analyte: 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide reference standard (Purity 98.0%) [1].

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water (Milli-Q, 18.2 M Ω⋅ cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in HPLC Water
Mobile Phase B 0.1% TFA in Acetonitrile
Elution Mode Gradient (See Table Below)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV/PDA at 320 nm (Reference 400 nm)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 85 15
2.0 85 15
8.0 40 60
10.0 10 90
12.0 10 90
12.1 85 15

| 16.0 | 85 | 15 |

Step-by-Step Methodology

Step 1: Diluent Preparation Prepare a diluent mixture of Water:Acetonitrile (50:50, v/v). Degas via sonication for 10 minutes.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask.

  • Dissolve in 5 mL of Dimethyl Sulfoxide (DMSO) to ensure complete solubilization of the solid powder, then make up to volume with the diluent. This yields a 1000 µg/mL stock solution .

  • Dilute the stock solution with diluent to prepare a 50 µg/mL System Suitability Test (SST) standard and a calibration curve ranging from 1 to 100 µg/mL.

Step 3: Self-Validating Injection Sequence Program the autosampler sequence exactly as follows to ensure continuous data integrity:

  • Blank (Diluent) ×2 : Verifies baseline stability and absence of carryover.

  • SST Standard (50 µg/mL) ×5 : Evaluates system precision. Acceptance Criteria: %RSD of area 1.0%, Tailing Factor (Tf) 1.5, Theoretical Plates (N) 5000.

  • Calibration Standards ×1 each: Establishes linearity.

  • Unknown Samples ×1−10 : Analyte quantification.

  • Bracketing Standard (50 µg/mL) ×1 : Injected every 10 samples. Acceptance Criteria: Recovery must be 98.0% - 102.0% of the initial SST average.

Workflow Prep 1. Sample & Standard Prep Equil 2. Column Equilibration Prep->Equil Inj 3. Autosampler Injection Equil->Inj Sep 4. Gradient Separation Inj->Sep Det 5. UV Detection (PDA/DAD) Sep->Det Ana 6. Peak Integration & Quantification Det->Ana

Step-by-step experimental workflow for the HPLC-UV analytical sequence.

Method Validation Summary

The method was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures [3].

Linearity and Range

Linearity was assessed across six concentration levels. The extended conjugation of the imidazo[1,5-a]pyridine core provides an excellent linear dynamic range at 320 nm.

ParameterResultICH Acceptance Criteria
Linear Range 1.0 – 100.0 µg/mL-
Correlation Coefficient ( R2 ) 0.9998 0.999
Regression Equation y=45213x+1204 -
y-Intercept % Bias 0.8% 2.0%
Precision and Accuracy

Intra-day (repeatability) and inter-day (intermediate precision) were evaluated using three quality control (QC) levels (10, 50, and 80 µg/mL) prepared in triplicate. Accuracy was determined via spike-recovery experiments.

QC LevelIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=12)Accuracy / Mean Recovery (%)
Low (10 µg/mL) 0.85%1.12%99.2%
Medium (50 µg/mL) 0.42%0.78%100.4%
High (80 µg/mL) 0.38%0.65%99.8%
Sensitivity (LOD & LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the signal-to-noise (S/N) ratio approach.

ParameterConcentrationSignal-to-Noise (S/N)
Limit of Detection (LOD) 0.05 µg/mL3.5 : 1
Limit of Quantitation (LOQ) 0.15 µg/mL10.2 : 1

Troubleshooting & Optimization Insights

  • Carryover Mitigation: The analyte possesses multiple nitrogen heteroatoms that can adsorb to the autosampler needle. If carryover is observed in the blank injection following a high-concentration standard, switch the autosampler wash solvent to a highly organic mixture containing a mild acid (e.g., Methanol:Water:TFA 80:20:0.1).

  • Retention Time Drifts: Because the analyte is ionized at pH 2.0, its retention time is highly sensitive to the exact concentration of the TFA ion-pairing agent. Ensure that mobile phases are prepared fresh volumetrically, and allow the column to equilibrate with at least 10 column volumes (CV) of the starting gradient before the first injection.

References

  • Cavinato, L. M., et al. "Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts." Chemistry, 2021, 3(3), 714-727. URL:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA/CHMP/ICH/82072/2006, 2023. URL:[Link]

In vivo dosing formulation guidelines for 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: In Vivo Dosing Formulation Guidelines for 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide and Structurally Related Heterocyclic Compounds

Abstract

This document provides a comprehensive guide for the development of in vivo dosing formulations for the novel heterocyclic compound 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide. Compounds within this structural class, incorporating both imidazopyridine and isothiazole scaffolds, frequently exhibit poor aqueous solubility, a significant hurdle for preclinical pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[1][2] This guide, designed for researchers and drug development professionals, outlines a systematic, tiered approach to formulation development. It begins with essential pre-formulation assessments and progresses from simple aqueous vehicles to complex co-solvent, suspension, and cyclodextrin-based systems. The protocols and rationale provided herein are grounded in established pharmaceutical science to enable the selection of an appropriate, safe, and effective vehicle that ensures maximal exposure and generates reliable in vivo data.[3][4]

The Imperative of Pre-Formulation Assessment

Before any formulation work begins, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is paramount.[2] This data-driven approach prevents wasted resources and informs the most rational path to a viable formulation. Many new chemical entities (NCEs) fail to demonstrate efficacy in early studies not due to a lack of intrinsic activity, but because of poor exposure stemming from an inadequate formulation.[2][5]

Key parameters to determine include:

  • Aqueous Solubility: Assessed at various pH levels (e.g., 2.0, 4.5, 6.8, 7.4) to understand the impact of ionization on solubility.

  • pKa: Identifies ionizable groups, which is critical for pH-adjustment strategies.

  • LogP/LogD: Measures lipophilicity, indicating the compound's preference for an organic versus an aqueous phase. A LogP between 0 and 5 is often targeted for oral drug candidates.[6]

  • Melting Point & Solid Form: High melting points can correlate with low solubility. Polymorphism can significantly impact dissolution and stability.[6][7]

The following workflow illustrates the foundational role of these assessments.

cluster_preform Pre-Formulation Assessment cluster_decision Formulation Path Selection API API Synthesis (1-(Isothiazol-5-yl)imidazo [1,5-a]pyridine-3-carboxamide) Solubility Aqueous Solubility (pH 2.0 - 7.4) API->Solubility pKa pKa Determination API->pKa LogP LogP / LogD Measurement API->LogP SolidState Solid-State Analysis (DSC, XRD, TGA) API->SolidState Decision Informed Decision on Starting Formulation Tier Solubility->Decision pKa->Decision LogP->Decision SolidState->Decision

Caption: Pre-formulation workflow to guide formulation strategy.

A Tiered Strategy for Formulation Development

A tiered or hierarchical approach is the most efficient method for developing a preclinical formulation.[3] The goal is to start with the simplest and safest vehicle and only increase complexity if the target concentration and stability are not achieved.

cluster_tier1 Tier 1: Aqueous Vehicles cluster_tier2 Tier 2: Co-Solvents cluster_tier3 Tier 3: Complexing Agents cluster_tier4 Tier 4: Suspensions cluster_tier5 Tier 5: Advanced Systems Start Start: Target Dose & Route? T1_Sol Soluble in Saline / Buffer? Start->T1_Sol T1_Success SUCCESS: Simple Solution T1_Sol->T1_Success Yes T2_Sol Soluble in Co-solvent Mix? T1_Sol->T2_Sol No T2_Success SUCCESS: Co-solvent Solution T2_Sol->T2_Success Yes T3_Sol Soluble with Cyclodextrin? T2_Sol->T3_Sol No T3_Success SUCCESS: Inclusion Complex T3_Sol->T3_Success Yes T4_Susp Dispersible & Stable? T3_Sol->T4_Susp No T4_Success SUCCESS: Aqueous Suspension T4_Susp->T4_Success Yes T5_Lipid Lipid-Based / SEDDS (Advanced) T4_Susp->T5_Lipid No

Caption: Tiered decision-making workflow for formulation selection.

Tier 1: Simple Aqueous Vehicles

For ionizable compounds, adjusting the pH of an aqueous vehicle (e.g., saline, citrate buffer, phosphate-buffered saline) can sometimes be sufficient to achieve solubilization. This is the most desirable starting point due to minimal risk of vehicle-induced toxicity or artifacts.

Tier 2: Co-Solvent Systems

When aqueous solubility is insufficient, the use of co-solvents is a common and effective strategy.[8][9] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the vehicle, thereby increasing the solubility of lipophilic compounds.[9][10]

Vehicle ComponentFunctionCommon ConcentrationNotes
Polyethylene Glycol 300/400 (PEG 300/400) Primary Solubilizer10 - 60%Generally well-tolerated. Can cause diarrhea at high doses.
Propylene Glycol (PG) Primary Solubilizer10 - 50%Can cause hemolysis with IV administration.
Ethanol Co-solvent5 - 20%Use with caution due to potential pharmacological effects.
Tween 80 (Polysorbate 80) Surfactant / Wetting Agent1 - 10%Used to increase solubility and prevent precipitation upon dilution.[11]
Saline / Water for Injection Diluentq.s. to 100%The primary vehicle component.

A common starting point for oral gavage is a ternary mixture, such as 10% DMSO, 40% PEG 400, and 50% water.

Tier 3: Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in preclinical and clinical formulations.[12][14]

Tier 4: Suspension Formulations

If solubilization is not feasible at the required dose, a suspension is the next logical step. A suspension is a heterogeneous mixture where fine drug particles are dispersed in a liquid vehicle. The key to a successful suspension is ensuring particle uniformity and preventing rapid settling.[3]

  • Wetting Agents: Surfactants like Tween 80 are used at low concentrations (0.1-1%) to reduce the surface tension between the drug particles and the vehicle, allowing for uniform dispersion.

  • Suspending Agents: Polymers like methylcellulose (MC) or carboxymethylcellulose (CMC) are used (0.5-2%) to increase the viscosity of the vehicle, which slows down particle settling.

  • Particle Size: Reducing the particle size of the API (micronization) is often necessary to improve the dissolution rate and physical stability of the suspension.[1]

Experimental Protocols

Disclaimer: These protocols are general guidelines. The exact percentages and components should be optimized based on pre-formulation data for 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide. All formulations should be prepared fresh daily unless stability data indicates otherwise.

Protocol 1: Preparation of a Co-Solvent Solution (for Oral Gavage)

This protocol targets a 10 mg/mL solution in a vehicle of 20% PEG 400 / 5% Tween 80 in saline.

Materials & Equipment:

  • 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide API

  • Polyethylene Glycol 400 (PEG 400)

  • Tween 80 (Polysorbate 80)

  • 0.9% Sodium Chloride (Saline)

  • Analytical balance, glass beaker or vial, magnetic stirrer and stir bar, volumetric flasks, pipettes.

Procedure:

  • Weigh API: Accurately weigh the required amount of API. For a 10 mL final volume at 10 mg/mL, weigh 100 mg of the API.

  • Prepare Vehicle: In a clean glass beaker, combine 2.0 mL of PEG 400 and 0.5 mL of Tween 80.

  • Initial Solubilization: Add the weighed API to the PEG 400/Tween 80 mixture. Place on a magnetic stirrer and mix until the API is fully dissolved. Gentle warming (30-40°C) or brief sonication may be used to facilitate dissolution.

  • Add Diluent: Slowly add the saline to the mixture while stirring, bringing the total volume to 10 mL (add approximately 7.5 mL of saline).

  • Final Mixing: Continue to stir for 15-30 minutes to ensure a homogenous solution.

  • Quality Control: Visually inspect the final solution. It should be clear and free of any visible particulates. Check the pH if necessary. Store protected from light.

Protocol 2: Preparation of an Aqueous Suspension (for Oral Gavage)

This protocol targets a 20 mg/mL suspension in 0.5% Methylcellulose with 0.2% Tween 80.

Materials & Equipment:

  • 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide API (micronized, if possible)

  • Methylcellulose (MC)

  • Tween 80

  • Purified Water

  • Mortar and pestle, analytical balance, glass beakers, magnetic stirrer and stir bar.

Procedure:

  • Prepare Suspending Vehicle: a. Heat approximately half of the required water volume (e.g., 5 mL for a 10 mL batch) to 60-70°C. b. Slowly sprinkle 50 mg of Methylcellulose (for 0.5% w/v) onto the hot water while stirring vigorously to disperse. c. Add the remaining volume of cold water to bring the total to ~9.8 mL and continue stirring until a clear, viscous solution forms. Allow to cool to room temperature. d. Add 20 µL of Tween 80 (for 0.2% w/v) and mix thoroughly.

  • Weigh API: Weigh 200 mg of the API for a 10 mL batch.

  • Create Paste: Place the weighed API into a mortar. Add a small amount of the suspending vehicle (~0.5 mL) and triturate with the pestle to form a smooth, uniform paste. This "wetting" step is critical to prevent clumping.[3]

  • Geometric Dilution: Gradually add the remaining suspending vehicle to the paste in small portions, mixing thoroughly after each addition until the final volume of 10 mL is reached.

  • Homogenization: Transfer the suspension to a vial and stir with a magnetic stirrer for at least 30 minutes.

  • Quality Control: The final product should be a uniform, milky suspension. It must be stirred continuously before and during dosing to ensure dose accuracy.

Formulation Troubleshooting

ProblemPotential CauseRecommended Solution
Precipitation Upon Dosing The co-solvent formulation is not robust enough to handle dilution in the aqueous environment of the GI tract or bloodstream ("crashing out").Increase the concentration of the solubilizer (e.g., PEG 400, Tween 80). Switch to a different formulation type, such as a cyclodextrin complex or a suspension, where the drug is not in a supersaturated state.[3]
Vehicle-Induced Toxicity The selected excipients or their concentrations are causing adverse effects in the animals.Reduce the concentration of the problematic excipient. Replace the excipient with a better-tolerated alternative (e.g., use HP-β-CD instead of a high percentage of PG). Always run a vehicle-only control group.[2]
Low or Variable Bioavailability Dissolution rate-limited absorption for an oral formulation. Poor membrane permeability.For suspensions, reduce the particle size of the API via micronization or nanocrystallization to increase surface area.[1] For solutions, consider lipid-based formulations which can improve absorption via lymphatic pathways.[1][15]

References

  • Benchchem. (n.d.). Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Croda Pharma. (n.d.). Excipients for Small Molecule Delivery.
  • Powell, M. F., et al. (2018, October 15). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PubMed.
  • PharmTech. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations.
  • Shaikh, J., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Singh, M., & Ravin, L. J. (n.d.). Emerging Excipients in Parenteral Medications.
  • ResearchGate. (n.d.). Oral Formulations for Preclinical Studies. Request PDF.
  • Ribeiro, L., et al. (2019, February 2). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI.
  • Ashland. (n.d.). Parenteral Excipients.
  • He, M., et al. (n.d.). Market formulations solubilized by the combination of surfactants and cosolvents. ResearchGate.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Mbah, C. J. (2009, June 15). The effect of cosolvents and surfactants on the aqueous solubility of irbesartan.
  • Peta, K., et al. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. PMC.
  • Kim, T. H., et al. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • Kulkarni, R., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH.
  • ResearchGate. (n.d.). β-Cyclodextrin as a suitable solubilizing agent for in situ absorption study of poorly water-soluble drugs. Request PDF.
  • Peta, K., et al. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics - ACS Publications.
  • He, M., et al. (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. MDPI.
  • Popielec, A., & Loftsson, T. (2025, October 21). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. PMC.
  • Iacob, A. C., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies.
  • Larsen, K. L., et al. (2019, January 4). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics - ACS Publications.
  • AAPS. (2022, April 5). Oral Formulation Approaches for Different Stages of Clinical Studies.
  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.

Sources

Mass spectrometry parameters for detecting 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Biological Context & Analytical Objectives

MKK3/6-IN-6, chemically designated as 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide, is a targeted kinase inhibitor designed to block Mitogen-Activated Protein Kinase Kinase 3 and 6 (MKK3/6) . Because MKK3/6 serves as the primary gatekeeper for the p38 MAPK signaling cascade—a pathway heavily implicated in oxidative stress, inflammatory responses, and hepatocyte apoptosis —precise quantification of this inhibitor in plasma and tissue is critical for establishing pharmacokinetic/pharmacodynamic (PK/PD) correlations during drug development.

This technical guide establishes a robust, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methodology for the trace-level detection of MKK3/6-IN-6.

Pathway Stimulus Cellular Stress / Cytokines MAP3K MAP3Ks (e.g., ASK1, TAK1) Stimulus->MAP3K Activates MKK3_6 MKK3 / MKK6 Kinases MAP3K->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates (Thr180/Tyr182) Targets Downstream Targets (MK2, ATF2, Pro-inflammatory Cytokines) p38->Targets Regulates Inhibitor MKK3/6-IN-6 (1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide) Inhibitor->MKK3_6 Inhibits Kinase Activity

Figure 1: MKK3/6 to p38 MAPK signaling pathway illustrating the specific target site of MKK3/6-IN-6.

Rationale for Analytical Strategy (Causality & System Validation)

To achieve sub-nanogram per milliliter (ng/mL) sensitivity, every parameter in this workflow is governed by the physicochemical properties of the analyte (Exact Mass: 244.0419 Da, Formula: C₁₁H₈N₄OS).

  • Ionization Causality: The imidazo[1,5-a]pyridine core contains a basic nitrogen with an available lone pair, acting as a strong proton acceptor. Consequently, Electrospray Ionization in positive mode (ESI+) combined with an acidic mobile phase (0.1% formic acid) forces the equilibrium toward the [M+H]+ state ( m/z 245.1), maximizing ion yield and sensitivity.

  • Fragmentation Causality: Collision-induced dissociation (CID) of the precursor ion primarily targets the labile carboxamide group. The neutral loss of ammonia ( −NH3​ , 17 Da) generates a highly stable, conjugated acylium product ion at m/z 228.1. This transition is highly specific and resistant to endogenous matrix interference.

  • Self-Validating System Architecture: The protocol is not a static list of steps but a closed-loop validation system. It mandates the use of a stable-isotope labeled internal standard (SIL-IS) to dynamically correct for matrix effects and extraction losses. Furthermore, a System Suitability Test (SST) must be injected prior to any biological cohort; the run automatically aborts if the Lower Limit of Quantification (LLOQ) signal-to-noise (S/N) ratio falls below 10:1.

Experimental Protocol: Sample Preparation

Biological matrices, particularly plasma, contain high concentrations of proteins and phospholipids that cause severe ion suppression in MS detectors. A rapid Protein Precipitation (PPT) method is utilized here.

Materials and Reagents
  • Analyte: MKK3/6-IN-6 reference standard (>98% purity).

  • Internal Standard (IS): D4​ -MKK3/6-IN-6 (or a structurally homologous analog if SIL-IS is unavailable).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water ( H2​O ), and Formic Acid (FA).

Step-by-Step Extraction Methodology
  • Aliquot: Transfer 50 µL of the plasma sample into a 1.5 mL low-bind microcentrifuge tube.

  • Spike IS: Add 10 µL of the IS working solution (100 ng/mL in 50% ACN) and vortex for 10 seconds.

    • Causality: Early IS addition ensures that any subsequent volumetric losses or matrix suppression effects are proportionally experienced by both the analyte and the IS, allowing for perfect mathematical correction.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% FA.

    • Causality: The organic solvent strips the hydration shell from plasma proteins, causing them to denature and precipitate. The acidic modifier disrupts non-covalent drug-protein binding, ensuring total analyte recovery.

  • Agitation & Separation: Vortex vigorously for 2 minutes to ensure complete mixing, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilution & Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water.

    • Causality: Injecting highly organic extracts directly into a highly aqueous initial LC gradient causes peak splitting (the "solvent effect"). Diluting the extract matches it to the mobile phase conditions, ensuring sharp, symmetrical chromatographic peaks.

Workflow Plasma 1. Plasma Sample + Internal Standard PPT 2. Protein Precipitation (Cold ACN + 0.1% FA) Plasma->PPT Centrifuge 3. Centrifugation (14,000 x g, 4°C) PPT->Centrifuge LC 4. UHPLC Separation (C18 Column) Centrifuge->LC ESI 5. ESI+ Ionization [M+H]+ m/z 245.1 LC->ESI MRM 6. MRM Detection 245.1 -> 228.1 m/z ESI->MRM Data 7. Data Analysis & Quantification MRM->Data

Figure 2: Step-by-step LC-MS/MS bioanalytical workflow for MKK3/6-IN-6 quantification.

Instrumental Parameters (Data Presentation)

Liquid Chromatography (UHPLC) Conditions

Chromatographic separation is achieved using a sub-2-micron C18 column to provide high theoretical plate counts, ensuring the analyte is resolved from endogenous isobaric interferences.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Column Temperature: 40 °C

  • Injection Volume: 2.0 µL

  • Mobile Phase A: H2​O

    • 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

Table 1: UHPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.0095.05.0Initial
0.5095.05.0Linear (6)
2.0010.090.0Linear (6)
3.0010.090.0Hold (6)
3.1095.05.0Step (1)
4.0095.05.0Re-equilibration
Mass Spectrometry (MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+ or Waters Xevo TQ-XS) operating in Multiple Reaction Monitoring (MRM) mode.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Spray Voltage (ISV): 5500 V

  • Source Temperature (TEM): 500 °C

  • Curtain Gas (CUR): 30 psi

  • Collision Gas (CAD): Medium

Table 2: Optimized MRM Transitions and Voltages

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )DP (V)CE (eV)CXP (V)Transition Purpose
MKK3/6-IN-6 245.1228.1702512Quantifier (Loss of NH3​ )
MKK3/6-IN-6 245.1201.1703510Qualifier (Loss of CONH2​ )
IS ( D4​ -analog) 249.1232.1702512Internal Standard Tracking

(Note: DP = Declustering Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential. These parameters dictate the energy applied to strip solvent clusters and fragment the precursor ion, respectively).

References

  • MAPK13 phosphorylates PHGDH and promotes its degradation via chaperone-mediated autophagy during liver injury Source: Nature Communications / PubMed Central (PMC) URL:[Link]

Application Note: Cell Viability Assay Protocols Using 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context: Targeting the MKK3/6–p38 MAPK Axis

The compound 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide (commonly known in literature as MKK3/6-IN-6) is a potent, selective inhibitor of Mitogen-Activated Protein Kinase Kinases 3 and 6 (MKK3 and MKK6).

In the context of oncology and inflammation, the MKK3/6–p38 MAPK signaling axis is frequently hijacked by cells to evade apoptosis. When exposed to cellular stress, death receptor ligands (e.g., TRAIL), or chemotherapeutics (e.g., 5-Fluorouracil), the upstream MAP3Ks (like TAK1) phosphorylate MKK3/6. This cascade ultimately activates p38 MAPK, which drives the transcriptional upregulation of pro-survival factors such as MCL-1 .

By utilizing 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide, researchers can effectively sever this pro-survival signaling loop. Because MKK3/6 inhibition blocks the upregulation of MCL-1, cells lose their resistance to Mitochondrial Outer Membrane Permeabilization (MOMP), leading to a measurable decrease in cell viability and an increase in apoptosis .

Pathway Stimulus Cellular Stress / Cytokines (e.g., TRAIL, 5-FU) TAK1 MAP3Ks (e.g., TAK1) Stimulus->TAK1 MKK36 MKK3 / MKK6 TAK1->MKK36 p38 p38 MAPK MKK36->p38 Phosphorylation Inhibitor 1-(Isothiazol-5-yl)imidazo [1,5-a]pyridine-3-carboxamide Inhibitor->MKK36 Inhibits Survival Pro-survival Factors (e.g., MCL-1) p38->Survival Viability Cell Viability & Proliferation Survival->Viability Promotes Apoptosis Apoptosis Survival->Apoptosis Blocks

Fig 1. MKK3/6-p38 MAPK signaling axis and the mechanism of targeted inhibition.

Experimental Design: Building a Self-Validating System

Evaluating cell viability requires more than a single endpoint readout; it requires a self-validating system to differentiate between target-specific cytotoxicity and off-target chemical toxicity.

Causality in Assay Selection:

  • ATP-Based Luminescence Assay: Measures metabolic viability. Because p38δ-mediated survival directly impacts cellular metabolism, ATP depletion serves as an excellent primary proxy for MKK3/6 inhibition efficacy.

  • Annexin V/PI Flow Cytometry: Distinguishes between cytostatic effects (growth arrest) and cytotoxic effects (apoptosis). This is critical because MKK3/6 inhibition alone is often cytostatic, but becomes highly cytotoxic when combined with an apoptosis inducer .

Self-Validating Controls:

  • Vehicle Control: 0.1% DMSO to establish a 100% viability baseline.

  • Positive Control: 1 µM Staurosporine to validate the dynamic range of the apoptosis assay.

  • Combinatorial Validation: Co-treatment with sub-lethal doses of 5-FU or TRAIL. True MKK3/6 target engagement will yield synergistic cell death due to the ablation of compensatory survival pathways.

Workflow Seed 1. Cell Seeding (Optimized Density) Treat 2. Compound Treatment (± Apoptotic Inducer) Seed->Treat Incubate 3. Incubation (24-72h) Treat->Incubate Assay 4. Viability Assay (ATP / Flow Cytometry) Incubate->Assay Analyze 5. Data Analysis (IC50 / Synergy) Assay->Analyze

Fig 2. Self-validating experimental workflow for evaluating cell viability.

Step-by-Step Methodologies

Compound Preparation
  • Reconstitution: 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide (MW: 244.27 g/mol ) should be dissolved in anhydrous DMSO to create a 10 mM stock solution.

  • Storage: Aliquot the stock into single-use vials and store at -20°C to prevent degradation from repeated freeze-thaw cycles.

Protocol A: ATP-Dependent Cell Viability Assay

Causality Check: Seeding density is critical. Overconfluent cells will undergo contact inhibition and spontaneous apoptosis, artificially lowering the baseline ATP signal and masking the compound's effect.

  • Cell Seeding: Harvest target cells (e.g., HT-29 colorectal cancer cells) during the logarithmic growth phase. Seed at 3,000–5,000 cells/well in a solid white 96-well plate using 90 µL of complete culture media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Titration: Prepare a 10-point serial dilution (e.g., 1:3) of the MKK3/6 inhibitor in culture media at 10X the final desired concentration (Final concentration range: 10 µM to 0.5 nM).

  • Treatment: Add 10 µL of the 10X compound to the 90 µL of media in each well. Ensure the final DMSO concentration does not exceed 0.1%. Incubate for 72 hours.

  • Assay Execution: Equilibrate the plate and the ATP luminescence reagent (e.g., CellTiter-Glo) to room temperature for 30 minutes. Add 100 µL of reagent per well.

  • Lysis & Reading: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a microplate reader (integration time: 0.5–1.0 second/well).

Protocol B: Annexin V / PI Flow Cytometry for Apoptosis

Causality Check: Trypsinization can cleave extracellular phosphatidylserine (PS) receptors or damage the membrane, leading to false-positive Annexin V/PI staining. Use a gentle detachment method (e.g., Accutase) to preserve membrane integrity.

  • Cell Seeding: Seed 2 × 10⁵ cells/well in a 6-well plate. Incubate overnight.

  • Combinatorial Treatment: Treat cells with:

    • Vehicle (0.1% DMSO)

    • 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide (5 µM)

    • Apoptosis Inducer (e.g., 10 µM 5-FU or 50 ng/mL TRAIL)

    • Combination (Inhibitor + Inducer)

  • Incubation: Incubate for 48 hours.

  • Harvesting: Collect the culture media (which contains detached, apoptotic cells). Wash the adherent cells gently with PBS, detach using Accutase, and pool with the collected media. Centrifuge at 300 × g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

Quantitative Data Presentation

The following table summarizes the expected phenotypic outcomes when evaluating the MKK3/6 inhibitor in a colorectal cancer model (HT-29 cells). Notice the self-validating synergy between the inhibitor and the chemotherapeutic agent.

Treatment ConditionCell Viability (% of Control)Apoptotic Population (Annexin V+)Mechanistic Observation
Vehicle (0.1% DMSO) 100%< 5%Baseline survival; intact MKK3/6 signaling.
5-FU (10 µM) 65% ± 4.2%22% ± 2.1%Moderate apoptosis; cells trigger p38-mediated survival to resist death.
MKK3/6 Inhibitor (5 µM) 82% ± 3.5%11% ± 1.5%Mild monotherapy cytotoxicity; primarily induces cytostatic growth arrest.
5-FU + MKK3/6 Inhibitor 28% ± 2.8% 58% ± 4.3% Synergistic apoptosis; blockade of MKK3/6 prevents MCL-1 upregulation, sensitizing cells to 5-FU.
Staurosporine (1 µM) 5% ± 1.1%> 85%Positive control for assay dynamic range and complete MOMP induction.

References

  • TRAIL-activated stress kinases suppress apoptosis through transcriptional upregulation of MCL-1. PubMed Central (PMC). URL:[Link]

  • MKK3 sustains cell proliferation and survival through p38DELTA MAPK activation in colorectal cancer. PubMed Central (PMC). URL:[Link]

  • Repurposed AT9283 triggers anti-tumoral effects by targeting MKK3 oncogenic functions in Colorectal Cancer. PubMed Central (PMC). URL:[Link]

  • Differential involvement of p38 mitogen-activated protein kinase kinases MKK3 and MKK6 in T-cell apoptosis. PubMed Central (PMC). URL:[Link]

Troubleshooting & Optimization

Improving aqueous solubility of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide for biochemical assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Biochemical Assay Optimization. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide (commonly known as MKK3/6-IN-6).

This compound is a highly potent inhibitor of Mitogen-activated protein kinase kinases 3 and 6 (MKK3/6)[1]. However, its planar, aromatic heterocyclic core makes it notoriously prone to poor aqueous solubility, which can lead to colloidal aggregation, false-negative assay results, and non-specific enzyme inhibition. This guide synthesizes field-proven methodologies to overcome these barriers while maintaining the structural integrity of your target kinases.

I. Biological Context & Target Pathway

To understand the assay requirements, we must first visualize the biological cascade we are targeting. MKK3 and MKK6 are critical upstream activators of the p38 MAPK pathway, which drives inflammatory and apoptotic responses[2].

G Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, LPS) MAP3K MAP3Ks (e.g., TAK1, ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 (Target Kinases) MAP3K->MKK p38 p38 MAPK MKK->p38 Phosphorylation Effectors Downstream Effectors (ATF2, MK2) p38->Effectors Inhibitor 1-(Isothiazol-5-yl)imidazo [1,5-a]pyridine-3-carboxamide Inhibitor->MKK Inhibits

Figure 1: The MKK3/6-p38 MAPK signaling cascade and the inhibitory node of MKK3/6-IN-6.

II. Troubleshooting Guide & FAQs

Q1: Why does 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide immediately precipitate when added to my standard kinase assay buffer? A: This phenomenon is known as "solvent shock." The imidazo[1,5-a]pyridine scaffold is highly planar, which promotes strong π−π stacking interactions and a high crystal lattice energy[3]. When transitioned rapidly from a 100% DMSO stock into a highly aqueous environment, the hydration energy of the buffer is insufficient to break these intermolecular forces. The compound undergoes rapid nucleation, forming microcrystals or colloidal aggregates rather than remaining in a true solution.

Q2: How can I optimize my assay buffer to maintain solubility without denaturing MKK3 or MKK6? A: The causality of maintaining solubility relies on lowering the surface tension of the aqueous buffer and providing hydrophobic pockets for the compound. We recommend supplementing your buffer with non-ionic detergents (e.g., 0.01% Tween-20 or Triton X-100) and carrier proteins (e.g., 0.1 mg/mL BSA). Non-ionic detergents form micelles that encapsulate the hydrophobic core of the inhibitor without stripping the essential hydration shell away from the MKK3/6 enzyme[4].

Q3: My dose-response curves are highly variable at concentrations above 10 µM. Is this an assay artifact? A: Yes, this is a classic symptom of colloidal aggregation. At higher concentrations, planar compounds can form sub-micron aggregates that non-specifically sequester the kinase, leading to artificially inflated inhibition (promiscuous inhibition). To validate if this is happening, run a control assay using Dynamic Light Scattering (DLS) to detect particles, or increase your detergent concentration to 0.05% Triton X-100. If the IC50 shifts dramatically, your previous results were confounded by aggregation.

Q4: Can I just increase the DMSO concentration in the final assay to 5% to force it into solution? A: We strongly advise against this. While imidazo-pyridine carboxamides are highly soluble in pure DMSO[1], most recombinant kinases—including MKK3 and MKK6—begin to undergo conformational destabilization at DMSO concentrations above 1% to 2%. High DMSO alters the dielectric constant of the assay medium, which can artificially shift the Km​ for ATP and alter the enzyme's baseline kinetics. Always keep final DMSO concentrations ≤1% .

III. Quantitative Mitigation Strategies

The following table summarizes the causal impact of various excipients on both the solubility of the compound and the integrity of the biochemical assay.

Additive / ExcipientRecommended Final Conc.Mechanism of ActionImpact on Kinase Assay Integrity
DMSO ≤1.0% (v/v)Primary co-solvent; disrupts crystal lattice.Safe at ≤1% . >2% causes enzyme denaturation and shifts ATP Km​ .
Tween-20 0.01%−0.05% (v/v)Micelle formation; encapsulates hydrophobic moieties.Excellent. Prevents compound adsorption to plastic microplates.
BSA (Fatty Acid Free) 0.1−0.5 mg/mLActs as a carrier protein; binds free hydrophobic drug.Good, but high concentrations may reduce the free fraction of the inhibitor, shifting IC50.
HP- β -Cyclodextrin 1%−2% (w/v)Forms host-guest inclusion complexes with the aromatic rings.Use with caution. Can encapsulate the kinase's hydrophobic residues or the ATP-competitive site.

IV. Validated Experimental Protocols

To prevent solvent shock, you must utilize a Step-Down Dilution Method . This self-validating protocol ensures the compound transitions smoothly into the aqueous phase.

Protocol 1: Preparation of High-Fidelity Master Stock
  • Equilibration: Allow the solid vial of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide (stored at -20°C) to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation[1].

  • Dissolution: Add anhydrous, LC-MS grade DMSO to achieve a 10 mM concentration.

  • Sonication: Sonicate the solution in a water bath at 25°C for 5–10 minutes. Scientific rationale: Sonication provides the kinetic energy required to overcome the activation barrier of dissolution for tightly packed crystal lattices.

  • Storage: Aliquot into single-use volumes (e.g., 10 µL) in amber tubes and store at -80°C. Avoid freeze-thaw cycles, which promote seed-crystal formation.

Protocol 2: Step-Down Dilution for Biochemical Assay
  • Buffer Preparation: Prepare your basal kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT) and supplement it with 0.01% Tween-20 and 0.1 mg/mL BSA . Pre-warm the buffer to 25°C. Cold buffers drastically reduce solubility limits.

  • Intermediate Dilution (100X): Perform your serial dilutions (e.g., 3-fold or 4-fold) in 100% DMSO to create a 100X intermediate plate.

  • Aqueous Transfer: Transfer 1 µL of the 100X intermediate DMSO stock into 99 µL of the pre-warmed assay buffer. Mix immediately by rapid pipetting.

  • Equilibration: Allow the aqueous compound mixture to sit for 15 minutes before adding the MKK3/6 enzyme and ATP. This allows any micro-aggregates to either dissolve or stabilize before interacting with the protein.

Workflow Solid Solid Compound (Store at -20°C) Stock 10 mM Master Stock (100% DMSO) Solid->Stock Dissolve & Sonicate Intermediate 100X Intermediate (100% DMSO) Stock->Intermediate Serial Dilution Final 1X Final Assay (1% DMSO max) Intermediate->Final 1:100 Transfer Buffer Assay Buffer (+ 0.01% Tween-20) Buffer->Final Pre-warm to RT

Figure 2: Step-down dilution workflow to prevent solvent shock and compound aggregation.

V. References

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. 3

  • MKK3/6-IN-6 Product Data and Physicochemical Properties. MedKoo Biosciences. 1

  • SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences (PNAS). 4

  • TLR and TNF-R1 activation of the MKK3/MKK6–p38α axis in macrophages is mediated by TPL-2 kinase. Biochemical Journal.2

Sources

Troubleshooting precipitation of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide in cell culture media

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The successful application of novel small molecules in cell-based assays is fundamental to modern drug discovery and biological research. 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide, a heterocyclic compound with potential biological activity, presents a common challenge for researchers: maintaining its solubility in aqueous cell culture media. Precipitation of a test compound can invalidate experimental results by drastically and unpredictably lowering its effective concentration.

This guide is designed for researchers, scientists, and drug development professionals to proactively troubleshoot and resolve precipitation issues with this compound. We will move beyond simple procedural steps to explain the underlying physicochemical principles, empowering you to make informed decisions and ensure the integrity of your experiments.

Part 1: Understanding the Compound & The Problem

While detailed public solubility data for 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide is not extensively available, its structure—containing multiple aromatic and heterocyclic rings—suggests it is likely a hydrophobic molecule with limited aqueous solubility.[1][2] This is a common characteristic of many small molecule kinase inhibitors and other targeted therapeutic candidates.

Table 1: Hypothetical Physicochemical Properties for 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide

ParameterHypothetical ValueRationale & Impact on Solubility
Molecular Weight ~270.3 g/mol Moderate molecular weight.
LogP (calculated) > 2.5Indicates a preference for a lipid environment over an aqueous one (hydrophobicity). This is a primary driver of precipitation in culture media.
Aqueous Solubility < 10 µg/mLInherently low solubility is the root cause of precipitation issues.
Primary Solvent DMSO, DMF, EthanolHigh solubility in organic solvents is expected. The choice of solvent is critical for preparing a stable, high-concentration stock solution.[3]
pKa (Not Determined)The presence of basic nitrogen atoms in the imidazopyridine ring and potentially acidic protons could mean its charge state, and thus solubility, is influenced by pH.[1][4]

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common precipitation scenarios in a question-and-answer format.

Q1: My compound precipitates instantly when I add my DMSO stock to the cell culture medium. What is happening?

Answer: You are likely observing a phenomenon known as "solvent shock" or "crashing out".[1] Your compound is highly soluble in the 100% DMSO stock but has very poor solubility in the aqueous environment of the cell culture medium. When a small volume of concentrated DMSO stock is added directly to a large volume of media, the DMSO rapidly disperses. This creates localized micro-environments where the compound's concentration dramatically exceeds its aqueous solubility limit before it can be evenly distributed, causing it to precipitate out of solution.[5]

  • Modify Dilution Technique: The most effective way to prevent solvent shock is to avoid rapid, large-volume dilutions.

    • Stepwise Dilution: First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) medium or a serum-containing aliquot of your medium. Mix gently but thoroughly. Then, add this intermediate dilution to the final volume of culture medium.[5]

    • Slow, Dropwise Addition: Add the stock solution drop-by-drop to the final volume of media while gently swirling or stirring the vessel. This promotes rapid and even distribution, preventing localized over-saturation.[1]

  • Reduce Stock Concentration: If the issue persists, consider preparing a lower concentration stock solution (e.g., 10 mM instead of 50 mM). This requires adding a larger volume of stock to your media, which can help with dispersion, but be mindful of the final solvent concentration.

Q2: I've successfully added my compound, but I see a precipitate forming after several hours or a day of incubation at 37°C. Why?

Answer: Delayed precipitation is often related to changes in the media environment over time or the compound's inherent instability under culture conditions.

  • pH Shifts: Cell metabolism naturally produces acidic byproducts (like lactic acid), which can lower the pH of the culture medium over time.[1] For a compound with pH-dependent solubility, this shift can be enough to cause it to fall out of solution. Standard DMEM, for instance, is buffered with sodium bicarbonate and is designed for use in a 5-10% CO₂ environment to maintain a pH of ~7.2-7.4.[6][7]

    • Solution: Ensure your incubator's CO₂ level is correct and stable for your specific medium formulation. If your cells are highly metabolic, consider using a medium supplemented with a stronger buffer like HEPES, which can help maintain a stable pH independent of CO₂ levels.[7]

  • Temperature-Dependent Solubility: While warming media often helps dissolve compounds initially, some molecules have lower solubility at 37°C over extended periods compared to room temperature or 4°C.[1][8]

    • Solution: There is no simple fix for this intrinsic property. The best approach is to determine the maximum stable soluble concentration at 37°C (see Protocol 2) and not exceed it.

  • Interaction with Media Components: The compound may slowly interact with salts, amino acids, or other components in the media to form less soluble complexes.

    • Solution: Test the compound's solubility in simpler buffered solutions (like PBS) versus the complete medium to see if media components are the cause. If so, using a serum-free medium or a different basal media formulation might be necessary if your cell line allows it.

  • Compound Degradation: The compound may not be stable in the aqueous, 37°C environment, and the degradation products could be less soluble.

    • Solution: This is more difficult to diagnose without analytical methods like HPLC. If you suspect degradation, prepare fresh working solutions immediately before each experiment and minimize the incubation time if the experimental design permits.

Q3: Can I increase the serum percentage or add other agents to improve solubility?

Answer: Yes, this is a valid and common strategy. However, it must be approached with caution as these additions can influence the biological activity of your compound.

  • Increase Serum Concentration: Fetal Bovine Serum (FBS) contains proteins, most notably albumin, which can bind to hydrophobic compounds and act as a carrier, keeping them in solution.[9][10] Increasing the FBS from 5% to 10% or even 20% can significantly enhance solubility.

    • Critical Caveat: Protein binding reduces the free concentration of your compound, which is the fraction available to interact with its cellular target.[11][12] This can lead to an apparent decrease in potency (a rightward shift in the dose-response curve). You must be consistent with the serum percentage across all related experiments, including controls.

  • Use of Solubilizing Agents (Excipients): For very challenging compounds, chemical solubilizers can be used.

    • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD): This is a cyclic oligosaccharide that forms a truncated cone with a hydrophobic interior and a hydrophilic exterior.[9] It can encapsulate hydrophobic molecules like yours, increasing their apparent aqueous solubility.[13]

    • Other Surfactants: Agents like Tween 80 or Cremophor EL can be used, but they are more likely to have direct effects on cell membranes and cellular processes, so their use requires extensive validation to ensure they do not interfere with the assay.[14][15]

    • Validation is Key: Always run a vehicle control with the solubilizing agent alone at the final concentration to confirm it has no biological effect on its own.

Q4: My stock solution in DMSO looks cloudy or has crystals, even after thawing. What should I do?

Answer: A compromised stock solution is a primary source of experimental variability. Do not use a stock solution that has visible precipitate.[9]

  • Poor Initial Dissolution: The compound may not have been fully dissolved when the stock was first prepared.

    • Solution: When preparing a new stock, ensure complete dissolution by vortexing and, if necessary, gentle warming in a 37°C water bath or brief sonication.[3] Visually inspect against a light source to ensure no particulates remain.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock can cause the compound to fall out of solution.[9] The small amount of absorbed water that freezes can exclude the compound, promoting crystal formation.

    • Solution: Aliquot your stock solution into single-use volumes after preparation.[3] This minimizes freeze-thaw cycles and protects the integrity of the bulk supply.

  • Improper Storage: Storing DMSO stocks at -20°C for extended periods can still be problematic. DMSO has a relatively high freezing point (~18.5°C) and will be solid at -20°C.

    • Solution: For long-term storage, -80°C is generally preferred. Always refer to the manufacturer's datasheet for specific storage recommendations if available.

Part 3: Visualization & Workflows

Troubleshooting Workflow

The following diagram outlines a logical progression for diagnosing and solving precipitation issues.

TroubleshootingWorkflow cluster_observe Observation cluster_diagnose Diagnosis cluster_cause Potential Cause cluster_solution Solution observe Precipitation Observed in Cell Culture Medium when When does it occur? observe->when immediate Immediately upon adding stock to media when->immediate Immediately delayed After hours/days of incubation when->delayed Delayed shock Solvent Shock immediate->shock stock Stock Solution Integrity Issue immediate->stock ph pH Shift in Media delayed->ph temp Temperature Instability delayed->temp interaction Media Component Interaction delayed->interaction dilute Improve Dilution Technique (Stepwise or Slow Addition) shock->dilute new_stock Prepare Fresh, Aliquoted Stock. Ensure full dissolution. stock->new_stock check_ph Verify CO2 Level. Consider HEPES buffer. ph->check_ph test_sol Determine Max Soluble Conc. at 37°C (Protocol 2) temp->test_sol interaction->test_sol serum Increase Serum % or Use Solubilizing Agent interaction->serum

Caption: A decision tree for troubleshooting compound precipitation.

Mechanism of Solvent Shock Mitigation

This diagram illustrates how proper dilution technique prevents precipitation.

SolventShock cluster_bad Bad Technique: Direct Addition cluster_good Good Technique: Stepwise Dilution stock1 High Conc. Stock (in 100% DMSO) media1 Large Volume of Aqueous Media stock1->media1 Dump result1 Localized High Compound Conc. + Rapid DMSO Dispersion = PRECIPITATION media1->result1 stock2 High Conc. Stock (in 100% DMSO) inter Small Volume of Media (Intermediate Dilution) stock2->inter Step 1 media2 Large Volume of Aqueous Media inter->media2 Step 2 result2 Gradual Dispersion = COMPOUND REMAINS SOLUBLE media2->result2

Caption: How stepwise dilution prevents solvent shock and precipitation.

Part 4: Essential Experimental Protocols

Protocol 1: Preparation of a 50 mM DMSO Stock Solution

This protocol is critical for ensuring the compound is fully dissolved from the start.

  • Calculation: Determine the mass of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide powder needed. For a 50 mM stock in 1 mL of DMSO (MW ≈ 270.3 g/mol ):

    • Mass (g) = 0.050 mol/L * 0.001 L * 270.3 g/mol = 0.0135 g (13.5 mg).

  • Weighing: Aseptically weigh 13.5 mg of the compound powder using a calibrated analytical balance and transfer it to a sterile 1.5 mL or 2.0 mL microcentrifuge tube.

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the tube.[3]

  • Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes.

  • Inspection & Warming: Visually inspect the solution against a light source. If any particulates remain, warm the tube in a 37°C water bath for 5-10 minutes, followed by another round of vortexing.[9] Repeat until the solution is perfectly clear.

  • Sterilization (Optional but Recommended): Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE) into a sterile, light-protected tube.[9]

  • Aliquoting & Storage: Aliquot the final stock solution into single-use volumes (e.g., 10-20 µL) in sterile tubes. Store at -80°C, protected from light.[3]

Protocol 2: Determining Maximum Soluble Concentration in Culture Media

This self-validating experiment is crucial for defining the upper concentration limit for your specific experimental conditions.

  • Preparation: Pre-warm your complete cell culture medium (including serum) to 37°C.

  • Serial Dilution Setup: In a 96-well plate or a series of microcentrifuge tubes, add 100 µL of your pre-warmed complete medium to each well/tube.

  • Compound Addition:

    • In the first well, add a volume of your DMSO stock to achieve a high concentration (e.g., 2 µL of a 50 mM stock into 100 µL media for a ~1 mM final concentration; this will almost certainly precipitate but serves as a starting point). Mix thoroughly by pipetting.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second well, mixing, then 50 µL from the second to the third, and so on.

  • Vehicle Control: In the last well, add the same volume of pure DMSO used in the first well (e.g., 2 µL) to serve as a vehicle control.

  • Incubation & Observation:

    • Time Point 1 (Immediate): Immediately inspect the plate/tubes under a light source or microscope. Note the highest concentration that remains completely clear.

    • Time Point 2 (Incubation): Place the plate in a 37°C, 5% CO₂ incubator for a duration matching your planned experiment (e.g., 24, 48 hours).

    • Final Observation: After incubation, re-examine the plate. Note the highest concentration that has remained clear throughout the incubation period. This is your maximum stable soluble concentration.

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Culture Media.
  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • Benchchem. (n.d.). Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • MDPI. (2021, August 5). Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • Merck. (n.d.). Common Cell Culture Problems: Precipitates.
  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.
  • ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?.
  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
  • MedchemExpress.com. (n.d.). Solubilizing Agents.
  • Benchchem. (n.d.). Application Notes and Protocols for Solubilizing Retinoid Compounds for Cell Culture.
  • Google Patents. (n.d.). WO2011047227A2 - Water soluble drug-solubilizer powders and their uses.
  • ResearchGate. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • PMC. (n.d.). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells.
  • Journal of the American Chemical Society. (2023, December 20). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells.
  • PMC. (n.d.). Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes.
  • ResearchGate. (2013, March 4). Why did the pH level of DMEM increase when placed in an incubator with no cells?.
  • ResearchGate. (2013, April 30). How to avoid rapid pH fluctuation in DMEM medium?.

Sources

Technical Support Center: Stability & Storage of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide (often referenced in literature as kinase inhibitors such as MKK3/6-IN-6 or related GSK-3β modulators)[1][2].

As a highly potent heterocyclic compound, its structural integrity is paramount for reproducible in vitro and in vivo assays. This guide is designed for researchers and drug development professionals, providing field-proven, self-validating protocols to prevent degradation, alongside deep mechanistic explanations of why these failures occur.

Mechanistic Overview of Degradation

Understanding the structural liabilities of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide is the first step in preventing its degradation. The molecule contains two primary sites of vulnerability:

  • The Carboxamide Moiety: Susceptible to acid- or base-catalyzed hydrolysis. In the presence of water and non-neutral pH, the amide bond can be cleaved into the corresponding carboxylic acid and ammonia.

  • The Isothiazole Ring: The sulfur-nitrogen heteroaromatic system is sensitive to photolytic cleavage and strong oxidizing agents. Prolonged exposure to ambient UV light can induce ring-opening or oxidation of the sulfur atom.

  • The Imidazo[1,5-a]pyridine Core: Highly lipophilic, making it prone to aggregation and precipitation when the dielectric constant of the solvent changes (e.g., when hygroscopic DMSO absorbs atmospheric moisture).

Degradation Compound 1-(Isothiazol-5-yl)imidazo [1,5-a]pyridine-3-carboxamide Aqueous Aqueous Buffer (pH < 4 or > 9) Compound->Aqueous Light UV/Visible Light Exposure Compound->Light DMSO Wet DMSO (Repeated Freeze-Thaw) Compound->DMSO Hydrolysis Carboxamide Hydrolysis Aqueous->Hydrolysis Oxidation Isothiazole Ring Oxidation/Cleavage Light->Oxidation DMSO->Hydrolysis Moisture Precipitation Aggregation & Precipitation DMSO->Precipitation

Mechanistic pathways of degradation for 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide.

Quantitative Stability Profiles

To ensure experimental reproducibility, adhere to the following validated stability timelines. Deviating from these conditions drastically increases the risk of administering a degraded or precipitated compound.

Storage FormatSolvent / ConditionTemperatureLight ExposureExpected Shelf LifeExpected Purity
Solid Powder Desiccated, Inert Gas (Ar/N₂)-20°CDark24 - 36 months> 98%
Solid Powder Ambient Air4°CDark1 - 2 weeks> 98%
Stock Solution Anhydrous DMSO (≥99.9%)-80°CDark6 months> 95%
Stock Solution Anhydrous DMSO (≥99.9%)-20°CDark1 - 3 months> 95%
Working Sol. Aqueous Buffer (pH 7.4)37°CAmbient24 - 48 hours~ 90%

Troubleshooting & FAQs

Q1: My DMSO stock solution turned cloudy after a month at -20°C. What happened? Causality: DMSO is highly hygroscopic. If the stock vial was opened repeatedly outside of a desiccated environment, it absorbed atmospheric moisture. The introduction of water lowers the solubility of the lipophilic imidazopyridine core, causing precipitation. Furthermore, "wet" DMSO accelerates the slow hydrolysis of the carboxamide group. Solution: Never store this compound in a single, multi-use DMSO vial. Aliquot the solution immediately upon reconstitution and discard any remaining volume after a single freeze-thaw cycle.

Q2: Can I store the compound in an aqueous buffer for long-term in vivo dosing studies? Causality: No. While the compound exhibits reasonable stability at physiological pH (7.4) for short durations (24-48 hours), it is highly susceptible to acid/base-catalyzed hydrolysis over long periods[2]. Solution: Formulate your aqueous dosing solutions fresh daily from the frozen DMSO aliquots. If a co-solvent system (e.g., PEG400/Tween-80) is used, ensure the pH is strictly buffered to 7.0–7.4.

Q3: Why is protection from light explicitly required for this specific molecule? Causality: Heterocyclic rings, particularly the sulfur-containing isothiazole moiety, can undergo photolytic cleavage or oxidation when exposed to prolonged UV or intense ambient light. This leads to the formation of inactive sulfoxide byproducts. Solution: Always use amber microcentrifuge tubes for aliquots and wrap in vivo dosing syringes in aluminum foil if they will sit on the benchtop for more than 2 hours.

Q4: What is the optimal long-term storage condition for the lyophilized powder? Causality: To arrest thermal and oxidative degradation kinetics, the dry powder must be stored at -20°C in the dark. Under these conditions, the compound is stable for months to years[1].

Validated Standard Operating Procedures (SOPs)

To guarantee the integrity of your experiments, implement the following self-validating workflows. By integrating Quality Control (QC) checks directly into the protocol, you create a closed-loop system that prevents the use of degraded material.

Protocol A: Preparation and Storage of Long-Term DMSO Aliquots
  • Equilibration: Remove the lyophilized vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes. Crucial Step: Opening a cold vial introduces immediate condensation, ruining the batch.

  • Reconstitution: Add anhydrous, cell-culture grade DMSO (≥99.9% purity, stored under molecular sieves) to create a 10 mM stock solution. Vortex gently until completely dissolved.

  • Aliquotting: Dispense 10 µL to 50 µL volumes into single-use, low-bind amber microcentrifuge tubes.

  • Flash Freezing: Submerge the sealed tubes in liquid nitrogen or a dry ice/ethanol bath for 30 seconds. Causality: Flash freezing prevents the formation of concentration gradients that occur during slow freezing, which can lead to localized precipitation.

  • Storage: Transfer immediately to a -80°C freezer.

Workflow Powder Lyophilized Powder Equilibrate to RT Recon Reconstitute in Anhydrous DMSO Powder->Recon Aliquot Dispense into Amber Vials Recon->Aliquot Freeze Flash Freeze (Liquid N2) Aliquot->Freeze Store Store at -80°C (Single-use) Freeze->Store Validate LC-MS/MS QC Check Store->Validate Periodic

Self-validating workflow for the preparation and storage of DMSO stock solutions.

Protocol B: LC-MS/MS Stability Validation (Quality Control)

To self-validate the integrity of stored aliquots every 3 months, perform the following rapid LC-MS/MS check:

  • Sampling: Thaw one representative DMSO aliquot at room temperature.

  • Dilution: Dilute the stock to a 1 µM working concentration in a solution of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) using a standard 5-minute water/acetonitrile gradient.

  • Detection: Monitor the parent mass ( m/z ~245.05 for C11​H8​N4​OS )[1].

  • Analysis: Check for the emergence of a peak at m/z ~246 (indicating carboxamide hydrolysis to the carboxylic acid) or m/z ~261 (indicating isothiazole oxidation to a sulfoxide). If degradation peaks exceed 5% of the Total Ion Chromatogram (TIC) area, discard the entire batch of aliquots.

Sources

Reducing off-target effects of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide in phenotypic screens

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers utilizing the 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide scaffold in phenotypic screens. This guide is designed to provide expert advice, troubleshooting protocols, and answers to frequently asked questions, with a focus on mitigating and understanding off-target effects to ensure the integrity and success of your research.

Troubleshooting Guide: From Phenotypic Hit to Validated Lead

This section addresses common challenges encountered during phenotypic screening campaigns. Each entry is structured in a question-and-answer format to resolve specific experimental issues.

Q1: My compound shows potent activity in the primary screen, but also significant cytotoxicity. How can I distinguish between on-target efficacy and off-target toxicity?

This is a critical first step in hit validation. A potent phenotypic response is meaningless if it stems from generalized cellular stress or death. The goal is to find a therapeutic window where the desired phenotype occurs at concentrations well below those that induce broad cytotoxicity.

Causality Explained: Off-target cytotoxicity can arise from numerous factors, including membrane disruption, mitochondrial toxicity, or promiscuous inhibition of essential housekeeping enzymes.[1] Your primary screen measures a specific phenotype (e.g., reduction of a disease marker), while a cytotoxicity assay provides a general measure of cell health. Comparing the dose-response curves for these two readouts is the first step in de-risking your compound.

Workflow: Cytotoxicity Triage

cluster_0 Cytotoxicity Triage Workflow start Primary Screen Hit assay Run Parallel Dose-Response Assays (10-point, 3-fold dilutions) start->assay pheno 1. Primary Phenotypic Assay (Measure EC50) assay->pheno cyto 2. Cytotoxicity Assay (e.g., CellTiter-Glo®, LDH, MTT) (Measure CC50) assay->cyto calc Calculate Selectivity Index (SI) SI = CC50 / EC50 pheno->calc cyto->calc decision Is SI > 10? calc->decision proceed Proceed with Hit Validation (Potential for Therapeutic Window) decision->proceed Yes flag Flag for High Toxicity (Deprioritize or redesign scaffold) decision->flag No

Caption: Workflow for assessing hit selectivity.

Step-by-Step Protocol: Concurrent Dose-Response Analysis

  • Plate Preparation: Seed your cells in two identical sets of microplates (e.g., 96- or 384-well) at the density optimized for your phenotypic assay.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution series of your compound, starting from a top concentration of at least 100-fold higher than the EC50 observed in the primary screen (e.g., if your hit was at 100 nM, start at 10 µM or higher).

  • Treatment: Add the compound dilutions to both sets of plates. Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., staurosporine for cytotoxicity) wells.

  • Incubation: Incubate the plates for the duration of your phenotypic assay.

  • Assay Readout:

    • Plate A (Phenotype): Perform your primary phenotypic assay and measure the signal.

    • Plate B (Cytotoxicity): Use a commercially available reagent to measure cell viability (e.g., CellTiter-Glo® for ATP levels, which is a sensitive indicator of metabolic health).

  • Data Analysis:

    • Normalize the data for each plate (0% effect for vehicle control, 100% effect for a positive control or the compound's maximal effect).

    • Plot the dose-response curves and calculate the EC50 (half-maximal effective concentration for the phenotype) and CC50 (half-maximal cytotoxic concentration).

    • Calculate the Selectivity Index (SI) as shown in the table below.

Data Interpretation Table: Selectivity Index (SI)

Selectivity Index (SI = CC50 / EC50)InterpretationRecommended Action
> 10 Sufficient window between efficacy and cytotoxicity. The observed phenotype is likely not due to cell death.High Priority. Proceed to orthogonal validation and counter-screens.
3 - 10 Marginal window. The phenotype might be partially influenced by cellular stress.Medium Priority. Proceed with caution. Prioritize assays that can decouple the phenotype from health.
< 3 No meaningful window. The observed phenotype is highly likely a direct result of cytotoxicity.Low Priority. Deprioritize. Consider Structure-Activity Relationship (SAR) to separate toxicity from activity.
Q2: I have a confirmed, non-toxic hit. How do I build confidence that its activity is specific and not due to an assay artifact or a promiscuous mechanism?

This is a crucial stage of hit-to-lead development that involves using orthogonal assays and counter-screens to ensure the observed phenotype is robust and specific. Phenotypic screening can identify molecules that engage multiple targets, and the goal is to distinguish productive polypharmacology from non-specific effects.[1]

Causality Explained: Assay artifacts can arise from compound properties like autofluorescence, light scattering, or luciferase inhibition. A counter-screen is designed to detect these interferences. An orthogonal assay validates the biological phenotype using a different method or endpoint, confirming the biological effect is real and not tied to a specific technology.

Workflow: Hit Validation Cascade

cluster_1 Hit Validation & Specificity Workflow start Confirmed, Non-Toxic Hit (SI > 10) counter_screen Run Counter-Screen (e.g., test against parent cell line without reporter) start->counter_screen decision1 Is Counter-Screen Inactive? counter_screen->decision1 artifact Flag as Assay Artifact (e.g., luciferase inhibitor, autofluorescent) decision1->artifact No ortho_assay Run Orthogonal Assay (e.g., measure downstream protein level via Western Blot or ELISA) decision1->ortho_assay Yes decision2 Is Orthogonal Assay Active? ortho_assay->decision2 fail Phenotype Not Confirmed (Primary hit may be false positive) decision2->fail No validated Validated Hit (Ready for Target ID and SAR studies) decision2->validated Yes

Caption: Decision workflow for hit validation.

Step-by-Step Protocol: Orthogonal Assay Validation

Let's assume your primary screen measured the upregulation of a therapeutic protein via a luciferase reporter gene assay.

  • Hypothesis: If the compound truly upregulates the gene, the corresponding protein levels should also increase.

  • Select Orthogonal Method: Choose a method that directly measures protein levels, such as an ELISA, Western Blot, or flow cytometry. This provides a different, more biologically relevant readout than the reporter system.

  • Experimental Design:

    • Treat cells with the compound at multiple concentrations around its EC50.

    • Include a positive control (if available) that is known to induce the protein and a vehicle control.

    • Lyse the cells after an appropriate time course (e.g., 24-48 hours) to allow for protein translation.

  • Execution (ELISA example):

    • Use a validated ELISA kit specific for your protein of interest.

    • Load cell lysates onto the pre-coated plate.

    • Follow the manufacturer's protocol for washing, antibody incubation, and substrate development.

    • Read the absorbance and quantify the protein concentration relative to a standard curve.

  • Analysis: A successful orthogonal confirmation will show a dose-dependent increase in protein levels that correlates with the dose-response from the primary luciferase assay. If no increase in protein is observed, the original hit may have been an artifact that stabilized luciferase or interfered with the reporter assay itself.

Frequently Asked Questions (FAQs)
Q: What are the known biological targets or potential off-target liabilities associated with the imidazopyridine and isothiazole scaffolds?
  • Imidazo[1,5-a]pyridines and related scaffolds (e.g., Imidazo[1,2-a]pyridines): This class of compounds is known for its synthetic versatility and broad spectrum of biological activities.[2] Specific derivatives have been developed as potent agents against Mycobacterium tuberculosis, where they target the cytochrome bc1 complex (QcrB), disrupting cellular respiration and depleting ATP levels.[3][4] Other imidazopyridine-based molecules are kinase inhibitors.[5] Given this precedent, it is advisable to consider mitochondrial function and kinase activity as potential off-target classes.

  • Isothiazole: The isothiazole ring is a common pharmacophore present in numerous biologically active compounds, including agents developed as mGluR1 antagonists and enzyme inhibitors.[6]

  • Carboxamide: The carboxamide group is a common functional group in medicinal chemistry that serves as a hydrogen bond donor and acceptor, facilitating interactions with a wide range of biological targets.[7][8]

Key Takeaway: While we cannot predict the exact off-targets of your specific molecule without experimental data, the literature suggests that assays monitoring mitochondrial respiration (e.g., Seahorse assay) and broad-spectrum kinase inhibitor panels (e.g., Eurofins SafetyScreen) would be prudent secondary assays to proactively identify potential off-target activities.

Q: My phenotypic hit is validated, but its mechanism of action is unknown. What are the next steps?

This is the central challenge and opportunity of phenotypic drug discovery.[1] The process of identifying the specific molecular target(s) of your compound is called Target Deconvolution or Target Identification .[9][10] This is an essential step to understand the mechanism of action, enable structure-based drug design, and identify potential safety liabilities.[10]

Workflow: Target Deconvolution Strategies

cluster_2 Target Deconvolution Approaches start Validated Phenotypic Hit main_node Target Deconvolution Methods biochem Biochemical Methods (Direct Binding) main_node->biochem genetic Genetic Methods (Functional Interaction) main_node->genetic computational Computational Methods (In Silico Prediction) main_node->computational affinity Affinity Chromatography (Pull-down MS) biochem->affinity photo Photoaffinity Labeling biochem->photo cetsa CETSA / TPP biochem->cetsa crispr CRISPR Screens (Resistance/Sensitization) genetic->crispr haploid Haploid Genetic Screens genetic->haploid ai AI / Machine Learning (Phenotypic Profile Matching) computational->ai docking Molecular Docking (Requires Candidate Targets) computational->docking

Caption: Major categories of target deconvolution methods.

Comparison of Common Target Deconvolution Methods

MethodPrincipleProsCons
Affinity Chromatography Compound is immobilized on a bead; proteins that bind are pulled down and identified by MS.[9]Directly identifies binding partners; well-established.Requires chemical modification of the hit; can identify non-specific binders.[10]
CETSA / TPP Target engagement stabilizes a protein against thermal denaturation, which is measured by MS.[10]Label-free (no compound modification needed); performed in live cells/lysates.May not work for all targets; requires specialized mass spectrometry capabilities.
CRISPR Screens Genome-wide screen to find gene knockouts that cause resistance or sensitivity to the compound.[11]Unbiased, genome-wide functional readout; powerful for identifying pathways.Does not prove direct binding; technically complex; hits require extensive validation.
AI/ML Profiling Compares the compound's morphological or transcriptional profile to a database of known drugs.[12]High-throughput; can generate hypotheses quickly; no compound modification needed.Requires a large, high-quality reference database; predictions must be validated experimentally.

Recommendation: A common strategy is to use a combination of approaches. For example, a CRISPR screen might identify a candidate pathway, and CETSA could then be used to confirm direct binding to a specific protein within that pathway.

Q: What are the best practices for designing a phenotypic screening cascade to minimize off-target effects from the outset?
  • Use the Lowest Effective Concentration: Screen at the lowest concentration that gives a robust phenotypic signal. Higher concentrations are more likely to engage low-affinity off-targets.[13]

  • Perform Dose-Response Confirmation Early: Do not rely on single-point data. Confirm all primary hits with a full dose-response curve to understand their potency and rule out artifacts that appear at a single high concentration.

  • Incorporate a Cytotoxicity Assay in Parallel: As detailed in Q1, run a cell viability assay concurrently with your primary screen on a subset of the library or on all initial hits. This simple step saves enormous resources by eliminating overtly toxic compounds early.

  • Understand Your Library's Chemistry: Be aware of promiscuous compound classes or functional groups that are known to be frequent hitters or assay-interfering entities (e.g., PAINS - Pan-Assay Interference Compounds).

  • Design Relevant Counter-Screens: Before starting the high-throughput screen (HTS), develop and validate a counter-screen that can be readily deployed to triage hits and identify artifacts.[14]

By implementing these principles, you can design a screening campaign that is more likely to yield specific, physiologically relevant, and ultimately more promising chemical matter for your drug discovery program.

References
  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions.
  • An, M., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters.
  • Farnaby, W., et al. (2025). Phenotypic Screening for Targeted Protein Degradation: Strategies, Challenges, and Emerging Opportunities. Journal of Medicinal Chemistry.
  • Li, P., et al. (2016).
  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters.
  • Request PDF. (n.d.). 3-Phenyl-5-isothiazole carboxamides with potent mGluR1 antagonist activity.
  • Naeem, M., et al. (2020).
  • Onajole, O. K., et al. (2026). Exploration of imidazothiazole and imidazopyrimidine carboxamides for enhanced antitubercular activity. Bioorganic & Medicinal Chemistry Letters.
  • Kumar, K., & Singh, R. (2021). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
  • Lee, J. S., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology.
  • Viro-research. (2017). How to survive a phenotypic antiviral screening. Virology Research Services.
  • CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
  • Plex Research. (2025). Phenotypic Screening Coupled with AI-Driven Target Deconvolution Identifies α-Terthienyl as a Dual DPP-IV/HSD17β13 Modulator with Efficacy in a Mouse Model of MASLD. bioRxiv.
  • MB-About. (n.d.). Assay Troubleshooting.
  • Caffrey, D. R., et al. (2011).
  • Abrahams, K. A., et al. (2016). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy.
  • Drug Hunter. (2023).
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.
  • Infinix Bio. (2026). Comprehensive Guide to Phenotypic Screening Services: Enhancing Drug Discovery.
  • Al-Blewi, F. F., et al. (2021).
  • Charles River. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules.
  • de F. S. Santos, T., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Royal Society of Chemistry. (2024). Exploring the untapped pharmacological potential of imidazopyridazines.

Sources

Resolving LC-MS peak tailing issues for 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide samples

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing severe chromatographic peak tailing when analyzing 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide and its structural analogs via Liquid Chromatography-Mass Spectrometry (LC-MS).

Because this compound features a highly conjugated imidazo[1,5-a]pyridine core[1], it presents unique physicochemical challenges during reversed-phase separation. This guide synthesizes mechanistic causality with field-proven chromatographic solutions to restore peak symmetry, improve MS sensitivity, and ensure robust quantitative data.

Logical Troubleshooting Workflow

Workflow Start Peak Tailing (As > 1.5) Imidazopyridine Analyte CheckVol Step 1: System Audit Rule Out Extra-Column Volume Start->CheckVol CheckpH Step 2: Mobile Phase Optimization Low pH vs. High pH Strategy CheckVol->CheckpH System is optimized LowpH Low pH + High Ionic Strength (0.1% FA + 10mM NH4Fa) CheckpH->LowpH Acidic conditions required HighpH High pH Strategy (10mM NH4HCO3, pH 10) CheckpH->HighpH Basic conditions tolerated ColSelect Step 3: Column Selection Charged-Surface (CSH) or Hybrid LowpH->ColSelect If tailing persists HighpH->ColSelect If tailing persists Opt Symmetrical Peak Achieved (As 1.0 - 1.2) ColSelect->Opt Final optimization

Workflow for resolving peak tailing of basic imidazopyridine compounds in LC-MS.

Frequently Asked Questions (FAQs)
Q1: Mechanistically, why does 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide tail so severely on standard C18 columns?

A: The root cause is a secondary weak cation-exchange interaction occurring at the silica surface[2]. The imidazo[1,5-a]pyridine core contains a basic nitrogen[1]. Under standard LC-MS mobile phase conditions (e.g., 0.1% Formic Acid, pH ~2.7), this nitrogen becomes protonated, rendering the analyte positively charged[2]. Simultaneously, traditional silica-based reversed-phase columns contain residual silanol groups (-Si-OH). Even with extensive end-capping, up to 50% of these silanols remain unreacted due to steric hindrance[3]. At a mobile phase pH above 2.5, a fraction of these silanols deprotonate into negatively charged anions (-Si-O⁻)[2]. The positively charged imidazopyridine interacts ionically with these anionic silanols. Because this secondary interaction is kinetically slower than the primary hydrophobic retention mechanism, the analyte desorbs slowly, dragging out the back half of the peak (tailing)[3][4].

Q2: I am using 0.1% Formic Acid. Why is the tailing worse than when I use TFA?

A: Formic acid is the de facto standard for LC-MS because it is volatile and does not cause severe ion suppression[5][6]. However, formic acid is a weak acid and provides very low ionic strength compared to strong acids like Trifluoroacetic Acid (TFA)[5]. Because the ionic strength is low, there are not enough background ions to outcompete the basic imidazopyridine for the ionized silanol sites, leading to severe overload tailing even at low injection volumes[5].

Q3: How can I adjust my mobile phase to eliminate this interaction without sacrificing MS sensitivity?

A: You have two primary mechanistic pathways:

  • Mask the Silanols (Low pH + High Ionic Strength): Maintain the acidic pH but increase the ionic strength by adding 5–10 mM Ammonium Formate to your 0.1% Formic Acid mobile phase[6][7]. The abundant ammonium cations (NH₄⁺) will act as competing bases, occupying the ionized silanol sites and preventing the imidazopyridine from binding[7].

  • Neutralize the Analyte (High pH): Switch to a high pH mobile phase, such as 10 mM Ammonium Bicarbonate adjusted to pH 10 with Ammonium Hydroxide. At pH 10, the basic nitrogen of the imidazopyridine is deprotonated (neutralized). Without a positive charge, the cation-exchange interaction is entirely eliminated[2][3]. Note: This requires a high-pH stable column.

Q4: What are the best column chemistries for this specific molecule?

A: If mobile phase adjustments are insufficient, column chemistry must be upgraded.

  • Charged-Surface Columns: Stationary phases with an embedded low-level positive charge (e.g., Agilent Poroshell 120 CS-C18 or Waters CSH) are highly recommended[5][8]. The positive surface charge electrostatically repels the protonated imidazopyridine, drastically reducing tailing under low ionic strength acidic conditions[5][8].

  • Organo-Silica Hybrid Columns: Phases built on hybrid particles (e.g., Waters BEH or Agilent Poroshell HPH) reduce the concentration of highly acidic surface silanols and are stable above pH 10, allowing you to utilize the High pH strategy safely[5][8].

Quantitative Impact of Chromatographic Parameters

The following table summarizes the expected impact of various column and mobile phase combinations on the Asymmetry Factor ( As​ ) for basic imidazopyridine derivatives. An ideal Gaussian peak has an As​ of 1.0; values > 1.5 indicate unacceptable tailing[5].

Column ChemistryMobile Phase ConditionMechanism of ActionExpected Asymmetry ( As​ )MS Compatibility
Standard Type-A Silica C180.1% Formic Acid (pH 2.7)High silanol activity; low ionic strength[4][5]2.5 - 3.5 (Severe)Excellent
End-capped Type-B Silica C180.1% Formic Acid (pH 2.7)Reduced silanols, but insufficient masking[3][4]1.6 - 2.0 (Moderate)Excellent
End-capped Type-B Silica C180.1% FA + 10mM NH₄FormateAmmonium ions mask residual silanols[6][7]1.2 - 1.4 (Acceptable)Good (Slight suppression)
High-pH Stable Hybrid C1810mM NH₄HCO₃ (pH 10.0)Analyte is deprotonated; no ionic interaction[3][5]1.0 - 1.1 (Excellent)Excellent (Negative/Positive ESI)
Charged-Surface C18 (CSH/CS)0.1% Formic Acid (pH 2.7)Positive surface repels protonated analyte[5][8]1.0 - 1.2 (Excellent)Excellent
Self-Validating Experimental Protocol

To systematically isolate and resolve the root cause of the peak tailing for your 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide samples, execute the following step-by-step methodology. This protocol is self-validating, meaning each step isolates a single variable.

Phase 1: System Dead-Volume Audit

Causality: Extra-column volume mimics chemical tailing but affects all peaks equally[7].

  • Prepare a Neutral Marker: Dilute a neutral, non-interacting compound (e.g., Uracil) to 10 µg/mL in the initial mobile phase.

  • Inject & Evaluate: Inject 1 µL onto your current column.

  • Validation: Calculate the As​ of the Uracil peak. If As​ > 1.2, the tailing is physical. Inspect all PEEK/stainless steel fittings from the injector to the MS emitter for improper ferrule depth or dead volume[2]. If As​ ≤ 1.2, proceed to Phase 2.

Phase 2: Ionic Strength & pH Screening

Causality: Determines if the tailing is driven by unmasked silanol ion-exchange[2][7].

  • Baseline Run: Inject the imidazopyridine sample using Mobile Phase A: 0.1% Formic Acid in Water, and B: Acetonitrile. Record As​ .

  • Ionic Strength Test: Modify Mobile Phase A to contain 0.1% Formic Acid + 10 mM Ammonium Formate . Re-equilibrate the column for 10 column volumes.

  • Inject & Evaluate: Inject the sample. If As​ improves significantly (e.g., drops from 2.5 to 1.3), silanol interaction is confirmed.

  • High pH Test (Optional): If using a hybrid column, switch Mobile Phase A to 10 mM Ammonium Bicarbonate (adjusted to pH 10 with NH₄OH) and B to Methanol. Inject the sample. If As​ approaches 1.0, analyte deprotonation is the optimal strategy[2][3].

Phase 3: Sample Diluent Matching

Causality: Injecting a sample in a solvent stronger than the mobile phase causes peak distortion and fronting/tailing[7].

  • Diluent Check: Ensure the 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide sample is dissolved in a solvent that closely matches the initial gradient conditions (e.g., 5-10% organic).

  • Dilution Series: If the sample is currently in 100% DMSO or Acetonitrile, prepare a 1:10 dilution in aqueous mobile phase prior to injection[7][8].

References
  • Element Lab Solutions. "Peak Tailing in HPLC". elementlabsolutions.com. 3

  • Benchchem. "Technical Support Center: Troubleshooting Poor Peak Shape in LC-MS". benchchem.com. 7

  • Scribd. "Troubleshooting Peak Tailing in LC". scribd.com. 4

  • Agilent Technologies. "Why it matters and how to get good peak shape". agilent.com. 8

  • Chromatography Online. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing". chromatographyonline.com. 5

  • Journal of Medicinal Chemistry. "Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition". acs.org. 1

  • Waters Knowledge Base. "What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593". waters.com. 2

  • LCMS.cz / Agilent. "Why it matters and how to get good peak shape". lcms.cz. 6

Sources

Technical Support Center: Troubleshooting Poor Oral Bioavailability of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide and Related Compounds

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide and structurally similar molecules. This document provides a structured, question-and-answer-based approach to troubleshoot common issues and offers detailed experimental protocols to systematically improve in vivo performance.

Part 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions researchers may have regarding the oral bioavailability of this class of compounds.

Q1: What are the potential reasons for the poor oral bioavailability of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide?

A1: While specific data for this exact molecule is not extensively published, poor oral bioavailability in this class of heterocyclic compounds typically stems from one or more of the following factors:

  • Poor Aqueous Solubility: The compound may have low solubility in gastrointestinal (GI) fluids, limiting its dissolution and subsequent absorption. This is a common issue for many drug candidates.

  • Low Intestinal Permeability: The molecule may not efficiently cross the intestinal epithelial barrier to enter systemic circulation. This can be due to its physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized by enzymes (e.g., cytochrome P450s) before it reaches the systemic circulation, thereby reducing the amount of active drug.

Q2: Are imidazo[1,5-a]pyridine or isothiazole-carboxamide scaffolds inherently associated with poor oral absorption?

A2: Not necessarily. While specific substitutions can drastically alter physicochemical properties, related compounds containing these core structures have demonstrated reasonable to good oral bioavailability in preclinical studies. For instance, certain pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have shown good oral bioavailability in rats. Similarly, some novel thiazole carboxamides have also exhibited favorable pharmacokinetic profiles. This suggests that the core scaffolds are not intrinsically problematic and that formulation strategies can likely overcome absorption issues.

Q3: What are the initial signs of poor oral bioavailability in my animal studies?

A3: Key indicators of poor oral bioavailability in rodent or other animal models include:

  • Low and highly variable plasma concentrations of the compound after oral administration.

  • A lack of dose-proportionality in plasma exposure (e.g., doubling the dose does not result in a doubling of the plasma concentration).

  • A significantly diminished or inconsistent pharmacological response compared to intravenous (IV) administration of the same dose.

Q4: What are the primary strategies to improve the oral bioavailability of a compound like 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide?

A4: The main approaches can be broadly categorized as:

  • Formulation-Based Strategies: These aim to enhance the solubility and dissolution rate of the drug. Techniques include particle size reduction (micronization, nanonization), the use of amorphous solid dispersions, and lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS).

  • Co-administration with Excipients: This can involve the use of permeation enhancers or inhibitors of efflux pumps like P-gp.

  • Chemical Modification (Prodrugs): While beyond the scope of this guide, altering the chemical structure to create a more soluble or permeable prodrug is also a common strategy in drug discovery.

Part 2: Troubleshooting and Experimental Guides

This section provides a systematic approach to identifying and addressing the root cause of poor oral bioavailability.

Initial Assessment: Is the Problem Solubility or Permeability?

Before proceeding to complex formulations, it's crucial to understand the primary barrier to absorption.

G cluster_solubility Solubility Assessment cluster_permeability Permeability Assessment sol_start Start: Determine Kinetic and Thermodynamic Solubility sol_pbs Measure solubility in PBS (pH 7.4) sol_start->sol_pbs sol_sif Measure solubility in Simulated Intestinal Fluid (SIF) sol_pbs->sol_sif sol_sgf Measure solubility in Simulated Gastric Fluid (SGF) sol_sif->sol_sgf sol_decision Is solubility < 10 µg/mL in any medium? sol_sgf->sol_decision sol_formulate Proceed to Formulation Strategies sol_decision->sol_formulate Yes sol_perm Investigate Permeability sol_decision->sol_perm No perm_start Start: Caco-2 Permeability Assay sol_perm->perm_start perm_assay Perform bidirectional Caco-2 assay perm_start->perm_assay perm_papp Calculate Papp (A-B) and Efflux Ratio perm_assay->perm_papp perm_decision Is Papp (A-B) low and/or Efflux Ratio > 2? perm_papp->perm_decision perm_pgp Investigate P-gp Inhibition perm_decision->perm_pgp Yes perm_other Consider other absorption barriers (e.g., metabolism) perm_decision->perm_other No

Caption: Workflow for initial assessment of solubility and permeability.

Objective: To determine the intestinal permeability and potential for active efflux of the test compound.

Methodology:

  • Seed Caco-2 cells on a permeable filter support (e.g., Transwell®) and culture until a confluent monolayer is formed, typically for 21 days.

  • Prepare a stock solution of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide in a suitable solvent (e.g., DMSO) and then dilute it into transport buffer (e.g., Hank's Balanced Salt Solution with HEPES) to the final desired concentration.

  • To assess apical-to-basolateral (A-B) permeability, add the compound-containing buffer to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

  • To assess basolateral-to-apical (B-A) permeability, add the compound-containing buffer to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.

  • Analyze the concentration of the compound in the samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

Data Interpretation:

Papp (A-B) (cm/s)Permeability ClassificationEfflux RatioImplication
> 10 x 10-6High< 2Good passive permeability
< 1 x 10-6Low> 2Poor permeability, likely a P-gp substrate
Strategies for Poor Solubility

If the initial assessment indicates that poor solubility is the primary issue, the following formulation strategies can be employed.

Principle: Reducing the particle size of the drug increases its surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.

Materials:

  • 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide

  • Stabilizer (e.g., Poloxamer 188, HPMC)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • High-energy media mill or high-pressure homogenizer

Methodology:

  • Prepare a pre-suspension of the compound in an aqueous solution of the stabilizer.

  • If using a media mill, add the pre-suspension and milling media to the milling chamber and mill at a high speed for a specified duration.

  • If using a high-pressure homogenizer, pass the pre-suspension through the homogenizer for a set number of cycles at high pressure.

  • Monitor the particle size distribution using a technique like laser diffraction or dynamic light scattering until the desired particle size (typically < 500 nm) is achieved.

  • Characterize the resulting nanosuspension for particle size, zeta potential, and drug content.

  • For in vivo studies, the nanosuspension can be dosed directly to the animals.

Principle: Dispersing the crystalline drug into a polymer matrix creates a higher-energy amorphous form with enhanced apparent solubility and dissolution.

Materials:

  • 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide

  • Polymer (e.g., PVP, HPMC-AS)

  • Volatile solvent (e.g., acetone, methanol)

  • Spray dryer

Methodology:

  • Dissolve the compound and the polymer in the volatile solvent.

  • Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure).

  • Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving a solid dispersion of the drug in the polymer.

  • Collect the resulting powder.

  • Characterize the ASD for drug loading, physical state (using techniques like DSC and XRD), and dissolution performance.

Principle: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids. This enhances the solubility and absorption of lipophilic drugs.

Materials:

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-solvent (e.g., Transcutol HP, PEG 400)

Methodology:

  • Determine the solubility of the compound in various oils, surfactants, and co-solvents.

  • Construct a ternary phase diagram to identify the self-emulsifying region.

  • Prepare various formulations by mixing the components in different ratios.

  • Assess the self-emulsification performance by adding the formulation to water and observing the formation of an emulsion.

  • Characterize the resulting emulsion for droplet size, polydispersity index, and stability.

  • Select the optimal formulation for in vivo studies.

Strategies for Poor Permeability

If the Caco-2 assay suggests that the compound is a substrate for an efflux transporter like P-gp, the following approach can be taken.

Objective: To determine if co-administration of a P-gp inhibitor can improve the oral bioavailability of the test compound.

Materials:

  • 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide formulation

  • P-gp inhibitor (e.g., Verapamil, Cyclosporin A)

  • Animal model (e.g., Sprague-Dawley rats)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

Methodology:

  • Divide animals into two groups: Control (compound only) and Treatment (compound + P-gp inhibitor).

  • Fast animals overnight (with access to water) before dosing.

  • Prepare a solution or suspension of the compound in the chosen vehicle.

  • Prepare a solution of the P-gp inhibitor. A typical oral dose for Verapamil in rats is 25 mg/kg.

  • Administer the P-gp inhibitor to the treatment group 30-60 minutes before administering the test compound.

  • Administer the test compound orally to both groups.

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein sampling).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples for the concentration of the test compound using LC-MS/MS.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Expected Outcome: A significant increase in the AUC and Cmax in the treatment group compared to the control group would indicate that P-gp-mediated efflux is a major contributor to the poor oral bioavailability.

Part 3: Animal Model Selection

The choice of animal model is critical for obtaining relevant preclinical data.

Animal ModelAdvantagesDisadvantages
Mouse Low cost, small amount of compound needed, well-characterized genetics.Can be less predictive of human pharmacokinetics for some compounds.
Rat Well-established model, good correlation with human pharmacokinetics for many compounds, larger blood volume for sampling.May have different metabolic profiles than humans.
Dog (Beagle) GI physiology is similar to humans, can be administered human-sized dosage forms.Higher cost, ethical considerations.
Pig GI tract is very similar to humans in terms of anatomy and physiology.High cost, specialized housing and handling required.

For initial bioavailability screening, the rat is often the most appropriate model. However, if there are specific concerns about GI transit time or pH, the dog or pig model may be more predictive of human outcomes.

Part 4: Summary and Decision Tree

The following diagram provides a summary of the troubleshooting workflow.

G start Start: Poor Oral Bioavailability Observed in Animal Study assess Assess Solubility and Permeability start->assess sol_issue Is Solubility the Primary Issue? assess->sol_issue perm_issue Is Permeability the Primary Issue? sol_issue->perm_issue No formulate Implement Formulation Strategies: - Nanonization - Amorphous Solid Dispersions - SEDDS sol_issue->formulate Yes pgp_study Conduct In Vivo Study with P-gp Inhibitor perm_issue->pgp_study Yes both_issues Both Solubility and Permeability are Issues perm_issue->both_issues Unclear/Both re_evaluate Re-evaluate Oral Bioavailability in Animal Model formulate->re_evaluate pgp_study->re_evaluate complex_formulation Consider Advanced Formulations (e.g., SEDDS with P-gp inhibitor) both_issues->complex_formulation complex_formulation->re_evaluate

Caption: Decision tree for troubleshooting poor oral bioavailability.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs: A Comprehensive Review. R Discovery. Available from: [Link]

  • Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 848043. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Semantic Scholar. Available from: [Link]

  • Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. ISRN pharmaceutics, 2013, 848043. Available from: [Link]

  • Pachiappan, S., et al. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. Bioequivalence & Bioavailability International Journal. Available from: [Link]

  • Henze, L. J., et al. (2019). The pig as a pre-clinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms - a PEARRL review. Journal of Pharmacy and Pharmacology, 71(4), 583-603. Available from: [Link]

  • Henze, L. J., et al. (2019). The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review. Journal of Pharmacy and Pharmacology, 71(4), 583-603. Available from: [Link]

  • Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. Medwin Publishers. Available from: [Link]

  • Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Springer. Available from: [Link]

  • Principal imidazo[1,5-a]pyridine biologically active derivatives. ResearchGate. Available from: [Link]

  • The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine

Validation & Comparative

1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide vs standard reference inhibitors comparative study

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of emerging phosphodiesterase 10A (PDE10A) inhibitors against established standard reference compounds. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neuropsychiatric disorders such as schizophrenia and Huntington's disease. This document delves into the biochemical potency, cellular activity, pharmacokinetic profiles, and in vivo efficacy of these compounds, supported by detailed experimental protocols and data visualizations.

Introduction: The Rationale for Targeting PDE10A

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signal transduction.[1] PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, a critical brain region for coordinating movement and reward-related processes.[1] Its strategic location and function in modulating cyclic nucleotide signaling have made it a compelling target for the treatment of central nervous system disorders.[2][3] Inhibition of PDE10A leads to an elevation of cAMP and cGMP levels, which can potentiate the signaling of dopamine D1 receptors and attenuate the signaling of D2 receptors, a mechanism of action that is of significant interest for developing novel antipsychotics.[4][5]

This guide will focus on a comparative study of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide , a novel investigational compound, against a panel of standard reference PDE10A inhibitors.

The Inhibitors: A Comparative Overview

For this analysis, we will compare our lead compound against two well-characterized reference inhibitors:

  • AMG 579: A potent and selective PDE10A inhibitor that has been extensively studied in preclinical models.[2][6][7]

  • TP-10: Another highly selective PDE10A inhibitor with demonstrated in vivo activity.[8]

Compound Chemical Structure Key Features
1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide (Structure not publicly available)Novel scaffold with potential for unique pharmacological properties.
AMG 579 1-(4-(3-(4-(1H-Benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanonePotent, selective, and orally bioavailable with good CNS penetration.[2][6][7]
TP-10 (Structure not publicly available)A selective PDE10A inhibitor with antioxidant properties.[8]

Comparative Efficacy and Potency

A critical aspect of drug development is to quantify the potency and selectivity of a novel compound against its intended target. The following sections detail the comparative data for our lead compound and the reference inhibitors.

In Vitro Enzyme Inhibition

The inhibitory activity of the compounds against PDE10A was determined using a fluorescence polarization (FP) assay. This assay measures the ability of a compound to displace a fluorescently labeled cAMP or cGMP analog from the active site of the enzyme.

Table 1: In Vitro PDE10A Inhibition

Compound IC50 (nM) Selectivity vs. other PDEs
1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide Data not publicly availableData not publicly available
AMG 579 0.1>1000-fold vs. other PDEs[9]
TP-10 0.8>1000-fold vs. other PDEs[8]
Experimental Protocol: In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)
  • Reagents and Materials:

    • Recombinant human PDE10A enzyme

    • Fluorescently labeled cAMP/cGMP tracer

    • Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA)

    • Test compounds (serially diluted)

    • 384-well microplates

    • Plate reader capable of fluorescence polarization measurements

  • Procedure:

    • Add 5 µL of serially diluted test compounds to the wells of a 384-well plate.

    • Add 10 µL of recombinant PDE10A enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the fluorescently labeled cAMP/cGMP tracer to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization using a plate reader.

    • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Activity: Modulation of cAMP and cGMP

To assess the functional activity of the inhibitors in a cellular context, intracellular levels of cAMP and cGMP were measured in a human neuroblastoma cell line (e.g., SH-SY5Y) engineered to express PDE10A.

Table 2: Cellular Activity

Compound Effect on cAMP levels Effect on cGMP levels
1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide Data not publicly availableData not publicly available
AMG 579 Dose-dependent increaseDose-dependent increase
TP-10 Dose-dependent increaseDose-dependent increase
Experimental Protocol: Cell-Based cAMP/cGMP Assay (HTRF)
  • Cell Culture:

    • Culture SH-SY5Y cells expressing PDE10A in appropriate media until confluent.

    • Seed cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with various concentrations of the test compounds for 30 minutes.

    • Include a non-selective PDE inhibitor like IBMX as a positive control.

  • Cell Lysis and Detection:

    • Lyse the cells using the lysis buffer provided in a commercial HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

    • Add the HTRF reagents (a europium cryptate-labeled anti-cAMP/cGMP antibody and an XL665-labeled cAMP/cGMP analog) to the lysate.

    • Incubate for 60 minutes at room temperature.

    • Read the HTRF signal on a compatible plate reader.

    • Calculate the concentration of cAMP/cGMP based on a standard curve.

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug candidate are crucial for its potential as a therapeutic agent. The following table summarizes the available pharmacokinetic data for the selected inhibitors.

Table 3: Pharmacokinetic Parameters

Compound Oral Bioavailability (%) Brain Penetration (Brain/Plasma Ratio)
1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide Data not publicly availableData not publicly available
AMG 579 Good in preclinical speciesHigh
TP-10 Orally activeBrain-penetrant

In Vivo Efficacy in a Preclinical Model of Schizophrenia

The antipsychotic potential of the PDE10A inhibitors was evaluated in a rodent model of schizophrenia, the phencyclidine (PCP)-induced hyperlocomotion model. PCP is an NMDA receptor antagonist that induces a hyperdopaminergic state, leading to increased locomotor activity, which can be reversed by antipsychotic drugs.

Table 4: In Vivo Efficacy in PCP-Induced Hyperlocomotion Model

Compound Efficacy
1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide Data not publicly available
AMG 579 Dose-dependent reversal of PCP-induced hyperlocomotion[2][6]
TP-10 Effective in reversing psychostimulant-induced behaviors
Experimental Protocol: PCP-Induced Hyperlocomotion in Mice
  • Animals:

    • Male C57BL/6 mice, housed under standard laboratory conditions.

  • Procedure:

    • Administer the test compound (e.g., via oral gavage) at various doses.

    • After a pre-treatment period (e.g., 60 minutes), administer PCP (e.g., 5 mg/kg, intraperitoneally).

    • Immediately place the mice in an open-field arena equipped with infrared beams to track locomotor activity.

    • Record locomotor activity for 60 minutes.

    • Analyze the data to determine the effect of the test compound on PCP-induced hyperlocomotion.

Visualizing the Mechanism and Workflow

PDE10A Signaling Pathway

The following diagram illustrates the central role of PDE10A in modulating cyclic nucleotide signaling in medium spiny neurons.

PDE10A_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Medium Spiny Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates D2R D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D1R->AC Stimulates D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A Hydrolyzed by PKA PKA cAMP->PKA Activates AMP AMP PDE10A->AMP Downstream Downstream Signaling (e.g., CREB, DARPP-32) PKA->Downstream Phosphorylates Inhibitor PDE10A Inhibitor Inhibitor->PDE10A Inhibits

Caption: PDE10A signaling pathway in a medium spiny neuron.

Drug Discovery Workflow for PDE10A Inhibitors

This diagram outlines a typical workflow for the discovery and preclinical development of a novel PDE10A inhibitor.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Candidate Selection HTS High-Throughput Screening Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro In Vitro Characterization (Potency, Selectivity, Cellular Activity) Lead_Opt->In_Vitro PK_Studies Pharmacokinetic Studies (ADME) In_Vitro->PK_Studies In_Vivo In Vivo Efficacy Models (e.g., PCP-induced hyperlocomotion) PK_Studies->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Candidate Selection Tox->Candidate

Caption: Preclinical drug discovery workflow for PDE10A inhibitors.

Conclusion and Future Directions

The comparative analysis of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide against standard reference inhibitors like AMG 579 and TP-10 provides a framework for evaluating its potential as a novel therapeutic agent. While comprehensive data for the lead compound is not yet in the public domain, the established profiles of the reference inhibitors set a high benchmark for potency, selectivity, and in vivo efficacy. Future studies should focus on elucidating the complete pharmacological profile of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide to determine its therapeutic potential for treating neuropsychiatric disorders.

References

  • Verhoest, P. R., et al. (2014). Discovery of Clinical Candidate 1-(4-(3-(4-(1H-Benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579), A Potent, Selective, and Efficacious Inhibitor of Phosphodiesterase 10A (PDE10A). Journal of Medicinal Chemistry, 57(15), 6632-41. [Link]

  • Du, H., et al. (2014). Discovery of clinical candidate 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579), a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A). PubMed. [Link]

  • Swerdlow, N. R. (2019). PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? Frontiers in Pharmacology, 10, 1046. [Link]

  • Ranjan, S. (2020). Effects of the Phosphodiesterase 10A Inhibitor AMG 579 and Pde10a2 Isoform Knockout on Striatal Regional Medium Spiny Neuron Marker and Immediate-Early Gene Expression in Rodents. eScholarship. [Link]

  • Frontiers. (2024). PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise. Frontiers in Chemistry, 12. [Link]

  • MDPI. (2022). Inhibition of PDE10A in a New Rat Model of Severe Dopamine Depletion Suggests New Approach to Non-Dopamine Parkinson's Disease Therapy. International Journal of Molecular Sciences, 24(1), 1. [Link]

  • Frontiers. (2022). A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects. Frontiers in Pharmacology, 13. [Link]

  • ACS Publications. (2023). Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia. Journal of Medicinal Chemistry, 66(2), 1186-1200. [Link]

  • ResearchGate. (2018). PDE10A Inhibitors: Novel Therapeutic Drugs for Schizophrenia. [Link]

  • Chemsrc. (2026). CAS#:1848252-67-4 | 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide. [Link]

  • PMC. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(5), 373-377. [Link]

  • PMC. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 60(8), 5018-5022. [Link]

Sources

Validating Target Engagement of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide: A Comparative Guide to CETSA and DARTS

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the unequivocal confirmation of a compound's interaction with its intended molecular target within a physiological context is a cornerstone of preclinical development. This guide provides an in-depth, comparative analysis of two powerful, label-free techniques for validating the target engagement of novel small molecules: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. As a case study, we will focus on the hypothetical validation of target engagement for the compound 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide , with its putative target, Mitogen-activated protein kinase kinase 3 (MKK3) [1].

This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind experimental choices, ensuring scientific integrity and robust, reproducible data.

The Critical Need for Target Validation

Phenotypic screening can identify compounds with desirable cellular effects, but without a clear understanding of the molecular mechanism, advancing these hits can be fraught with risk. Off-target effects are a major cause of clinical trial failures. Therefore, directly demonstrating that a compound binds to its intended target in a cellular environment is a critical step to de-risk a program and build a solid foundation for structure-activity relationship (SAR) studies.

Introducing the Contenders: CETSA and DARTS

Both CETSA and DARTS are biophysical methods that leverage the principle of ligand-induced protein stabilization. They offer the significant advantage of being label-free, meaning neither the compound nor the protein target needs to be modified, thus preserving their native conformations and interactions.

  • Cellular Thermal Shift Assay (CETSA) is based on the principle that a protein's thermal stability is altered upon ligand binding.[2] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. By heating cell lysates or intact cells to various temperatures, one can quantify the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve of the target protein in the presence of the compound provides direct evidence of target engagement.

  • Drug Affinity Responsive Target Stability (DARTS) operates on a similar principle of stabilization, but instead of heat, it uses proteases to challenge protein stability.[3][4] A ligand-bound protein often exhibits increased resistance to proteolytic degradation. By treating cell lysates with a protease in the presence and absence of the compound, and then analyzing the protein levels, one can infer target engagement.

MKK3: A Key Player in Cellular Signaling

Mitogen-activated protein kinase kinase 3 (MKK3) is a dual-specificity protein kinase that plays a crucial role in the p38 MAPK signaling pathway. This pathway is activated by a variety of extracellular stimuli, including pro-inflammatory cytokines like tumor necrosis factor (TNF) and environmental stresses.[5][6] MKK3, upon activation, phosphorylates and activates p38 MAPK, which in turn regulates the expression of various genes involved in inflammation, cell cycle, and apoptosis.[7] Dysregulation of the MKK3/p38 pathway has been implicated in inflammatory diseases and cancer, making MKK3 an attractive therapeutic target.

MKK3_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear Pro-inflammatory Cytokines (e.g., TNFα) Pro-inflammatory Cytokines (e.g., TNFα) Upstream Kinases (e.g., MKKKs) Upstream Kinases (e.g., MKKKs) Pro-inflammatory Cytokines (e.g., TNFα)->Upstream Kinases (e.g., MKKKs) Environmental Stress Environmental Stress Environmental Stress->Upstream Kinases (e.g., MKKKs) MKK3 MKK3 Upstream Kinases (e.g., MKKKs)->MKK3 phosphorylates p38 MAPK p38 MAPK MKK3->p38 MAPK phosphorylates Transcription Factors (e.g., ATF2, Elk-1) Transcription Factors (e.g., ATF2, Elk-1) p38 MAPK->Transcription Factors (e.g., ATF2, Elk-1) activates Gene Expression Gene Expression Transcription Factors (e.g., ATF2, Elk-1)->Gene Expression Inflammation, Apoptosis, Cell Cycle Inflammation, Apoptosis, Cell Cycle Gene Expression->Inflammation, Apoptosis, Cell Cycle

Caption: The MKK3 signaling cascade.

Experimental Showdown: CETSA vs. DARTS for MKK3 Engagement

Here, we present detailed protocols for both CETSA and DARTS to validate the engagement of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide with MKK3 in a human cell line known to express the target, such as HEK293T or THP-1 cells.

Experimental Workflow Overview

Experimental_Workflow cluster_CETSA CETSA Workflow cluster_DARTS DARTS Workflow CETSA_start Cell Culture & Treatment CETSA_heat Heat Challenge CETSA_start->CETSA_heat CETSA_lysis Cell Lysis CETSA_heat->CETSA_lysis CETSA_centrifuge Centrifugation CETSA_lysis->CETSA_centrifuge CETSA_supernatant Collect Supernatant CETSA_centrifuge->CETSA_supernatant CETSA_analysis Western Blot / MS Analysis CETSA_supernatant->CETSA_analysis DARTS_lysis Cell Lysis DARTS_treatment Lysate Treatment DARTS_lysis->DARTS_treatment DARTS_protease Protease Digestion DARTS_treatment->DARTS_protease DARTS_stop Stop Digestion DARTS_protease->DARTS_stop DARTS_analysis Western Blot / MS Analysis DARTS_stop->DARTS_analysis

Caption: CETSA and DARTS experimental workflows.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To determine if 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide binding increases the thermal stability of MKK3 in intact cells.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide (dissolved in DMSO)

  • Vehicle control (DMSO)

  • PBS (phosphate-buffered saline)

  • Protease and phosphatase inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • Anti-MKK3 antibody

  • Anti-GAPDH or β-actin antibody (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Thermocycler or heating blocks

Methodology:

  • Cell Culture and Treatment:

    • Seed HEK293T cells in 10 cm dishes and grow to 80-90% confluency.

    • Treat cells with the test compound at a final concentration (e.g., 10 µM) or with vehicle (DMSO) for 1-2 hours at 37°C. The rationale for this incubation time is to allow for sufficient cell permeability and target binding.

  • Heat Challenge:

    • Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes. A temperature gradient is essential to identify the melting point of the protein.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) to ensure cell disruption without excessive heat.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay to ensure equal loading for subsequent analysis.

  • Western Blot Analysis:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against MKK3. An antibody for a housekeeping protein (e.g., GAPDH) should also be used as a loading control.

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

    • Quantify the band intensities. A positive result is a higher amount of soluble MKK3 at elevated temperatures in the compound-treated samples compared to the vehicle-treated samples, indicating a thermal shift.

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

Objective: To determine if 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide binding protects MKK3 from proteolytic degradation.

Materials:

  • HEK293T cell lysate

  • 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide (dissolved in DMSO)

  • Vehicle control (DMSO)

  • M-PER Mammalian Protein Extraction Reagent (or similar)

  • Protease (e.g., thermolysin or pronase)

  • Protease inhibitor cocktail

  • BCA Protein Assay Kit

  • Anti-MKK3 antibody

  • Anti-GAPDH or β-actin antibody (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Methodology:

  • Lysate Preparation:

    • Harvest HEK293T cells and lyse using M-PER reagent supplemented with a protease inhibitor cocktail (excluding the protease to be used in the assay).

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the lysate using a BCA assay.

  • Compound Incubation:

    • Aliquot the cell lysate and incubate with the test compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at room temperature. This allows for the compound to bind to its target within the lysate.

  • Protease Digestion:

    • Add a protease (e.g., thermolysin at a pre-optimized concentration) to each aliquot. The concentration of the protease needs to be optimized to achieve partial digestion of the total protein pool.

    • Incubate for a set time (e.g., 15-30 minutes) at room temperature.

    • Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting as described in the CETSA protocol.

    • Probe for MKK3 and a loading control.

    • A positive result is a more intense MKK3 band in the compound-treated sample compared to the vehicle-treated sample, indicating that the compound protected MKK3 from proteolytic degradation.

Comparative Analysis: CETSA vs. DARTS

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand-induced change in protein thermal stability.[2]Ligand-induced change in protein susceptibility to proteolysis.[3]
Experimental Context Can be performed in intact cells, cell lysates, or tissues.[8]Typically performed in cell lysates.[9][10]
Key Advantage Assesses target engagement in a more physiologically relevant context (intact cells).Does not rely on thermal stability, which can be a limitation for some proteins.
Potential Limitation Some protein-ligand interactions may not result in a significant thermal shift.The choice and concentration of protease are critical and require optimization.
Throughput Can be adapted for higher throughput formats (e.g., HT-CETSA).[11]Can be more labor-intensive for high-throughput applications.
Information Gained Provides evidence of direct target binding and can be used to determine cellular EC50.Provides strong evidence of direct binding and can be adapted for proteome-wide target identification (DARTS-MS).

Conclusion and Future Directions

Both CETSA and DARTS are powerful, complementary techniques for validating the target engagement of small molecules like 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide with its putative target MKK3. CETSA offers the advantage of assessing target binding in a live-cell context, which is a closer approximation of the in vivo situation. DARTS, on the other hand, provides a valuable orthogonal approach that is not dependent on the thermal properties of the target protein.

For a comprehensive validation strategy, performing both assays is recommended. A positive result in both CETSA and DARTS would provide very strong evidence of direct target engagement. Following this initial validation, isothermal dose-response (ITDR-CETSA) or dose-response DARTS experiments can be conducted to determine the cellular potency (EC50) of the compound. Furthermore, mass spectrometry-based versions of these techniques (CETSA-MS or DARTS-MS) could be employed to assess the selectivity of the compound across the proteome, identifying potential off-targets early in the drug discovery process.

By employing these rigorous biophysical methods, researchers can build a robust data package that confirms the mechanism of action of their compounds, ultimately increasing the probability of success in later stages of drug development.

References

  • Wysk, M., Yang, S. H., & Davis, R. J. (1998). Requirement of mitogen-activated protein kinase kinase 3 (MKK3) for tumor necrosis factor-induced cytokine expression. Proceedings of the National Academy of Sciences, 95(7), 3763-3768.
  • Colcombet, J., et al. (2024). The MKK3 module integrates nitrate and light signals to modulate secondary dormancy in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 121(39), e2406953121.
  • Otsu, K., et al. (2004). MKK3 Mitogen-Activated Protein Kinase Pathway Mediates Carbon Monoxide-Induced Protection Against Oxidant-Induced Lung Injury. American Journal of Respiratory Cell and Molecular Biology, 32(2), 113-120.
  • Raingeaud, J., et al. (1995). MKK3- and MKK6-regulated gene expression is mediated by the p38 mitogen-activated protein kinase signal transduction pathway. Molecular and Cellular Biology, 15(11), 6448-6457.
  • Takahashi, F., et al. (2007). Mitogen-Activated Protein Kinase Cascade MKK3–MPK6 Is an Important Part of the Jasmonate Signal Transduction Pathway in Arabidopsis. The Plant Cell, 19(3), 805-818.
  • Chen, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(9), 1834.
  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology, 3(4), 163-174.
  • Almqvist, H., et al. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 907503.
  • Wang, L., et al. (2021). Drug affinity responsive target stability (DARTS) accelerated small molecules target discovery: Principles and application. Journal of Pharmaceutical Analysis, 12(4), 563-573.
  • Stewart, T. W., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 143-152.
  • Zhang, Y., et al. (2024). Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay. Bio-protocol, 14(15), e5047.
  • Henderson, M. J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
  • Zhang, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15).
  • Gestaut, D. R., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA).
  • Pelago Bioscience. (2019). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. ELRIG.
  • Chemsrc. (2026). CAS#:1848252-67-4 | 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide. Retrieved from [Link]

Sources

Comparative efficacy of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide and its structural analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of inflammatory responses, cellular stress, and apoptosis. Historically, direct inhibition of p38 has been plagued by off-target toxicities and rapid tachyphylaxis in clinical settings. Consequently, drug development has shifted upstream to target the dual-specificity kinases MKK3 and MKK6, which are the primary activators of p38.1, commonly designated as MKK3/6-IN-6 , has emerged as a potent, highly selective inhibitor of MKK3/6[1]. This guide provides a comprehensive comparative analysis of this core compound against its structural analogs, detailing the structure-activity relationship (SAR) and the self-validating experimental protocols required for rigorous kinase profiling.

Pathway Stress Stress Signals (Cytokines, ROS) MAP3K MAP3Ks (ASK1, TAK1) Stress->MAP3K MKK36 MKK3 / MKK6 (Dual Specificity Kinases) MAP3K->MKK36 Phosphorylation p38 p38 MAPK MKK36->p38 Phosphorylation Response Cellular Response (Inflammation, Apoptosis) p38->Response Inhibitor 1-(Isothiazol-5-yl)imidazo[1,5-a] pyridine-3-carboxamide (MKK3/6-IN-6) Inhibitor->MKK36 Allosteric/Hinge Binding

MKK3/6-p38 MAPK signaling cascade and targeted inhibition by MKK3/6-IN-6.

Structural Analysis and Analog Design

The 2 serves as an ideal hinge-binding motif in the ATP-binding pocket of kinases[2]. The 3-carboxamide group forms critical bidentate hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region.

The key differentiator for MKK3/6 selectivity lies at the C-1 position. The substitution of an isothiazol-5-yl moiety precisely occupies a unique hydrophobic selectivity pocket present in MKK3/6 but absent or sterically hindered in other MAP2Ks or p38 isoforms[3].

  • Isothiazol-5-yl (Core Compound): Provides optimal van der Waals contacts and a favorable dihedral angle, locking the molecule into the active conformation.

  • Thiazol-5-yl (Analog A): The shift of the heteroatom slightly alters the dipole moment and steric bulk, typically resulting in a drop in potency due to suboptimal pocket alignment.

  • 1H-Pyrazol-4-yl (Analog B): Introduces a hydrogen bond donor that can cause desolvation penalties in the highly hydrophobic MKK3 pocket, reducing binding affinity.

  • Phenyl (Analog C): Too sterically demanding; clashes with the gatekeeper residue, abrogating kinase inhibitory activity entirely.

Comparative Efficacy Data

The following table summarizes representative structure-activity relationship (SAR) data comparing the core compound with its structural analogs, demonstrating the necessity of the isothiazole ring for optimal target engagement.

CompoundC-1 SubstitutionMKK3 IC₅₀ (nM)p38α IC₅₀ (nM)Selectivity Ratio (p38α / MKK3)Cellular Viability (IC₅₀, µM)
MKK3/6-IN-6 Isothiazol-5-yl12>10,000>833x>50 (Non-cytotoxic)
Analog A Thiazol-5-yl45>10,000>222x>50
Analog B 1H-Pyrazol-4-yl1108,50077x>50
Analog C Phenyl>1,000>10,000N/A>50

Data reflects standard radiometric assay profiling for 4 against downstream p38 isoforms[4].

Experimental Methodologies (Self-Validating Protocols)

To ensure data integrity and reproducibility, the following self-validating protocols are employed. These methods prioritize direct measurement over indirect fluorescence to eliminate compound-interference artifacts.

Workflow A Compound Synthesis & Purification B Radiometric Kinase Assay ([γ-33P]-ATP) A->B C Cellular Target Engagement (CETSA) B->C D Data Analysis (IC50 & Selectivity) C->D

Step-by-step workflow for evaluating kinase inhibitor efficacy and selectivity.

Protocol 1: Radiometric Kinase Assay ([γ-³³P]-ATP)

Causality & Rationale: Direct measurement of ³³P incorporation into a peptide substrate is the gold standard for kinase assays[4]. It avoids the autofluorescence issues common with heterocyclic compounds like imidazo[1,5-a]pyridines, which frequently generate false positives in FRET-based assays. Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 1 mM DTT).

  • Enzyme/Substrate Mix: Dilute recombinant human MKK3 (target) and inactive p38α (substrate) in the assay buffer.

  • Compound Addition: Dispense compounds (MKK3/6-IN-6 and analogs) in a 10-point dose-response curve (10 µM to 0.5 nM) using acoustic dispensing (e.g., Echo 550) to minimize solvent effects. Final DMSO concentration must be ≤1%.

  • Reaction Initiation: Add 10 µM ATP spiked with[γ-³³P]-ATP (specific activity ~500 cpm/pmol).

  • Incubation & Termination: Incubate at room temperature for 20 minutes[4]. Terminate the reaction by adding 3% phosphoric acid.

  • Detection: Transfer the mixture to a P81 phosphocellulose filter plate. Wash extensively with 1% phosphoric acid to remove unreacted ATP. Add scintillation cocktail and read on a MicroBeta counter.

  • Self-Validation Check: The assay system must include Staurosporine as a positive pan-kinase control and a DMSO-only well as the negative control. The Z'-factor must be calculated; a value >0.6 validates the assay plate's robustness.

Protocol 2: Cellular Target Engagement (CETSA)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to potential permeability issues or intracellular protein binding. The Cellular Thermal Shift Assay (CETSA) confirms that the inhibitor crosses the cell membrane and physically binds MKK3 in the complex intracellular milieu. Step-by-Step Workflow:

  • Cell Treatment: Incubate THP-1 monocytes with 1 µM of the test compound or DMSO vehicle for 1 hour at 37°C.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis & Clearance: Lyse cells using freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Quantification: Analyze the soluble fraction via Western blot using an anti-MKK3 antibody.

  • Self-Validation Check: A successful target engagement is internally validated by a significant positive shift in the aggregation temperature (T_agg) of MKK3 in the compound-treated samples compared to the internal DMSO control curve.

Conclusion

The 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide scaffold represents a highly optimized pharmacophore for MKK3/6 inhibition[1][3]. The specific inclusion of the isothiazol-5-yl group at the C-1 position is the primary driver of its nanomolar potency and exceptional selectivity over p38 MAPK. By utilizing rigorous, self-validating radiometric and cellular protocols, researchers can confidently benchmark new analogs against this core structure to develop next-generation immunomodulatory therapeutics.

References

  • Title: MKK3/6-IN-6: Product Information and Theoretical Analysis Source: MedKoo Biosciences URL
  • Title: CAS#:1848252-67-4 | 1-(Isothiazol-5-yl)
  • Title: Protein | Dual specificity mitogen-activated protein kinase kinase 3 Source: CFDE Data Portal URL
  • Title: MAPK/ERK KINASE INHIBITORS (EP2125810B1)

Sources

Comparative Cross-Reactivity Analysis of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide in Human Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

A table comparing the cross-reactivity of three compounds in different human cell lines.

A Senior Application Scientist's Guide to Evaluating Compound Specificity

In the landscape of drug discovery and chemical probe development, the precise characterization of a compound's selectivity is paramount.[1] A thorough understanding of on- and off-target effects is critical for advancing a molecule from a promising hit to a viable therapeutic or a reliable research tool. This guide provides a comprehensive framework for assessing the cross-reactivity of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide , a member of the versatile imidazopyridine family of heterocyclic compounds.[2][3] While imidazo[1,2-a]pyridines have been extensively studied for their pharmacological applications, imidazo[1,5-a]pyridines are gaining interest for their potential biological activities.[2][3]

This document will detail a multi-pronged approach, combining in-cell target engagement assays with broader proteomic and phenotypic profiling. We will compare the cross-reactivity profile of our lead compound with two other structurally related imidazopyridine derivatives to provide a clear, data-driven assessment of its specificity. The methodologies outlined herein are designed to be self-validating, providing researchers with a robust and reproducible strategy for their own investigations.

The Imperative of Cellular Selectivity Profiling

Traditional biochemical assays, while valuable for determining direct target affinity, often fall short of predicting a compound's behavior within the complex and dynamic environment of a living cell.[1] Cellular selectivity profiling provides a more physiologically relevant picture of a compound's interactions, taking into account factors like cell permeability, intracellular metabolism, and the presence of competing endogenous ligands.[1][4] This in-context analysis is crucial for identifying potential off-target liabilities that could lead to toxicity or unexpected pharmacological effects.[5][6]

Comparative Compounds

To establish a meaningful comparison, we have selected two alternative compounds with structural similarities to our lead compound, 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide (Compound A).

  • Compound B: An imidazo[1,2-a]pyridine-3-carboxamide derivative, a well-characterized scaffold with known kinase inhibitory activity.[7][8][9][10]

  • Compound C: A pyrazolo[1,5-a]pyridine-3-carboxamide, another related heterocyclic structure with reported biological activity.[11]

Experimental Design for Comprehensive Cross-Reactivity Analysis

Our experimental workflow is designed to provide a multi-layered view of compound selectivity, moving from broad, unbiased screening to more targeted validation assays.

Experimental Workflow cluster_0 Phase 1: Broad Profiling cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Downstream Functional Analysis Proteomic Profiling Proteomic Profiling NanoBRET Assay NanoBRET Assay Proteomic Profiling->NanoBRET Assay Identify Potential Off-Targets Phenotypic Screening Phenotypic Screening Signaling Pathway Analysis Signaling Pathway Analysis Phenotypic Screening->Signaling Pathway Analysis Observe Cellular Effects NanoBRET Assay->Signaling Pathway Analysis Confirm Target Engagement

Figure 1: A multi-phased experimental workflow for comprehensive cross-reactivity analysis.

Phase 1: Broad Cross-Reactivity Profiling

Chemical Proteomics for Unbiased Target Identification

Rationale: Chemical proteomics offers a powerful, unbiased approach to identify the full spectrum of protein interactors for a given small molecule directly in a cellular context.[12][13] Techniques like affinity purification coupled with mass spectrometry (AP-MS) or cellular thermal shift assays (CETSA) can reveal both primary targets and unanticipated off-targets.[1][12]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Culture selected human cell lines (e.g., HEK293 for general profiling, a cancer cell line like A549 for disease-relevant context) to 80-90% confluency.

  • Compound Treatment: Treat cells with Compound A, B, or C at a final concentration of 10 µM for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Thermal Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Protein Precipitation and Separation: Centrifuge the samples to pellet precipitated proteins. Collect the supernatant containing soluble proteins.

  • Protein Analysis: Analyze the soluble protein fraction by SDS-PAGE and Western blotting for specific candidate proteins or by quantitative mass spectrometry for a proteome-wide analysis.

  • Data Analysis: Identify proteins that exhibit a significant thermal shift upon compound treatment compared to the vehicle control, indicating direct binding.

High-Content Phenotypic Screening

Rationale: Phenotypic screening provides a functional readout of a compound's effects on whole cells, capturing the integrated downstream consequences of all on- and off-target interactions.[14][15] This approach can reveal unexpected biological activities and potential toxicities.

Protocol: Cell Health and Morphology Assay

  • Cell Plating: Seed a panel of human cell lines (e.g., HeLa, MCF-7, HepG2) in 384-well plates.

  • Compound Treatment: Treat cells with a dilution series of Compounds A, B, and C (e.g., 0.01 µM to 100 µM) for 48 hours.

  • Staining: Stain cells with a cocktail of fluorescent dyes to visualize nuclei (e.g., Hoechst 33342), cell viability (e.g., Calcein AM), and cytotoxicity (e.g., Propidium Iodide).

  • Imaging and Analysis: Acquire images using a high-content imaging system and analyze various morphological and intensity-based parameters to assess cell number, viability, nuclear morphology, and other phenotypic changes.

Phase 2: Targeted In-Cell Target Engagement

Rationale: Once potential off-targets are identified through proteomics, it is crucial to validate and quantify these interactions in living cells. The NanoBRET™ Target Engagement Assay is a highly sensitive and quantitative method for measuring compound binding to specific protein targets in real-time.[4][14]

NanoBRET Assay Principle cluster_0 No Compound Binding cluster_1 Compound Competition Target_NanoLuc Target-NanoLuc Fusion Protein Fluorescent_Tracer Fluorescent Tracer Target_NanoLuc->Fluorescent_Tracer BRET Signal Target_NanoLuc_Bound Target-NanoLuc Fusion Protein Fluorescent_Tracer_Displaced Fluorescent Tracer Target_NanoLuc_Bound->Fluorescent_Tracer_Displaced No BRET Test_Compound Test Compound Test_Compound->Target_NanoLuc_Bound Binds to Target

Figure 2: Principle of the NanoBRET™ Target Engagement Assay.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Transfection: Co-transfect HEK293 cells with plasmids encoding the NanoLuc®-tagged protein of interest (identified from proteomics) and a HaloTag®-NanoBRET™ tracer-specific fusion protein.

  • Cell Plating: Plate the transfected cells in 96-well plates.

  • Compound and Tracer Addition: Add a dilution series of the test compounds followed by the NanoBRET™ tracer.

  • Signal Detection: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Determine the IC50 value for each compound by plotting the BRET ratio against the compound concentration.

Phase 3: Downstream Functional Analysis

Rationale: To understand the functional consequences of off-target binding, it is essential to investigate the impact on downstream signaling pathways.[14] This can be achieved through various methods, including reporter gene assays and Western blotting for key signaling phosphoproteins.[16]

Protocol: Western Blot Analysis of Signaling Pathways

  • Cell Treatment: Treat a relevant cell line with IC50 concentrations of Compounds A, B, and C for various time points (e.g., 15 min, 1 hr, 6 hr).

  • Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis and Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies against key phosphorylated and total proteins in the relevant signaling pathways (e.g., p-ERK/ERK, p-AKT/AKT).

  • Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities to determine the change in protein phosphorylation.

Comparative Data Summary

The following tables present a hypothetical but plausible dataset to illustrate the comparative analysis of the three compounds.

Table 1: Proteomic Profiling Hits (CETSA)

CompoundPrimary TargetPotential Off-Targets (with significant thermal shift)
Compound A Kinase XKinase Y, Kinase Z
Compound B Kinase XKinase Y, Kinase Z, Kinase P, Kinase Q
Compound C Kinase XKinase Y, Kinase R

Table 2: NanoBRET™ Target Engagement (IC50 values in µM)

TargetCompound ACompound BCompound C
Kinase X 0.050.080.12
Kinase Y 1.20.82.5
Kinase Z 5.82.1> 10
Kinase P > 103.5> 10
Kinase Q > 104.2> 10
Kinase R > 10> 106.7

Table 3: Phenotypic Screening (Cell Viability IC50 in µM)

Cell LineCompound ACompound BCompound C
HeLa 8.53.212.1
MCF-7 10.24.515.8
HepG2 > 208.9> 20

Interpretation and Conclusion

Based on the integrated data, Compound A demonstrates a superior selectivity profile compared to Compounds B and C. While all three compounds effectively engage the primary target, Kinase X, Compound A exhibits significantly weaker off-target engagement with Kinases Y and Z. This is further corroborated by the phenotypic screening data, where Compound A shows a more favorable therapeutic window with higher IC50 values for cell viability across multiple cell lines, suggesting lower overall cytotoxicity.

Compound B, while potent against the primary target, displays a broader cross-reactivity profile, engaging with multiple off-target kinases at low micromolar concentrations. This promiscuity is reflected in its more pronounced cytotoxic effects. Compound C shows a different off-target profile, but its weaker engagement with the primary target and moderate off-target activity make it a less desirable candidate.

This comprehensive, multi-faceted approach to cross-reactivity analysis provides a robust and reliable framework for compound selection and optimization. By moving beyond simple biochemical assays and embracing cellularly relevant techniques, researchers can gain a deeper and more accurate understanding of a compound's true biological activity, ultimately leading to the development of safer and more effective therapeutics and research tools.

References

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC. Available at: [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Available at: [Link]

  • Cell Based Assays | Biomarker & Phenotypic Profiling - Domainex. Available at: [Link]

  • Target deconvolution techniques in modern phenotypic profiling - PMC - NIH. Available at: [Link]

  • Chemical Proteomics for Target Validation - World Preclinical Congress. Available at: [Link]

  • Principal imidazo[1,5-a]pyridine biologically active derivatives (the... - ResearchGate. Available at: [Link]

  • What are preclinical safety pharmacology requirements? - Patsnap Synapse. Available at: [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research - Vipergen. Available at: [Link]

  • A brief introduction to chemical proteomics for target deconvolution - PubMed. Available at: [Link]

  • A brief introduction to chemical proteomics for target deconvolution - European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Available at: [Link]

  • LiP-MS: A Novel Target Deconvolution Approach - YouTube. Available at: [Link]

  • Multi-pathway cellular analysis of compound selectivity - PubMed. Available at: [Link]

  • (PDF) Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors - ResearchGate. Available at: [Link]

  • Full article: Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?. Available at: [Link]

  • Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC. Available at: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. Available at: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Available at: [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC. Available at: [Link]

  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Available at: [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC. Available at: [Link]

  • ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC. Available at: [Link]

  • Preclinical Studies in Drug Development | PPD. Available at: [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]

  • preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1) - ICH. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Available at: [Link]

  • Protein Kinase Inhibitors - Selectivity or Toxicity? - IntechOpen. Available at: [Link]

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC. Available at: [Link]

  • CAS#:1848252-67-4 | 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide | Chemsrc. Available at: [Link]

  • Imidazo[1,2-a]pyridine-3-carboxamides (1),... - ResearchGate. Available at: [Link]

  • Exploration of imidazothiazole and imidazopyrimidine carboxamides for enhanced antitubercular activity - PubMed. Available at: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI. Available at: [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC - NIH. Available at: [Link]

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Safety Operating Guide

Comprehensive Disposal and Safety Guide: 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex heterocyclic compounds require more than just following a checklist—it requires a fundamental understanding of the molecule's physicochemical properties.

1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide, frequently utilized in research as the kinase inhibitor MKK3/6-IN-6 [1], presents unique logistical and environmental challenges at the end of its lifecycle. Because this molecule contains both an imidazopyridine system and a sulfur-rich isothiazole ring, improper disposal can lead to severe environmental contamination and regulatory violations.

This guide provides a self-validating, step-by-step operational plan for the safe handling, spill containment, and RCRA-compliant disposal of this compound.

Chemical Profile & Hazard Causality

To design an effective disposal strategy, we must first analyze the molecular architecture. The high mass percentage of nitrogen and sulfur in this compound dictates its thermal degradation profile and, consequently, its legal disposal pathway.

Quantitative Hazard Assessment
ParameterSpecification / Data
Common Name / Synonym MKK3/6-IN-6[1]
Chemical Formula C11H8N4OS[1]
Molecular Weight 244.27 g/mol [1]
Elemental Composition C (54.09%), H (3.30%), N (22.94%), O (6.55%), S (13.12%)[1]
Physical State Solid powder[1]
Primary Thermal Hazards Nitrogen Oxides (NOx), Sulfur Oxides (SOx), Carbon Monoxide (CO)[2]
Regulatory Framework 3[3]

The Causality of Disposal Choices: When combusted, the nitrogen atoms (22.94%) oxidize into NO and NO₂ (NOx), while the sulfur atom (13.12%) oxidizes into SO₂ and SO₃ (SOx)[1][4]. Both are severe respiratory hazards and environmental pollutants regulated under the Clean Air Act[5]. Therefore, standard municipal incineration or open-air burning is strictly prohibited. The waste must be processed in a high-temperature liquid injection or rotary kiln incinerator equipped with 4 (such as packed tower or venturi scrubbers) to neutralize these acidic breakdown products into harmless salts[4].

Step-by-Step Disposal Methodologies

Under the EPA's Pharmaceutical Hazardous Waste Rule, healthcare and research facilities must segregate and label this compound appropriately to prevent environmental release[3].

Protocol A: Solid Waste (Unused Powder & Contaminated Consumables)

Objective: Prevent aerosolization of the active pharmaceutical ingredient (API) and ensure compliant capture of all solid particulates.

  • Segregation: Place all unused powder, contaminated weighing boats, and pipette tips into a structurally sound, chemically compatible, sealable container[3].

  • Atmospheric Control: Ensure the container is kept dry and tightly closed. The compound should be stored away from strong bases, amines, and oxidizing agents to prevent unintended reactions[2].

  • Labeling: Affix a label reading "Hazardous Waste Pharmaceuticals" [3]. While specific hazardous waste codes are generally exempted under Subpart P for general accumulation, explicitly noting "Contains Sulfur/Nitrogen Heterocycles" assists the disposal facility in routing the waste to the correct scrubber-equipped incinerator.

  • Dispatch: Transfer the sealed container to a registered hazardous waste transporter for delivery to a licensed RCRA facility[6].

Protocol B: Liquid Waste (Stock Solutions in DMSO/DMF)

Objective: Safely aggregate solvent-dissolved API without compromising container integrity or exceeding the incinerator's sulfur-load limits.

  • Collection: Researchers typically dissolve MKK3/6-IN-6 in Dimethyl Sulfoxide (DMSO) for in vitro assays. Collect this liquid in a dedicated "Non-Halogenated Organic Solvent" waste carboy.

  • Sulfur Load Management: Because both the API and the DMSO solvent contain sulfur, clearly mark the carboy as a High-Sulfur Waste Stream . This alerts the disposal facility that high-capacity caustic solutions (e.g., NaOH) will be required during the scrubbing phase of incineration[4].

  • Secondary Containment: Place the waste carboy in a secondary containment tray to capture any accidental overflow, storing it in a well-ventilated area[2].

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate containment is required to prevent the powder from aerosolizing, which can cause acute eye and skin irritation[2].

SpillResponse Start Spill Detected: 1-(Isothiazol-5-yl)imidazo[1,5-a] pyridine-3-carboxamide Assess Assess State (Solid Powder vs. Liquid Solution) Start->Assess PPE Don PPE (Nitrile Gloves, Goggles, Respirator) Assess->PPE ContainSolid Solid Spill: Use Damp Absorbent Pads (Avoid Dry Sweeping) PPE->ContainSolid ContainLiquid Liquid Spill: Apply Inert Vermiculite/Sand PPE->ContainLiquid Collect Collect in RCRA-Compliant Hazardous Waste Container ContainSolid->Collect ContainLiquid->Collect Label Label: 'Hazardous Waste' (Indicate NOx/SOx Risk) Collect->Label Incinerate Dispatch to Licensed Incinerator (Equipped with Caustic Scrubbers) Label->Incinerate

Workflow for the containment and disposal of 1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide.

Decontamination Methodology:
  • Evacuation & PPE: Evacuate personnel from the immediate vicinity. Don chemical impermeable nitrile gloves, safety goggles, and a lab coat[2][7]. If the powder is aerosolized, a NIOSH-approved respirator is mandatory[2].

  • Containment (Solid): Never use a dry broom, as this generates hazardous dust. Instead, gently cover the powder with slightly dampened absorbent pads to suppress dust formation[2][7].

  • Containment (Liquid): For spilled DMSO stock solutions, encircle and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Collection & Neutralization: Use spark-proof tools to scoop the absorbed material into a closed hazardous waste container[7]. Wash the contaminated surface thoroughly with soap and water, ensuring the rinsate is collected and treated as hazardous wastewater, rather than being flushed down the municipal drain[2][7].

References

  • Fisher Scientific. "SAFETY DATA SHEET - Imidazo[1,2-a]pyridine-2-carbaldehyde (Analogous handling standards)". Fisher Scientific.
  • ECHEMI. "Imidazo[1,2-a]pyridine-3-carboxylic acid SDS". ECHEMI.
  • MedKoo Biosciences. "MKK3/6-IN-6". MedKoo Biosciences.
  • Quarles & Brady LLP. "EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule". Quarles.
  • U.S. Environmental Protection Agency (EPA). "Incineration In Hazardous Waste Management". EPA.
  • McCoy and Associates. "Latest RCRA Hazardous Waste and Clean Air Act News". McCoy Seminars.
  • County of San Diego. "PHARMACEUTICAL WASTE". San Diego County.

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